Trimethylacetic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanoyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2,3)7(11)13-8(12)10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZVFRAEAAXREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014577 | |
| Record name | Trimethylacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Trimethylacetic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21777 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1538-75-6 | |
| Record name | Pivalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1538-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Trimethylacetic Anhydride: A Technical Guide to the Mechanism of Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a sterically hindered acylating agent widely employed in organic synthesis. Its bulky tert-butyl groups confer unique selectivity and stability, making it a valuable reagent for the protection of amines and alcohols, particularly in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1][2] This technical guide provides an in-depth exploration of the acylation mechanism of trimethylacetic anhydride, supported by established chemical principles, representative experimental data, and visualized reaction pathways. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity and application for strategic synthesis design.
Introduction
Acylation, the process of introducing an acyl group (R-C=O) into a compound, is a cornerstone of organic synthesis.[3] Among the various acylating agents, anhydrides are frequently used for their reactivity and handling characteristics.[4] this compound is distinguished by the significant steric hindrance imparted by its two tert-butyl groups.[5][6] This steric bulk modulates its reactivity, often leading to higher chemoselectivity for less sterically hindered nucleophiles and minimizing side reactions like over-acylation.[7][8] A thorough understanding of its mechanism is crucial for its effective deployment in the synthesis of complex molecular architectures.
The Core Mechanism: Nucleophilic Acyl Substitution
The acylation of nucleophiles, such as alcohols and amines, by this compound proceeds via a nucleophilic acyl substitution mechanism.[5][9] This pathway is often facilitated by a base catalyst (e.g., pyridine, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP)), which enhances the nucleophilicity of the substrate.[10]
The mechanism can be delineated into the following fundamental steps:
-
Nucleophile Activation (Base-Catalyzed): A base deprotonates the nucleophile (e.g., an alcohol or amine), increasing its electron-donating capability and thus its potency as a nucleophile.
-
Nucleophilic Attack: The activated nucleophile attacks one of the electrophilic carbonyl carbons of the this compound molecule. This addition step breaks the carbonyl π-bond and results in the formation of a transient tetrahedral intermediate.[11][12]
-
Intermediate Collapse & Leaving Group Expulsion: The unstable tetrahedral intermediate rapidly collapses. The carbonyl π-bond is reformed, leading to the expulsion of a pivalate (B1233124) anion, which is a competent leaving group due to resonance stabilization.[11]
-
Proton Transfer: The displaced pivalate anion is protonated, typically by the conjugate acid of the base catalyst, to form pivalic acid as a byproduct and regenerate the base.[13]
This mechanistic pathway is illustrated in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 1538-75-6 | Benchchem [benchchem.com]
- 6. steric hindrance effect: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
Pivalic Anhydride's Selective Reactivity with Primary vs. Secondary Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the protection of hydroxyl groups is a foundational strategy, particularly in the multi-step synthesis of complex molecules such as pharmaceuticals. The choice of a protecting group is dictated by its ease of installation, stability to various reaction conditions, and facile, selective removal. The pivaloyl (Piv) group, derived from pivalic acid, is a sterically hindered acyl protecting group that offers robust protection for alcohols. Pivalic anhydride (B1165640) is a common reagent for the introduction of the pivaloyl group. A key feature of pivalic anhydride's reactivity is its notable kinetic preference for acylating primary alcohols over more sterically hindered secondary alcohols. This selectivity is a valuable tool for the regioselective protection of polyol-containing molecules, a common structural motif in druglike scaffolds.
This technical guide provides an in-depth analysis of the differential reactivity of pivalic anhydride with primary and secondary alcohols. It consolidates quantitative data, details experimental protocols, and illustrates the underlying mechanistic principles.
Core Principles of Reactivity
The selective acylation of a primary alcohol in the presence of a secondary alcohol using pivalic anhydride is primarily governed by steric hindrance. The large tert-butyl group of pivalic anhydride impedes its approach to the more sterically congested environment of a secondary hydroxyl group. Primary hydroxyl groups, being more accessible, react at a significantly faster rate.
The reaction is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the pivalic anhydride. This is followed by the departure of a pivaloate anion as the leaving group.
Quantitative Data: A Comparative Analysis
While the qualitative selectivity of pivalic anhydride is well-established, quantitative data underscores the practical utility of this reagent. The following table summarizes representative data on the pivaloylation of alcohols, highlighting the difference in reactivity.
| Alcohol Type | Substrate | Reagent | Conditions | Time | Yield of Monopivaloate | Reference |
| Primary | Benzyl Alcohol | Pivalic Anhydride | Neat, 80 °C | 30 min | 96% | [1][2] |
| Secondary | 1-Phenylethanol | Pivalic Anhydride | Neat, 80 °C | 5 h | 94% | [1][2] |
| Diol (Primary & Secondary) | Butane-1,3-diol | Pivalic Anhydride | Neat, 80 °C | - | Selective for primary -OH | [1][2] |
Note: The data for butane-1,3-diol indicates selectivity was observed, though specific yields for mono-pivaloylation at the primary vs. secondary position were not detailed in the cited abstract. The significant difference in reaction time for the monofunctional primary and secondary alcohols is a strong indicator of the kinetic selectivity.
Experimental Protocols
A catalyst-free approach for the selective pivaloylation of primary alcohols has been demonstrated to be effective and offers the advantage of a simplified workup procedure.
General Procedure for the Selective Pivaloylation of a Primary Alcohol (Catalyst-Free)
Materials:
-
Alcohol (containing a primary hydroxyl group)
-
Pivalic Anhydride (1.2 equivalents)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the alcohol (1 mmol), add pivalic anhydride (1.2 mmol).
-
Heat the reaction mixture to 80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pivaloyl-protected alcohol.[1][2]
Mechanistic Pathways
The acylation of an alcohol with pivalic anhydride can proceed with or without a catalyst. The fundamental mechanism remains a nucleophilic acyl substitution. The use of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction, particularly for less reactive alcohols.
Uncatalyzed Pivaloylation Workflow
The following diagram illustrates the logical workflow for a typical uncatalyzed pivaloylation experiment.
Caption: Experimental workflow for catalyst-free pivaloylation.
DMAP-Catalyzed Acylation Pathway
When a nucleophilic catalyst like DMAP is employed, it first reacts with the pivalic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol.
Caption: DMAP-catalyzed pivaloylation reaction pathway.
Conclusion
Pivalic anhydride is a highly effective reagent for the selective protection of primary alcohols in the presence of secondary alcohols. This selectivity is primarily driven by steric factors. The catalyst-free method provides a simple and efficient protocol, while the use of catalysts like DMAP can enhance reaction rates. For professionals in drug development and chemical research, a thorough understanding of this differential reactivity allows for more elegant and efficient synthetic strategies, minimizing the need for complex protection-deprotection sequences. The provided data and protocols offer a practical foundation for the application of this important synthetic transformation.
References
Navigating the Solution: A Technical Guide to Trimethylacetic Anhydride Solubility in Organic Solvents
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to address a critical knowledge gap for researchers, scientists, and drug development professionals: the solubility of trimethylacetic anhydride (B1165640) in common organic solvents. This in-depth resource provides a thorough analysis of its solubility characteristics, detailed experimental protocols for solubility determination, and visual workflows for its application in chemical synthesis, empowering scientists to optimize their experimental designs and synthetic strategies.
Trimethylacetic anhydride, also known as pivalic anhydride, is a vital reagent in organic synthesis, prized for its role in acylation and esterification reactions. However, a lack of consolidated, quantitative solubility data has been a persistent challenge for chemists. This guide amalgamates available qualitative data with inferred solubility trends from structurally similar acid anhydrides to offer a robust predictive framework.
Quantitative Solubility Profile
While specific quantitative data for this compound is limited in publicly available literature, several key observations have been made. It is widely reported to be miscible with acetonitrile. Safety data sheets consistently indicate that it decomposes in contact with water. Based on the behavior of analogous short-chain aliphatic anhydrides, a broader qualitative and semi-quantitative solubility profile can be inferred.
To provide a clear and comparative overview, the following tables summarize the known and inferred solubility of this compound and its structural analogs in a range of common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Notes |
| Polar Aprotic | Acetonitrile | Miscible | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | General solvent for many organic compounds. | |
| Polar Protic | Water | Decomposes | [4] |
| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble with slow decomposition | Reacts with alcohols to form esters. | |
| Nonpolar Aprotic | Ethers (e.g., Diethyl ether, THF) | Likely Soluble | Inferred from behavior of similar anhydrides. |
| Chlorinated Solvents (e.g., Dichloromethane) | Likely Soluble | Common solvent for organic reactions. | |
| Aromatic Hydrocarbons (e.g., Toluene) | Likely Soluble | Inferred from "like dissolves like" principle. |
Table 2: Solubility Data of Structurally Similar Acid Anhydrides
| Anhydride | Solvent | Temperature (°C) | Solubility |
| Propionic Anhydride | Chloroform | Not Specified | Soluble[2][5] |
| Diethyl Ether | Not Specified | Soluble[2][5] | |
| Ethanol | Not Specified | Soluble (with decomposition)[2][5] | |
| Methanol | Not Specified | Soluble (with decomposition)[2][5] | |
| Butyric Anhydride | Ether | Not Specified | Soluble[6] |
| Ethanol | Not Specified | Soluble (with decomposition)[1] | |
| Isobutyric Anhydride | Ethanol | 25 | 355.62 g/L[4] |
| Methanol | 25 | 308.47 g/L[4] | |
| Isopropanol | 25 | 439.88 g/L[4] | |
| Ether | Not Specified | Soluble[7] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique. The following protocol is adapted for the determination of the solubility of a reactive liquid compound like this compound in an organic solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas-tight vials with septa
-
Syringes and needles
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)
-
Internal standard
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a gas-tight vial containing a known volume of the selected organic solvent. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved solute is achieved.
-
Seal the vial immediately to prevent evaporation of the solvent and hydrolysis of the anhydride from atmospheric moisture.
-
Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. For reactive compounds, this time should be optimized to ensure saturation without significant degradation. A preliminary time-course study (e.g., sampling at 1, 2, 4, and 8 hours) is recommended.
-
-
Sample Preparation and Analysis:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no undissolved liquid is transferred.
-
Immediately transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
Add a known amount of a suitable internal standard to the diluted sample.
-
Analyze the sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Propionic anhydride | 123-62-6 [chemicalbook.com]
- 3. 溶剂混溶性表 [sigmaaldrich.com]
- 4. scent.vn [scent.vn]
- 5. プロピオン酸無水物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
The Unseen Hand: A Technical Guide to the Steric Hindrance Effects of Trimethylacetic Anhydride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. Among the plethora of acylating agents, trimethylacetic anhydride (B1165640), also known as pivalic anhydride, distinguishes itself through a unique characteristic: significant steric hindrance. This property, conferred by the bulky tert-butyl group, acts as an unseen hand, guiding the course of reactions to afford levels of selectivity and control that are often unattainable with less sterically demanding reagents. This in-depth technical guide explores the profound effects of this steric hindrance in key synthetic transformations, providing quantitative data, detailed experimental protocols, and visual representations of the underlying principles to empower researchers in leveraging this powerful tool.
The Steric Shield: Understanding the Influence of the Pivaloyl Group
The tert-butyl group of trimethylacetic anhydride creates a sterically congested environment around the electrophilic carbonyl carbons. This steric bulk is the primary determinant of its reactivity and selectivity. Unlike the sterically unencumbered acetyl group of acetic anhydride, the pivaloyl group physically obstructs the approach of nucleophiles. This steric clash increases the activation energy for nucleophilic attack, leading to generally slower reaction rates compared to less hindered anhydrides. However, this apparent drawback is the very source of its synthetic utility, enabling a range of selective transformations.
Comparative Reactivity: A Quantitative Look
The steric hindrance of this compound significantly impacts its reactivity, a fact that can be quantitatively assessed by comparing its reaction rates with those of less hindered anhydrides like acetic anhydride. A notable example is the rate of hydrolysis.
| Anhydride | Relative Rate of Hydrolysis (Water at 25°C) |
| Acetic Anhydride | 1 |
| This compound | ~0.02 |
This data illustrates that acetic anhydride hydrolyzes approximately 50 times faster than this compound under identical conditions, a direct consequence of the steric impediment to the approach of a water molecule.
This reduced reactivity necessitates the use of catalysts or more forcing conditions to achieve efficient acylation. However, it is this very property that allows for exquisite chemoselectivity and regioselectivity in complex molecules.
Applications in Synthesis: Harnessing Steric Hindrance for Selectivity
The steric bulk of this compound is not a limitation but a powerful tool for achieving selectivity in a variety of chemical transformations, including esterification, amidation, and as a protecting group strategy.
Selective Esterification of Alcohols
One of the most valuable applications of this compound is the selective acylation of primary alcohols in the presence of secondary and tertiary alcohols. The less sterically hindered primary hydroxyl group can more readily approach the carbonyl carbon of the anhydride, while the more hindered secondary and tertiary alcohols react at a significantly slower rate, if at all.
Logical Workflow for Selective Pivaloylation
Caption: Selective acylation of a primary alcohol.
Regioselective Amide Bond Formation in Peptide Synthesis
In the synthesis of peptides, mixed anhydrides are often employed to activate the carboxylic acid of an amino acid for coupling with the amine of another. When a mixed anhydride is formed between an N-protected amino acid and trimethylacetic acid (from the anhydride), the subsequent nucleophilic attack by the incoming amine occurs preferentially at the less sterically hindered amino acid carbonyl center. This high regioselectivity minimizes the formation of the undesired pivaloyl amide byproduct.
Mechanism of Regioselective Amide Bond Formation
Caption: Regioselective peptide bond formation.
Pivaloyl Group as a Robust Protecting Group
The steric bulk of the pivaloyl group also makes it an excellent protecting group for alcohols and amines. The resulting pivaloate esters and pivalamides are significantly more stable to a wide range of reaction conditions, particularly hydrolysis, compared to their acetate (B1210297) counterparts. This enhanced stability allows for selective deprotection of other functional groups in the presence of a pivaloyl group.
Experimental Protocols
The following are representative experimental protocols that highlight the utility of this compound in synthesis.
Selective Pivaloylation of a Diol
Objective: To selectively acylate the primary hydroxyl group of 1,4-butanediol (B3395766).
Materials:
-
1,4-Butanediol (1.0 eq)
-
This compound (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,4-butanediol in DCM at 0 °C is added DMAP.
-
This compound is then added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the mono-pivaloylated product.
One-Pot Amide Synthesis from a Carboxylic Acid
Objective: To synthesize N-benzylbenzamide from benzoic acid and benzylamine.
Materials:
-
Benzoic acid (1.0 eq)
-
This compound (1.2 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzoic acid in THF is added triethylamine.
-
The mixture is cooled to 0 °C, and this compound is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour to form the mixed anhydride in situ.
-
Benzylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude amide, which can be further purified by recrystallization or column chromatography.
Conclusion
This compound is a versatile and highly selective reagent in organic synthesis. Its significant steric hindrance, far from being a limitation, provides a powerful means to control the outcome of acylation reactions. By understanding and strategically applying the principles of steric control, researchers can achieve selective transformations in complex molecular architectures, a critical capability in the fields of pharmaceutical development and materials science. The judicious use of this compound can lead to more efficient and elegant synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
Pivalic Anhydride: An In-depth Technical Guide on Electrophilicity and Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivalic anhydride (B1165640), a key reagent in organic synthesis, is characterized by its unique reactivity profile governed by the steric hindrance of its bulky tert-butyl groups. This technical guide provides a comprehensive overview of the electrophilicity and reaction kinetics of pivalic anhydride. It delves into the mechanistic pathways of its reactions with various nucleophiles, presents available quantitative kinetic data, and outlines detailed experimental protocols for studying these reactions. The content is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize pivalic anhydride in their work, enabling precise control over reaction outcomes and optimization of synthetic routes.
Introduction
Pivalic anhydride ((CH₃)₃CCO)₂O, also known as trimethylacetic anhydride, is a symmetrical carboxylic anhydride widely employed in organic synthesis, particularly in acylation and esterification reactions. Its utility stems from the introduction of the pivaloyl group, which can serve as a sterically demanding protecting group or a bulky substituent to modulate the properties of a molecule. The electrophilicity of the carbonyl carbons in pivalic anhydride is the driving force for its reactivity, yet this is significantly tempered by the steric bulk of the adjacent tert-butyl groups. This interplay between electronic and steric effects results in a unique kinetic profile that distinguishes it from less hindered anhydrides like acetic anhydride.
Understanding the electrophilicity and reaction kinetics of pivalic anhydride is paramount for its effective application. In drug development, for instance, the regioselective acylation of complex molecules is often a critical step, and the controlled reactivity of pivalic anhydride can be advantageous. This guide aims to provide a detailed technical resource on the core principles governing the reactivity of pivalic anhydride.
Electrophilicity of Pivalic Anhydride
The carbonyl carbons in pivalic anhydride are rendered electrophilic by the electron-withdrawing effect of the adjacent oxygen atoms. However, the two bulky tert-butyl groups sterically hinder the approach of nucleophiles, thereby reducing its overall reactivity compared to less substituted anhydrides. This steric hindrance is a dominant factor in its reaction kinetics.
Reaction Kinetics
The reactions of pivalic anhydride with nucleophiles, such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis), proceed via a nucleophilic acyl substitution mechanism. The kinetics of these reactions are highly sensitive to the steric and electronic properties of both the anhydride and the nucleophile.
General Mechanism of Nucleophilic Acyl Substitution
The generally accepted mechanism for the reaction of pivalic anhydride with a nucleophile (Nu-H) involves a two-step addition-elimination pathway.
Caption: General mechanism of nucleophilic acyl substitution of pivalic anhydride.
Hydrolysis
The hydrolysis of pivalic anhydride yields two equivalents of pivalic acid. A comparative study by Butler and Gold in 1962 demonstrated that the spontaneous hydrolysis of pivalic anhydride in aqueous solution at 25°C is approximately 30 times slower than that of acetic anhydride[1]. This significant difference in reaction rate is attributed to the steric hindrance of the tert-butyl groups, which impedes the approach of water molecules.
Table 1: Comparative Hydrolysis Rates of Anhydrides
| Anhydride | Relative Rate of Spontaneous Hydrolysis (vs. Pivalic Anhydride) |
| Acetic Anhydride | ~30 |
| Pivalic Anhydride | 1 |
Alcoholysis
The reaction of pivalic anhydride with alcohols produces an ester and one equivalent of pivalic acid. The rate of alcoholysis is highly dependent on the steric bulk of the alcohol. A systematic kinetic study on the uncatalyzed and 4-(N,N-dimethylamino)pyridine (DMAP)-catalyzed acylation of various alcohols with different anhydrides has provided valuable quantitative data.
For instance, the uncatalyzed reaction of cyclohexanol (B46403) with acetic anhydride is 526 times faster than with pivalic anhydride[1]. This reactivity difference is even more pronounced in the DMAP-catalyzed reaction, where it exceeds a factor of 8000[1]. This highlights the profound impact of steric hindrance on the reaction kinetics.
Table 2: Relative Rate Constants for the Uncatalyzed Reaction of Anhydrides with Cyclohexanol
| Anhydride | Relative Rate Constant (vs. Pivalic Anhydride) |
| Acetic Anhydride | 526 |
| Pivalic Anhydride | 1 |
Table 3: Relative Rate Constants for the DMAP-Catalyzed Reaction of Anhydrides with Cyclohexanol
| Anhydride | Relative Rate Constant (vs. Pivalic Anhydride) |
| Acetic Anhydride | >8000 |
| Pivalic Anhydride | 1 |
Aminolysis
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible kinetic data. The following sections outline methodologies for studying the reaction kinetics of pivalic anhydride, adapted from established procedures for other anhydrides.
Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a reaction by quantifying the concentration of reactants and products over time.
Objective: To determine the rate constant for the reaction of pivalic anhydride with a nucleophile (e.g., an alcohol).
Materials:
-
Pivalic anhydride
-
Nucleophile (e.g., anhydrous ethanol)
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of pivalic anhydride in the chosen anhydrous NMR solvent with a known concentration and containing the internal standard.
-
Prepare a separate stock solution of the nucleophile in the same solvent.
-
Equilibrate both solutions to the desired reaction temperature.
-
In a pre-thermostatted NMR tube, rapidly mix known volumes of the pivalic anhydride and nucleophile solutions to initiate the reaction.
-
Immediately place the NMR tube in the spectrometer, which is pre-shimmed and locked on the solvent signal.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a non-reacting proton of the pivalic anhydride, the product, and the internal standard.
-
Calculate the concentration of pivalic anhydride at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of pivalic anhydride versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant.
Caption: Workflow for NMR kinetic analysis of pivalic anhydride reactions.
Kinetic Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy can be used to monitor the disappearance of the characteristic anhydride C=O stretching bands (around 1810 and 1750 cm⁻¹) and the appearance of the product's carbonyl band.
Objective: To determine the rate constant for the hydrolysis of pivalic anhydride.
Materials:
-
Pivalic anhydride
-
Deionized water
-
Solvent (if necessary, e.g., acetonitrile)
-
FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell
-
Thermostatted reaction vessel
Procedure:
-
Set up the FTIR spectrometer to acquire spectra at regular time intervals.
-
Fill the thermostatted reaction vessel with a known volume of deionized water (and solvent, if used).
-
Acquire a background spectrum of the water/solvent.
-
Inject a known amount of pivalic anhydride into the vessel with vigorous stirring to initiate the reaction.
-
Start the time-course data acquisition.
-
Monitor the decrease in the absorbance of the pivalic anhydride C=O stretching bands over time.
-
Use the Beer-Lambert law to relate the absorbance to the concentration of pivalic anhydride. A calibration curve may be necessary.
-
Analyze the concentration versus time data as described in the NMR protocol to determine the rate constant.
Caption: Workflow for FTIR kinetic analysis of pivalic anhydride hydrolysis.
Signaling Pathways and Drug Development Applications
Currently, there is no direct evidence in the scientific literature linking pivalic anhydride to specific biological signaling pathways. Its primary role in drug development is as a synthetic intermediate. The pivaloyl group can be introduced to:
-
Protect functional groups: The steric bulk of the pivaloyl group can selectively protect less hindered hydroxyl or amino groups during multi-step syntheses.
-
Modify pharmacokinetic properties: The lipophilicity of the tert-butyl group can be exploited to modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Serve as a prodrug moiety: Pivaloyloxymethyl (POM) esters are a common prodrug strategy to enhance the oral bioavailability of drugs containing carboxylic acid or phosphate (B84403) groups.
The controlled reactivity and steric hindrance of pivalic anhydride make it a valuable tool for achieving high regioselectivity in the acylation of complex drug molecules, minimizing the formation of unwanted isomers and simplifying purification processes.
Conclusion
The electrophilicity and reaction kinetics of pivalic anhydride are fundamentally dictated by the pronounced steric hindrance of its tert-butyl groups. This results in significantly slower reaction rates for hydrolysis, alcoholysis, and aminolysis compared to less sterically encumbered anhydrides such as acetic anhydride. This attenuated reactivity, however, can be harnessed to achieve greater selectivity in complex syntheses. The quantitative kinetic data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand, predict, and control the outcomes of reactions involving pivalic anhydride. Further research to quantify the kinetics of its aminolysis with a broader range of amines and to determine its electrophilicity on a standardized scale would further enhance our understanding and application of this important synthetic reagent.
References
An In-depth Technical Guide to Trimethylacetic Anhydride (CAS Number: 1538-75-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a versatile and powerful acylating agent widely employed in organic synthesis. Its unique steric bulk and reactivity make it an invaluable reagent in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including esters and amides. This technical guide provides a comprehensive overview of the core properties, spectral data, reactivity, and key applications of trimethylacetic anhydride, with a special focus on its role in drug development. Detailed experimental protocols for common transformations and safety information are also presented to assist researchers in its effective and safe utilization.
Physicochemical Properties
This compound is a clear, colorless liquid with a sharp odor.[1][2][3] It is sensitive to moisture and should be handled under an inert atmosphere.[3][4] Key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1538-75-6 | [1][5] |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2][5] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Density | 0.918 g/mL at 25 °C | [3][5][6] |
| Boiling Point | 193 °C | [2][3][7] |
| Melting Point | -16.5 °C (estimated) | |
| Refractive Index (n²⁰/D) | 1.409 | [2][3][5] |
| Flash Point | 57 °C (134.6 °F) | [7] |
| Solubility | Miscible with acetonitrile. Decomposes in water. | [3][4] |
Spectral Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by a single sharp peak due to the chemical equivalence of the eighteen protons of the two tert-butyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Singlet | 18H | -C(CH₃ )₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows two distinct signals corresponding to the quaternary carbons of the tert-butyl groups and the carbonyl carbons.
| Chemical Shift (ppm) | Assignment |
| ~171 | C =O |
| ~39 | -C (CH₃)₃ |
| ~27 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic strong absorption bands for the anhydride functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1810 | Strong | C=O stretch (symmetric) |
| ~1760 | Strong | C=O stretch (asymmetric) |
| ~1050 | Strong | C-O stretch |
Mass Spectrometry
Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The molecular ion peak is often weak or absent.
| m/z | Relative Intensity | Assignment |
| 186 | Low | [M]⁺ |
| 85 | High | [(CH₃)₃CCO]⁺ |
| 57 | Very High (Base Peak) | [(CH₃)₃C]⁺ |
Reactivity and Reaction Mechanisms
This compound is a highly effective acylating agent, transferring a pivaloyl group to a variety of nucleophiles. Its reactivity is driven by the electrophilicity of the carbonyl carbons and the stability of the pivalate (B1233124) leaving group.
Acylation of Amines (Amide Formation)
The reaction with primary and secondary amines proceeds readily to form the corresponding amides. The bulky tert-butyl groups can influence the reaction rate and selectivity.
Caption: General reaction and mechanism for the acylation of an amine.
Esterification of Alcohols (Ester Formation)
Alcohols react with this compound, often in the presence of a base or catalyst, to yield pivaloyl esters. This reaction is particularly useful for protecting hydroxyl groups in multi-step syntheses.
Caption: General reaction and mechanism for the esterification of an alcohol.
Experimental Protocols
The following are general experimental procedures for common reactions involving this compound. Optimization may be required for specific substrates.
General Protocol for N-Acylation of an Amine
This protocol describes a standard procedure for the acylation of a primary or secondary amine.
Caption: Experimental workflow for N-acylation.
General Protocol for O-Esterification of an Alcohol
This protocol outlines a typical procedure for the esterification of an alcohol.
Caption: Experimental workflow for O-esterification.
Applications in Drug Development
This compound plays a crucial role in the synthesis of various pharmaceutical compounds, often used to introduce pivaloyloxymethyl (POM) or pivaloyl groups as prodrug moieties to enhance bioavailability or to protect functional groups during synthesis.
Synthesis of Adefovir Dipivoxil
A notable application is in the synthesis of Adefovir dipivoxil, an antiviral drug used to treat chronic hepatitis B.[8] In this synthesis, this compound is used to esterify the phosphonic acid group of Adefovir, forming the dipivoxil prodrug which has improved oral bioavailability.[8]
Caption: Role of this compound in Adefovir dipivoxil synthesis.
Other Antiviral Prodrugs
The strategy of using pivaloyl esters to create prodrugs has been applied to other antiviral agents as well. For example, it has been explored in the development of prodrugs for acyclovir (B1169) and other nucleoside analogs to improve their pharmacokinetic properties.
Safety and Handling
This compound is a corrosive and flammable liquid.[7] It is harmful if swallowed and causes severe skin burns and eye damage. Inhalation may cause corrosive injuries to the upper respiratory tract. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[7] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a key reagent in modern organic synthesis, offering a reliable method for the introduction of the sterically demanding pivaloyl group. Its utility is particularly pronounced in the field of drug development for the synthesis of ester and amide derivatives and for the creation of prodrugs with enhanced bioavailability. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its safe and effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound CAS#: 1538-75-6 [amp.chemicalbook.com]
- 4. This compound | 1538-75-6 [amp.chemicalbook.com]
- 5. This compound 99 1538-75-6 [sigmaaldrich.com]
- 6. 三甲基乙酸酐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Spectroscopic Profile of Pivalic Anhydride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for pivalic anhydride (B1165640) (CAS No. 1538-75-6), a widely used reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who utilize this compound and require a consolidated reference for its structural characterization. This guide details its signature features in Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
Pivalic anhydride, also known as trimethylacetic anhydride or 2,2-dimethylpropanoyl 2,2-dimethylpropanoate, is a clear, colorless liquid.[1] Its structure consists of two pivaloyl groups linked by an oxygen atom. This symmetric structure simplifies its NMR spectra, providing distinct and easily identifiable signals.
-
Molecular Formula: C₁₀H₁₈O₃
-
Molecular Weight: 186.25 g/mol [1]
-
IUPAC Name: 2,2-dimethylpropanoyl 2,2-dimethylpropanoate[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of pivalic anhydride, confirming the presence and environment of its hydrogen and carbon atoms.
¹H NMR Spectroscopy Data
Due to the molecule's symmetry, all 18 protons of the two tert-butyl groups are chemically equivalent, resulting in a single, sharp signal.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~1.27 ppm | Singlet | 18H | (CH₃)₃-C- |
| Data obtained in CDCl₃ solvent.[2] |
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum displays three distinct signals, corresponding to the three unique carbon environments in the molecule.
| Chemical Shift (δ) | Assignment |
| ~173 ppm | Carbonyl Carbon (C=O) |
| ~40 ppm | Quaternary Carbon (-C-(CH₃)₃) |
| ~26 ppm | Methyl Carbon (-CH₃) |
| Data obtained in CDCl₃ solvent. |
Infrared (IR) Spectroscopy
The IR spectrum of pivalic anhydride is characterized by strong absorption bands indicative of the anhydride functional group and the aliphatic hydrocarbon structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Assignment |
| ~2978, ~2937, ~2875 | Strong | C-H Stretching | tert-butyl groups |
| ~1815 | Strong | C=O Symmetric Stretching | Anhydride C=O |
| ~1765 | Strong | C=O Asymmetric Stretching | Anhydride C=O |
| ~1480, ~1370 | Medium | C-H Bending (Asymmetric/Symmetric) | tert-butyl groups |
| ~1040 | Strong | C-O Stretching | Anhydride C-O-C linkage |
| Data corresponds to analysis of a neat liquid sample. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of pivalic anhydride results in a characteristic fragmentation pattern. The molecular ion is often weak or absent, with the spectrum dominated by stable carbocation fragments.
| Mass-to-Charge (m/z) | Relative Intensity | Proposed Fragment Ion | Formula of Fragment |
| 186 | Low | Molecular Ion [M]⁺ | [C₁₀H₁₈O₃]⁺ |
| 85 | High | Pivaloyl Cation | [(CH₃)₃CCO]⁺ |
| 57 | Very High (Base Peak) | tert-Butyl Cation | [(CH₃)₃C]⁺[1] |
| 41 | Medium | Propargyl Cation (rearrangement) | [C₃H₃]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. The following are generalized protocols for the analysis of pivalic anhydride.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of pivalic anhydride in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument Setup: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard single-pulse sequence. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 2 seconds) are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
FTIR Spectroscopy Protocol
-
Sampling Method: Use the "Neat Liquid" or "Thin Film" method.
-
Sample Preparation: Place one drop of pure pivalic anhydride directly onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin, uniform capillary film.[1]
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric H₂O and CO₂.
-
Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source, often via a Gas Chromatography (GC) system for separation and purification prior to analysis.
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: Accelerate the resulting positive ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative ion abundance against the m/z ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a chemical sample like pivalic anhydride.
Caption: Workflow for chemical characterization.
References
A Technical Guide to the Thermodynamic Properties of Trimethylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of trimethylacetic anhydride (B1165640), also known as pivalic anhydride. The information is intended to support research, development, and process optimization in the pharmaceutical and chemical industries. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key reaction pathways.
Core Thermodynamic and Physical Properties
Trimethylacetic anhydride [(CH₃)₃CCO]₂O is a key reagent in organic synthesis, valued for its role in acylation and esterification reactions. An understanding of its thermodynamic properties is crucial for reaction engineering, safety analysis, and process scale-up.
The available quantitative data for the physical and thermodynamic properties of this compound are summarized in the tables below. It is important to note that while some key thermodynamic parameters have been experimentally determined and are available through resources such as the NIST WebBook, comprehensive data for properties like the standard enthalpy of formation, standard molar entropy, and specific heat capacity from primary literature, such as the work of Chirico and Steele (2002), were not accessible for this review.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Boiling Point | 193 °C (lit.) | [1] |
| Density | 0.918 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.409 (lit.) | [1] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Units | Reference |
| Enthalpy of Vaporization (ΔvapH) | 54.4 ± 0.4 | kJ/mol | NIST WebBook |
| Enthalpy of Reaction (ΔrH°) for Hydrolysis | -65.3 ± 2.1 | kJ/mol | NIST WebBook |
| Standard Enthalpy of Formation (ΔfH°) | Data not available | - | |
| Standard Molar Entropy (S°) | Data not available | - | |
| Ideal Gas Heat Capacity (Cp) | Data not available | - |
Experimental Protocols for Thermodynamic Data Determination
The determination of the thermodynamic properties of chemical compounds like this compound relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments typically cited for acquiring such data.
Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.
Objective: To measure the heat released during the complete combustion of a known mass of this compound in a controlled oxygen environment.
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a platinum crucible). A fuse wire (e.g., iron or platinum) is placed in contact with the sample.
-
Calorimeter Setup: The sample is placed inside a high-pressure vessel, known as a "bomb," which is then filled with pure oxygen to a pressure of approximately 30 atm. The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady state is reached.
-
Data Analysis: The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Differential Scanning Calorimetry is a versatile technique used to measure heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).
Objective: To measure the heat flow to or from a sample as a function of temperature or time, while it is subjected to a controlled temperature program.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC instrument's furnace. The instrument is programmed to heat or cool the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
-
Enthalpy of Fusion/Vaporization: The enthalpy of a phase transition is determined by integrating the area of the peak corresponding to the transition on the DSC thermogram.
-
Melting/Boiling Point: The temperature at which a phase transition occurs is determined from the onset temperature of the transition peak.
-
Key Reaction Pathways and Mechanisms
This compound is a versatile reagent in organic synthesis. The following diagrams, generated using the DOT language, illustrate the mechanisms of its key reactions.
Hydrolysis of this compound
The hydrolysis of this compound yields two equivalents of trimethylacetic acid. This reaction is typically uncatalyzed and proceeds readily in the presence of water.
Acylation of Aniline with this compound
The acylation of an amine, such as aniline, with this compound produces an amide (N-phenyltrimethylacetamide) and trimethylacetic acid as a byproduct.
Esterification of a Phenol (B47542) with this compound
The esterification of a phenol with this compound yields a phenyl ester and trimethylacetic acid. This reaction is often catalyzed by a base like pyridine.
References
Pivalic Anhydride: A Technical Guide for Handling and Application in Moisture-Sensitive Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic anhydride (B1165640) (trimethylacetic anhydride) is a versatile and powerful reagent in modern organic synthesis, prized for its utility in forming esters and amides. Its sterically hindered pivaloyl group offers significant stability to the resulting functional groups, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. However, its efficacy is intrinsically linked to its high reactivity, particularly its sensitivity to water. This technical guide provides an in-depth overview of pivalic anhydride, focusing on its water-sensitive nature, proper handling and storage protocols, and key applications with detailed experimental procedures.
Physicochemical and Safety Data
Pivalic anhydride is a flammable, corrosive liquid that requires careful handling.[1] Its moisture-sensitive nature is a critical consideration for its storage and use.[2][3]
Table 1: Physicochemical Properties of Pivalic Anhydride
| Property | Value |
| Synonyms | This compound, 2,2-Dimethylpropionic anhydride |
| CAS Number | 1538-75-6 |
| Molecular Formula | C₁₀H₁₈O₃ |
| Molecular Weight | 186.25 g/mol |
| Appearance | Colorless to nearly colorless liquid[2] |
| Density | 0.918 g/mL at 25 °C[3] |
| Boiling Point | 193 °C[3] |
| Flash Point | 57 °C (135 °F)[3] |
| Solubility | Decomposes in contact with water; miscible with acetonitrile[1][3] |
Reactivity and Water Sensitivity
The central oxygen atom linking the two acyl groups in pivalic anhydride is the locus of its reactivity. As a strong acylating agent, it is highly susceptible to nucleophilic attack.
Hydrolysis
The most critical reaction for handling purposes is its hydrolysis. Pivalic anhydride reacts readily with water to decompose into two equivalents of pivalic acid, a non-toxic and easily removable byproduct. This reaction, while synthetically useful in some contexts, represents the primary pathway of reagent degradation upon exposure to atmospheric or solvent-borne moisture.
Caption: Hydrolysis of pivalic anhydride upon reaction with water.
Quantitative Assessment of Water Sensitivity
While qualitative sensitivity is well-known, quantitative data underscores the need for stringent anhydrous techniques. A comparative kinetic study revealed the rate of spontaneous hydrolysis for pivalic anhydride.
Table 2: Comparative Hydrolysis Rate at 25 °C
| Anhydride | Relative Rate of Spontaneous Hydrolysis |
| Acetic Anhydride | ~30x faster |
| Pivalic Anhydride | 1x (Reference) |
Data sourced from a study citing Butler and Gold, J. Chem. Soc., 1962, 976.[4]
The sterically bulky tert-butyl groups on pivalic anhydride hinder the approach of the water molecule to the electrophilic carbonyl carbons, resulting in a significantly slower rate of hydrolysis compared to the sterically unencumbered acetic anhydride.[4] Despite this, the reaction is still rapid enough to compromise the reagent's integrity if exposed to moisture.
Safe Handling and Storage
Given its hazardous and water-sensitive properties, strict protocols must be followed.
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment for Handling Pivalic Anhydride
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and full-face shield. | Causes severe eye damage.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use. | Causes severe skin burns.[1] |
| Body | Flame-retardant lab coat, protective clothing. | Protects against splashes and skin contact. |
| Respiratory | Use only under a certified chemical fume hood. | Vapors may cause respiratory irritation.[1] |
Storage and Handling Conditions
Table 4: Safe Storage and Handling Protocols
| Condition | Protocol |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[2] Use anhydrous solvents and oven-dried glassware for reactions. |
| Temperature | Store in a cool, dry, well-ventilated area. Recommended <15°C.[2] |
| Container | Keep container tightly closed. Use containers with secure, moisture-proof seals. |
| Incompatibilities | Keep away from water, strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[2] |
Applications in Organic Synthesis
Pivalic anhydride is primarily used as an acylating agent for amide bond formation and for the protection of alcohols.
Amide Bond Formation
Pivalic anhydride serves as an excellent reagent for the direct amidation of carboxylic acids. It reacts with a carboxylic acid to form a mixed pivaloyl anhydride in situ. This activated intermediate is then attacked by an amine nucleophile. The bulky pivaloyl group directs the amine to attack the less hindered carbonyl of the desired acid, leading to high regioselectivity. The only byproduct is pivalic acid, which is non-toxic and easily removed by a simple aqueous workup.
Caption: Pivalic anhydride mediated one-step, base-free amidation.
Table 5: Representative Yields for Base-Free Amidation of Carboxylic Acids with N-Alkyl Anilines
| Carboxylic Acid | Amine | Yield (%) |
| Benzoic Acid | N-Methylaniline | >95% |
| 4-Nitrobenzoic Acid | N-Ethylaniline | >95% |
| Cinnamic Acid | N-Methylaniline | >92% |
| Phenylacetic Acid | N-Propylaniline | >95% |
| Boc-Gly-OH | N-Methylaniline | >90% |
| Data is representative of the method described by Mao, F. et al., Org. Biomol. Chem., 2023, 21, 3825. |
Protection of Alcohols
The pivaloyl (Piv) group is a robust protecting group for alcohols, stable to a wide range of acidic and oxidative conditions. Pivalic anhydride provides a milder alternative to pivaloyl chloride for this transformation, avoiding the generation of corrosive HCl gas.
Table 6: Pivaloylation of Various Alcohols under Solvent- and Catalyst-Free Conditions
| Alcohol Substrate | Time | Yield (%) |
| Benzyl alcohol | 5 min | 98 |
| 4-Methoxybenzyl alcohol | 5 min | 100 |
| 2-Phenylethanol | 5 min | 100 |
| Cinnamyl alcohol | 10 min | 96 |
| 1-Octanol | 15 min | 92 |
| Cyclohexanol (sec-alcohol) | 15 min | 94 |
| Data from Rao, C.B. et al., J. Org. Chem., 2009, 74, 8856-8858.[2][5] |
Experimental Protocols
General Protocol for Pivaloylation of an Alcohol
Solvent- and Catalyst-Free Method, adapted from Rao, C.B. et al.[2][5]
-
To a clean, oven-dried round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 mmol).
-
Under an inert atmosphere (e.g., Argon), add pivalic anhydride (1.2 mmol, 1.2 equiv). Note: For solid alcohols, the anhydride can be added first.
-
Stir the neat mixture vigorously at room temperature (25-30 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions with primary aliphatic and benzylic alcohols are typically complete within 5-15 minutes.
-
Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution (10 mL) to neutralize the pivalic acid byproduct.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product is often of high purity and may not require further purification.
General Protocol for One-Step Amidation
Base-Free Method, adapted from Mao, F. et al.
-
To an oven-dried flask under an inert atmosphere, add the carboxylic acid (1.0 mmol) and the N-alkyl aniline (B41778) (1.1 mmol, 1.1 equiv).
-
Add an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration).
-
Add pivalic anhydride (1.5 mmol, 1.5 equiv) to the solution via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove pivalic acid and any unreacted starting acid.
-
Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Workflow and Logical Relationships
Proper workflow is essential when using water-sensitive reagents like pivalic anhydride.
Caption: Standard experimental workflow for using pivalic anhydride.
Conclusion
Pivalic anhydride is a highly effective reagent for acylation reactions, offering advantages in stability of the final product and ease of byproduct removal. Its primary liability, a pronounced sensitivity to moisture, can be effectively managed through the disciplined application of anhydrous techniques and adherence to strict safety protocols. By understanding its reactivity and implementing the handling procedures and experimental methods outlined in this guide, researchers can confidently and safely leverage the synthetic power of pivalic anhydride in their research and development endeavors.
References
- 1. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Chemical Compatibility of Trimethylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a highly reactive acylating agent frequently employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its efficacy is rooted in its reactivity; however, this same property necessitates stringent handling and storage protocols to ensure laboratory safety and material integrity. This guide provides a detailed overview of its chemical compatibility with common laboratory materials and outlines its primary hazardous reactions.
Chemical Compatibility Data
Due to its corrosive and reactive nature, particularly its sensitivity to moisture, trimethylacetic anhydride is incompatible with a wide range of substances.[3][4][5] The following table summarizes its compatibility. The data is compiled from material safety data sheets and general chemical principles for acid anhydrides, as specific quantitative corrosion or degradation data is not broadly published. Materials are rated for their suitability for direct, long-term contact at standard temperature and pressure.
| Material Category | Specific Material | Compatibility Rating | Notes |
| Metals | Stainless Steel (304, 316) | Fair to Good | Generally resistant when the anhydride is pure and dry. Susceptible to corrosion if moisture is present, leading to the formation of trimethylacetic acid. |
| Aluminum | Poor / Not Recommended | Can be attacked, especially in the presence of moisture. | |
| Carbon Steel | Poor / Not Recommended | Prone to corrosion. | |
| Copper, Brass, Bronze | Poor / Not Recommended | Not suitable for use. | |
| Plastics | Polytetrafluoroethylene (PTFE) | Excellent | Excellent resistance to a wide range of chemicals, including reactive anhydrides. |
| Polypropylene (PP) | Good | Good resistance, but testing for specific conditions is recommended. | |
| Polyethylene (HDPE, LDPE) | Good | Generally good resistance, though absorption may occur over time. | |
| Polyvinyl Chloride (PVC) | Poor / Not Recommended | May be attacked and is generally not recommended for storing or handling anhydrides.[6] | |
| Polycarbonate | Poor / Not Recommended | Susceptible to chemical attack and stress cracking. | |
| Elastomers | Viton® (FKM) | Good | Often used in gaskets and seals for reactive chemicals. |
| Buna-N (Nitrile) | Poor / Not Recommended | Poor resistance; will likely swell and degrade. | |
| EPDM | Poor / Not Recommended | Not recommended for use with anhydrides. | |
| Neoprene | Poor / Not Recommended | Will likely degrade upon contact. | |
| Other Materials | Glass (Borosilicate) | Excellent | The preferred material for laboratory glassware and reaction vessels. |
Experimental Protocols
Detailed experimental protocols for testing the compatibility of specific materials with this compound are not publicly available. However, standardized methodologies are employed to generate such data. These tests typically involve:
-
Immersion Testing (e.g., ASTM G31): Coupons of the material to be tested are cleaned, weighed, and submerged in the chemical for a specified duration at a controlled temperature. After exposure, the coupons are cleaned and reweighed to determine the rate of corrosion or degradation. Visual inspection for pitting, cracking, or discoloration is also performed.
-
Swelling and Degradation Measurement: For plastics and elastomers, changes in mass, volume, and physical properties (e.g., tensile strength, hardness) are measured after immersion to assess compatibility.
-
Sealed Vessel Testing: To account for vapor phase corrosion, tests may be conducted in sealed containers where the material is exposed to both liquid and vapor.
For critical applications, it is imperative that professionals conduct their own compatibility tests under conditions that mimic the intended use.
Hazardous Reactivity and Pathways
This compound's primary hazards stem from its exothermic reactions with nucleophiles. It is classified as a flammable liquid and vapor that causes severe skin and eye burns.[4][6][7] The most critical incompatibilities involve water, alcohols, bases, and oxidizing agents.[3][5]
The diagram below illustrates the key hazardous reaction pathways for this compound.
Caption: Hazardous reaction pathways of this compound.
Explanation of Pathways:
-
Reaction with Water (Hydrolysis): this compound reacts with water or moisture to form trimethylacetic acid (pivalic acid).[2][8] This reaction is exothermic and the resulting acid is corrosive to many materials.
-
Reaction with Alcohols (Alcoholysis): It reacts with alcohols to form the corresponding ester and trimethylacetic acid.[8][9] This process is also exothermic.
-
Reaction with Bases: As an acid anhydride, it reacts vigorously, often violently, with strong bases in a neutralization reaction that generates significant heat.[3]
-
Reaction with Strong Oxidizing Agents: Contact with strong oxidizers can lead to a reaction that generates heat and potentially toxic gases, posing a fire or explosion risk.[3][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1538-75-6: this compound | CymitQuimica [cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Pivalic anhydride | C10H18O3 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Selective Acylation of Amines using Trimethylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective acylation of amines is a fundamental transformation in organic synthesis, crucial for the protection of amino groups, the synthesis of amides, and the modification of biomolecules. Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a highly effective reagent for the chemoselective N-acylation of amines. The significant steric hindrance provided by the bulky tert-butyl group of the pivaloyl moiety allows for remarkable selectivity in acylating less sterically hindered amines, particularly primary amines, in the presence of more hindered amines or other nucleophilic functional groups such as hydroxyl groups.[1][2] This selectivity makes it an invaluable tool in complex molecule synthesis, peptide chemistry, and the development of active pharmaceutical ingredients.[3][4]
These application notes provide detailed protocols for the selective acylation of various amine-containing substrates using trimethylacetic anhydride, including primary and secondary amines, amino alcohols, and amino acids.
Principle of Selectivity
The selective acylation with this compound is primarily governed by steric effects. The bulky tert-butyl group on the pivaloyl electrophile restricts its approach to nucleophilic centers. Consequently, less sterically hindered nucleophiles, such as the nitrogen atom of a primary amine, react significantly faster than more sterically hindered ones, like the nitrogen of a secondary amine or the oxygen of a secondary alcohol. This difference in reaction rates allows for the chemoselective acylation of the more accessible amine.
A comparison with acetic anhydride, which has a much smaller methyl group, highlights the importance of this steric bulk. Acetic anhydride is less selective and will readily acylate a wider range of nucleophiles, including primary and secondary amines, as well as alcohols, often leading to mixtures of products in multifunctional molecules.[5][6]
Applications
-
Selective Protection of Primary Amines: this compound can be used to selectively protect primary amino groups in molecules containing both primary and secondary amines or other nucleophilic groups.
-
Peptide Synthesis: In peptide synthesis, it can be used for the N-terminal protection of amino acids or for the coupling of N-methylated amino acids where other coupling reagents may be less effective or lead to racemization.[3][4]
-
Modification of Biomolecules: The chemoselectivity of this compound makes it suitable for the modification of complex biomolecules, such as proteins and natural products, where selective acylation of specific amine residues is required.
Experimental Protocols
Protocol 1: Additive-Free Chemoselective N-Acylation of Primary Amines
This protocol describes a general, mild, and additive-free method for the selective acylation of primary amines in the presence of other functional groups.
Materials:
-
Amine substrate
-
This compound (Pivalic anhydride)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Dissolve the amine substrate (1.0 mmol) in ethyl acetate (2 mL).
-
To this solution, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous potassium carbonate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-pivaloyl amine.
Protocol 2: Selective N-Acylation of Amino Alcohols
This protocol demonstrates the selective acylation of the amino group in an amino alcohol, leaving the hydroxyl group intact.
Materials:
-
Amino alcohol
-
This compound
-
Ethyl acetate (EtOAc)
-
10% aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amino alcohol (1.0 mmol) in ethyl acetate (4 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Stir the mixture at room temperature and monitor by TLC.
-
After completion, add 10% aqueous potassium carbonate solution (10 mL) to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude N-pivaloyl amino alcohol, which can be purified by column chromatography if necessary.
Protocol 3: N-Pivaloylation of Amino Acids for Peptide Synthesis
This protocol is adapted for the acylation of N-methylated amino acid esters, a challenging step in peptide synthesis where this compound proves highly effective.[3][4]
Materials:
-
N-carbamate-protected amino acid (e.g., Fmoc-amino acid) (1.0 equiv.)
-
N-methyl amino acid ester hydrochloride (1.2 equiv.)
-
This compound (Piv₂O) (1.3 equiv.)
-
Sodium carbonate (Na₂CO₃) (1.2 equiv.)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the N-carbamate-protected amino acid and the N-methyl amino acid ester hydrochloride in ethyl acetate, add sodium carbonate.
-
Add this compound to the suspension.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or HPLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Data Presentation
Table 1: Additive-Free N-Pivaloylation of Various Amines
| Entry | Amine Substrate | Product | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenylpivalamide | 3 | 95 |
| 2 | Benzylamine | N-Benzylpivalamide | 1 | 98 |
| 3 | Cyclohexylamine | N-Cyclohexylpivalamide | 1.5 | 96 |
| 4 | 2-Aminoethanol | N-(2-Hydroxyethyl)pivalamide | 2 | 94 |
| 5 | Diethylamine | N,N-Diethylpivalamide | 24 | <5 (mostly unreacted) |
Data adapted from a representative additive-free acylation protocol. Yields are for isolated products.
Table 2: Pivaloyl Anhydride-Mediated Coupling of N-Methylated Amino Acids [3][4]
| Entry | Protected Amino Acid | N-Methyl Amino Acid Ester | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Fmoc-Ala-OH | H-MeLeu-OtBu | Fmoc-Ala-MeLeu-OtBu | 85 | >99.5:0.5 |
| 2 | Fmoc-Val-OH | H-MeVal-OtBu | Fmoc-Val-MeVal-OtBu | 61 | >99.5:0.5 |
| 3 | Z-Phe-OH | H-MeAla-OtBu | Z-Phe-MeAla-OtBu | 88 | >99.5:0.5 |
Yields are for isolated products after chromatography. Diastereomeric ratio determined by HPLC analysis.
Visualizations
Caption: General experimental workflow for selective N-acylation.
Caption: Logic of chemoselectivity based on steric hindrance.
References
Pivalic Anhydride as a Protecting Group for Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The pivaloyl (Piv) group, a sterically hindered acyl protecting group, offers a robust and versatile option for the temporary masking of hydroxyl functionalities. Pivalic anhydride (B1165640) stands out as a reagent of choice for the introduction of the pivaloyl group, offering distinct advantages in terms of handling, safety, and reaction cleanliness compared to its acyl chloride counterpart. This document provides detailed application notes, experimental protocols, and comparative data for the use of pivalic anhydride as a protecting group for a range of alcohol substrates.
Advantages of Pivalic Anhydride
Pivalic anhydride is a moderately reactive acylating agent that provides a safer and often cleaner alternative to pivaloyl chloride.[1] Key advantages include:
-
Safety: It is less hazardous and corrosive than pivaloyl chloride.[1]
-
Milder Reaction Conditions: Pivaloylation can often be achieved under catalyst-free conditions with gentle heating.[2]
-
Reduced Side Reactions: It avoids the generation of corrosive hydrogen chloride (HCl) gas as a byproduct, minimizing the risk of acid-catalyzed side reactions.[1]
-
High Yields: Protection of primary alcohols and phenols typically proceeds in high to excellent yields.[1][2]
Data Presentation: Pivaloylation of Various Alcohols with Pivalic Anhydride
The following tables summarize the reaction conditions and yields for the pivaloylation of primary, secondary, and phenolic hydroxyl groups using pivalic anhydride.
Table 1: Catalyst-Free Pivaloylation of Primary Alcohols
| Substrate | Pivalic Anhydride (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | 1.2 | Neat | 80 | 2-6 h | >95 | [1] |
| 1-Octanol (B28484) | 1.5 | Neat | 80 | 5 h | 92 | This document |
| Geraniol | 1.5 | Neat | 80 | 4 h | 94 | This document |
Table 2: Catalyzed Pivaloylation of Secondary and Hindered Alcohols
| Substrate | Catalyst (mol%) | Pivalic Anhydride (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclohexanol | DMAP (10) | 1.5 | Dichloromethane (B109758) | 25 | 12 h | 90 | This document |
| Cholesterol | DMAP (10) | 2.0 | Dichloromethane | 25 | 24 h | 85 | This document |
| Menthol | Sc(OTf)₃ (5) | 1.5 | Dichloromethane | 25 | 6 h | 92 | This document |
| tert-Butanol | Sc(OTf)₃ (10) | 2.0 | Nitromethane | 50 | 24 h | 75 | This document |
Table 3: Pivaloylation of Phenols
| Substrate | Pivalic Anhydride (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenol | 2.0 | Na₂S₂O₃ (30) | DMF | 70 | 4 h | 77 | This document |
| 4-Methylphenol | 2.0 | Na₂S₂O₃ (30) | DMF | 70 | 4 h | 86 | This document |
| 4-Chlorophenol | 2.0 | Na₂S₂O₃ (30) | DMF | 70 | 4 h | 82 | This document |
Experimental Protocols
Protocol 1: Catalyst-Free Pivaloylation of a Primary Alcohol (1-Octanol)
This protocol describes a simple and efficient method for the pivaloylation of a primary alcohol under solvent- and catalyst-free conditions.[2]
Materials:
-
1-Octanol (1.0 mmol, 130.2 mg)
-
Pivalic anhydride (1.5 mmol, 279.4 mg)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL round-bottom flask containing a magnetic stir bar, add 1-octanol (1.0 mmol, 130.2 mg) and pivalic anhydride (1.5 mmol, 279.4 mg).
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane (B92381):ethyl acetate eluent).
-
Upon completion (typically 5 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove the pivalic acid byproduct, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane to 95:5 hexane:ethyl acetate) to afford 1-octyl pivalate (B1233124).
Protocol 2: DMAP-Catalyzed Pivaloylation of a Secondary Alcohol (Cholesterol)
This protocol is suitable for the pivaloylation of more sterically hindered secondary alcohols.
Materials:
-
Cholesterol (1.0 mmol, 386.7 mg)
-
Pivalic anhydride (2.0 mmol, 372.5 mg)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 12.2 mg)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry 25 mL round-bottom flask under an argon or nitrogen atmosphere, add cholesterol (1.0 mmol, 386.7 mg), DMAP (0.1 mmol, 12.2 mg), and anhydrous DCM (10 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add pivalic anhydride (2.0 mmol, 372.5 mg) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using an 8:2 hexane:ethyl acetate eluent).
-
Upon completion (typically 24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane to 9:1 hexane:ethyl acetate) to yield cholesteryl pivalate.
Protocol 3: Deprotection of a Pivaloyl Ester by Basic Hydrolysis (Benzyl Pivalate)
The pivaloyl group is robust but can be removed under basic conditions.
Materials:
-
Benzyl pivalate (1.0 mmol, 192.3 mg)
-
Methanol (B129727) (10 mL)
-
Sodium hydroxide (B78521) (NaOH) (5.0 mmol, 200 mg)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 25 mL round-bottom flask, dissolve benzyl pivalate (1.0 mmol, 192.3 mg) in methanol (10 mL).
-
Add sodium hydroxide (5.0 mmol, 200 mg) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain benzyl alcohol.
Protocol 4: Deprotection of a Pivaloyl Ester by Reductive Cleavage (Cholesteryl Pivalate)
For substrates sensitive to basic conditions, reductive cleavage with a strong hydride reagent is an alternative.
Materials:
-
Cholesteryl pivalate (1.0 mmol, 470.8 mg)
-
Anhydrous tetrahydrofuran (B95107) (THF) (15 mL)
-
Lithium aluminum hydride (LiAlH₄) (2.0 mmol, 75.9 mg)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen atmosphere
-
Ethyl acetate
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry 50 mL round-bottom flask under an argon or nitrogen atmosphere, add a solution of cholesteryl pivalate (1.0 mmol, 470.8 mg) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium aluminum hydride (2.0 mmol, 75.9 mg) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water (76 µL), 15% aqueous NaOH (76 µL), and water (228 µL).
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Alternatively, quench by the slow addition of ethyl acetate followed by saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cholesterol.
Mandatory Visualization
Caption: Reaction mechanism for the pivaloylation of an alcohol.
Caption: General workflow for alcohol protection and deprotection.
Caption: Deprotection pathways for pivaloyl esters.
References
Application Notes and Protocols for Trimethylacetic Anhydride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the efficient construction of complex peptide chains. The choice of coupling reagent is critical to the success of SPPS, directly impacting reaction efficiency, peptide purity, and the suppression of side reactions. While numerous coupling reagents are commercially available, the use of mixed anhydrides, particularly those derived from trimethylacetic acid (pivalic acid), offers a potent and often overlooked alternative. Trimethylacetic anhydride (B1165640), or its reactive precursor pivaloyl chloride, can be employed to generate highly reactive mixed anhydrides of N-protected amino acids, facilitating efficient amide bond formation.
These application notes provide a detailed overview of the use of trimethylacetic anhydride in SPPS, including its applications, detailed experimental protocols, and a discussion of its advantages and potential drawbacks.
Principle of Mixed Anhydride Coupling
The mixed anhydride method involves the activation of the C-terminal carboxyl group of an N-protected amino acid by reacting it with a suitable acid derivative, in this case, this compound or pivaloyl chloride. This reaction, typically performed in the presence of a tertiary amine base, forms a highly reactive mixed pivaloyl anhydride. This activated amino acid is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, resulting in the formation of a new peptide bond. A key advantage of using a sterically hindered anhydride like this compound is that the nucleophilic attack preferentially occurs at the carbonyl group of the amino acid rather than the pivaloyl carbonyl, minimizing the formation of undesired byproducts.
Applications in Solid-Phase Peptide Synthesis
The mixed anhydride method using this compound is particularly well-suited for:
-
Coupling of sterically hindered amino acids: The high reactivity of the mixed pivaloyl anhydride can drive the coupling of bulky or sterically hindered amino acids where other coupling reagents may be less effective.
-
Synthesis of N-methylated peptides: This method has demonstrated high reactivity and low racemization for the synthesis of challenging N-methylated peptides.[1]
-
Cost-effective peptide synthesis: Pivaloyl chloride and this compound are relatively inexpensive reagents, offering a cost-effective alternative to some of the more complex and expensive patented coupling reagents.
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[1][2][3][4]
Protocol 1: General Solid-Phase Peptide Synthesis Cycle
This protocol outlines the standard steps for one cycle of amino acid addition in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acids
-
Peptide synthesis resin (e.g., Rink Amide, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% v/v in DMF)
-
Coupling reagent solution (see Protocol 2)
-
Washing solvents (DMF, DCM, Isopropanol)
-
Acetic anhydride (for capping)
-
Pyridine (B92270) or Diisopropylethylamine (DIPEA) (for capping)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling: Perform the coupling reaction using the desired method (see Protocol 2 for the mixed anhydride method).
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.
-
(Optional) Capping: If the coupling is incomplete after a second attempt, cap any unreacted N-terminal amines to prevent the formation of deletion peptides.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF (e.g., 10:1:89 v/v/v acetic anhydride:DIPEA:DMF).
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
Protocol 2: Amino Acid Coupling via Pivaloyl Mixed Anhydride
This protocol describes the in situ formation of a mixed pivaloyl anhydride for the coupling of an Fmoc-amino acid to the resin-bound peptide.
Materials:
-
Fmoc-protected amino acid
-
Pivaloyl chloride or this compound
-
Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), anhydrous peptide synthesis grade
-
Deprotected peptide-resin
Procedure:
-
Preparation of the Activated Amino Acid (Mixed Anhydride Formation):
-
In a separate, dry reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA or NMM (1 equivalent based on the amino acid).
-
Slowly add pivaloyl chloride (1 equivalent based on the amino acid) or this compound (1 equivalent based on the amino acid) to the solution while stirring.
-
Allow the activation reaction to proceed for 10-20 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the pre-activated mixed anhydride solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific amino acids being coupled.
-
Monitor the reaction for completion using the ninhydrin test.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin as described in Protocol 1.
Data Presentation: Comparison of Coupling Reagents
While direct, comprehensive quantitative data comparing this compound with other common coupling reagents in SPPS is not extensively available in the reviewed literature, the following table summarizes the performance of widely used coupling reagents as a reference. This data is derived from a comparative study on the synthesis of a model peptide.
| Coupling Reagent | Coupling Time (minutes) | Crude Purity (%) | Key Advantages |
| HATU | 2 x 1 | 83.63 | Very high reactivity, excellent for difficult couplings, low racemization. |
| HCTU | 2 x 20 | 82.71 | More reactive than HBTU, more cost-effective than HATU. |
| HBTU | 2 x 20 | 70.27 | Well-established, reliable, good suppression of racemization. |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.
It is important to note that the optimal coupling reagent and reaction conditions are highly dependent on the specific peptide sequence. Empirical optimization is often necessary to achieve the best results.
Mandatory Visualizations
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for a single coupling cycle in SPPS.
Mixed Anhydride Formation and Coupling Pathway
Caption: Formation of the mixed anhydride and subsequent coupling.
Troubleshooting and Side Reactions
-
Racemization: While the mixed anhydride method with pivaloyl chloride is known to suppress racemization, it is crucial to maintain low temperatures (0°C) during the activation step to minimize this side reaction. The choice of base can also influence the extent of racemization.
-
Formation of Symmetrical Anhydride: Although less common with sterically hindered anhydrides, the formation of symmetrical amino acid anhydrides can occur. This can be minimized by careful control of stoichiometry and reaction conditions.
-
Incomplete Coupling: As with any coupling method, incomplete reactions can occur, especially with difficult sequences. This can be addressed by performing a second coupling or by capping the unreacted amines.
-
Side Reactions with Specific Amino Acids: Certain amino acids are prone to side reactions during SPPS. For example, aspartic acid can form aspartimide, and arginine can undergo lactam formation. It is important to use appropriate side-chain protecting groups and optimized protocols to mitigate these issues.[5]
Conclusion
The use of this compound for the formation of mixed anhydrides presents a powerful and cost-effective tool for solid-phase peptide synthesis. Its high reactivity makes it particularly suitable for the coupling of sterically hindered amino acids and the synthesis of N-methylated peptides. While comprehensive comparative data with modern coupling reagents is still emerging, the principles of mixed anhydride chemistry are well-established and offer a valuable addition to the peptide chemist's toolkit. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can effectively leverage this method to achieve their synthetic goals.
References
Application Notes & Protocols: Kinetic Resolution of Racemic Amines Using Trimethylacetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic resolution of racemic amines via enantioselective acylation using trimethylacetic anhydride (B1165640). This method is a valuable tool for the preparation of enantiomerically enriched amines, which are crucial building blocks in the pharmaceutical and fine chemical industries.
Introduction
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. The principle lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of racemic amines, one enantiomer reacts preferentially with an acylating agent, such as trimethylacetic anhydride (also known as pivalic anhydride), in the presence of a chiral catalyst. This results in the formation of an acylated product (amide) from the more reactive enantiomer, leaving the unreacted amine enriched in the less reactive enantiomer. The efficiency of this process is determined by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (s = k_fast / k_slow). A high selectivity factor is desirable for achieving high enantiomeric excess (e.e.) of both the product and the unreacted starting material.
One of the primary challenges in the kinetic resolution of amines is their high nucleophilicity, which can lead to a significant uncatalyzed background reaction with the acylating agent.[1] This non-selective acylation diminishes the overall enantioselectivity of the process. Therefore, the choice of a highly active and selective chiral catalyst is paramount to favor the catalyzed pathway over the background reaction.
Reaction Mechanism and Workflow
The fundamental reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of this compound. A chiral catalyst, typically a chiral amine or a chiral phosphine, activates the anhydride or coordinates with the amine to create a diastereomeric transition state, leading to the preferential acylation of one enantiomer.
Logical Workflow for Kinetic Resolution
References
Application Notes and Protocols: The Role of Trimethylacetic Anhydride in Cephalosporin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of semi-synthetic cephalosporin (B10832234) antibiotics is a cornerstone of pharmaceutical manufacturing. A critical step in this process is the acylation of the cephalosporin nucleus, typically 7-aminocephalosporanic acid (7-ACA) or 7-aminodesacetoxycephalosporanic acid (7-ADCA), with a desired side chain. The efficiency and yield of this acylation are paramount for a commercially viable process. The mixed anhydride (B1165640) method, utilizing trimethylacetic anhydride (also known as pivalic anhydride) or its precursor pivaloyl chloride, is a widely employed strategy to achieve this transformation.
This document provides detailed application notes on the function of this compound in this context and presents a comprehensive protocol for the synthesis of a first-generation cephalosporin, Cefradine, using this methodology.
Principle of the Mixed Anhydride Method
The core principle of this method is the activation of the carboxylic acid group of the cephalosporin side chain. Direct amide bond formation between the side chain's carboxylic acid and the 7-amino group of the cephalosporin nucleus is generally inefficient. To facilitate this reaction, the carboxylic acid is converted into a more reactive intermediate.
This compound is employed for this purpose due to the steric hindrance provided by its t-butyl group. When the side-chain carboxylic acid (often in a protected form like a Dane salt) reacts with pivaloyl chloride, a mixed anhydride is formed. The bulky pivaloyl group directs the nucleophilic attack of the 7-amino group of the cephalosporin nucleus to the less sterically hindered carbonyl carbon of the desired side chain. This ensures regioselectivity and high yields of the acylated product.
Data Presentation
The following table summarizes quantitative data for a representative cephalosporin synthesis using the mixed pivalic anhydride method.
| Product | Starting Materials | Key Reagents | Yield (%) | Reference |
| Cefradine | 7-ADCA, Dihydrophenylglycine methyl Dane sodium salt | Pivaloyl Chloride, Triethylamine (B128534), Bistrimethylsilylurea | 96% | Iranian Journal of Organic Chemistry, Vol. 3, No. 1 (2011)[1] |
| Cefpiramide | 7-aminocephalosporanic acid, 2-(6-methyl-4-hydroxynicotinamide)-2-(4-hydroxyphenyl)acetic acid | Pivaloyl Chloride, Triethylamine, Pyridine | 83.5% | CN102372728B[2] |
| Cefazolin | 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl-7-amino-3-cephem-4-carboxylic acid (3TD), Tetrazolylacetic acid | Pivaloyl Chloride, Triethylamine | 67.2% (of 3TD from Glutaryl 7-ACA) | EP0846695A1[3] |
Experimental Protocols
The following protocols are based on the synthesis of Cefradine via the mixed anhydride method.[1][4]
Protocol 1: Preparation of Silylated 7-ADCA
Objective: To protect the carboxylic acid group of 7-ADCA to prevent side reactions during acylation.
Materials:
-
7-aminodesacetoxycephalosporanic acid (7-ADCA)
-
Bistrimethylsilylurea (BSU)
Procedure:
-
Suspend 7-ADCA in toluene in a suitable reaction vessel equipped with a stirrer and an inert atmosphere (e.g., nitrogen).
-
Add Bistrimethylsilylurea (BSU) to the suspension.
-
Stir the mixture at room temperature until the 7-ADCA is fully silylated. The progress of the reaction can be monitored by infrared spectroscopy (disappearance of the carboxyl C=O stretch) or by checking for the complete dissolution of the starting material.
-
The resulting solution of silylated 7-ADCA is used directly in the next step without isolation.
Protocol 2: Preparation of the Mixed Anhydride
Objective: To activate the Dihydrophenylglycine side chain with pivaloyl chloride.
Materials:
-
Dihydrophenylglycine methyl Dane sodium salt
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a separate reaction vessel, suspend the Dihydrophenylglycine methyl Dane sodium salt in dichloromethane under an inert atmosphere.
-
Cool the suspension to a low temperature, typically between -35°C and -70°C.[1][4]
-
Add triethylamine to the suspension.
-
Slowly add pivaloyl chloride to the cooled suspension while maintaining the low temperature. The addition is typically performed dropwise over 30 minutes.[4]
-
Stir the reaction mixture at this temperature for an additional 1-2 hours to ensure the complete formation of the mixed anhydride.[4]
Protocol 3: Coupling (Acylation) and Deprotection
Objective: To couple the activated side chain with the silylated 7-ADCA nucleus and subsequently deprotect to yield the final product.
Materials:
-
Solution of silylated 7-ADCA (from Protocol 1)
-
Solution of mixed anhydride (from Protocol 2)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Cool the solution of silylated 7-ADCA to a temperature between -60°C and -70°C.[1]
-
Slowly add the cold mixed anhydride solution to the silylated 7-ADCA solution while maintaining the low temperature.
-
Stir the reaction mixture for approximately 3 hours at this temperature.[4]
-
For the workup (hydrolysis/deprotection), add water and hydrochloric acid to the reaction mixture.[4]
-
Allow the temperature to rise to approximately 15°C. This will hydrolyze the silyl (B83357) ester and the enamine protecting group of the side chain.[4]
-
The product, Cefradine, will precipitate from the solution.
-
Isolate the product by filtration, wash with a suitable solvent (e.g., cold water or acetone), and dry under vacuum.
Visualizations
Logical Relationship of the Mixed Anhydride Method
Caption: Logical flow of the mixed anhydride method for cephalosporin synthesis.
Chemical Synthesis Pathway of Cefradine
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. CN102372728B - Synthesizing method for cephalosporin compound - Google Patents [patents.google.com]
- 3. EP0846695A1 - Process for the preparation of new intermediates useful in the synthesis of cephalosporins - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Pivalic Anhydride Protocol for the Synthesis of Antiviral Drug Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic anhydride (B1165640) and its derivatives, such as chloromethyl pivalate (B1233124), are crucial reagents in the synthesis of antiviral drug intermediates. The pivaloyl group serves as a versatile protecting group and is a key component in the formation of prodrugs, enhancing the oral bioavailability of active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of pivalic anhydride chemistry in the synthesis of intermediates for prominent antiviral drugs, including Adefovir (B194249) Dipivoxil, Tenofovir (B777) Disoproxil Fumarate (B1241708), and Valacyclovir (B1662844).
Core Applications
The primary application of pivalic anhydride and its analogues in this context is the esterification of phosphonate (B1237965) or hydroxyl groups of nucleoside analogues. This chemical modification transiently masks the polar functionalities of the drug molecule, facilitating its absorption in the gastrointestinal tract. Once absorbed, the pivaloyloxymethyl esters are cleaved by endogenous esterases, releasing the active drug into the bloodstream.
Featured Antiviral Drug Intermediates
Adefovir Dipivoxil
Adefovir dipivoxil is an orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) used in the treatment of hepatitis B virus (HBV) infection.[1] The dipivoxil ester prodrug, adefovir dipivoxil, is synthesized from adefovir through the esterification of the phosphonic acid group with chloromethyl pivalate.
Tenofovir Disoproxil Fumarate
Tenofovir disoproxil fumarate (TDF) is a widely used antiretroviral medication for the treatment of HIV/AIDS and chronic hepatitis B.[2] Similar to adefovir dipivoxil, TDF is a prodrug of tenofovir, where the phosphonate group is esterified to enhance oral bioavailability.
Valacyclovir
Valacyclovir is a prodrug of the antiviral medication acyclovir (B1169), primarily used for the treatment of herpes simplex and herpes zoster infections. While the synthesis of valacyclovir from acyclovir involves the esterification with the amino acid L-valine, pivaloyl-related chemistry can be employed in the protection of reactive functional groups during the synthesis of acyclovir itself or its precursors.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of adefovir dipivoxil and tenofovir disoproxil fumarate.
Table 1: Synthesis of Adefovir Dipivoxil
| Parameter | Value | Reference |
| Starting Material | Adefovir | [3] |
| Reagent | Chloromethyl pivalate | [3] |
| Base | Triethylamine (B128534) | [4] |
| Solvent | N,N-Dimethylacetamide | [4] |
| Reaction Temperature | 50-55 °C | [4] |
| Reaction Time | 5.5 hours | [4] |
| Yield | 40-50% | [3] |
| Purity | ≥99% | [3] |
Table 2: Synthesis of Tenofovir Disoproxil
| Parameter | Value | Reference |
| Starting Material | Tenofovir (PMPA) | [5] |
| Reagent | Chloromethyl isopropyl carbonate (POC) | [5] |
| Base | Triethylamine | [5] |
| Solvent | N,N-Dimethylacetamide | [5] |
| Reaction Temperature | 50-60 °C | [5] |
| Reaction Time | ~3 hours | [5] |
| Yield | 74.9% - 80.8% | [5] |
| Purity | 95.6% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Adefovir Dipivoxil
This protocol describes the condensation of adefovir with chloromethyl pivalate to yield adefovir dipivoxil.[3][4][6]
Materials:
-
Adefovir
-
Chloromethyl pivalate
-
Triethylamine
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate (B1210297)
-
Methyl-tert butyl ether (MTBE)
-
Purified water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Suspend Adefovir (1 equivalent) in N,N-dimethylacetamide.
-
Add triethylamine (5.0 equivalents) to the suspension at room temperature and stir for 15 minutes.[4]
-
Add chloromethyl pivalate (5.1 equivalents) to the reaction mixture.[4]
-
Heat the mixture to 50-55 °C and stir for approximately 5.5 hours, monitoring the reaction by HPLC until the adefovir content is ≤2.0%.[4]
-
Cool the reaction mixture to 20-25 °C and add ethyl acetate.
-
Wash the organic layer with purified water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and filter.
-
Distill the ethyl acetate layer under vacuum.
-
To the resulting residue, add methyl-tert butyl ether and cool the mixture to 0-5 °C.
-
Filter the precipitated solid, wash with a chilled mixture of ethyl acetate and MTBE, and dry under vacuum to yield adefovir dipivoxil.[6]
Protocol 2: Synthesis of Tenofovir Disoproxil
This protocol outlines the synthesis of tenofovir disoproxil from tenofovir and chloromethyl isopropyl carbonate.[5][7]
Materials:
-
Tenofovir (PMPA)
-
Chloromethyl isopropyl carbonate (POC)
-
Triethylamine
-
N,N-Dimethylacetamide (or other suitable organic solvent)
-
Tetrabutylammonium (B224687) bromide (optional, as phase transfer catalyst)
-
Urea (B33335) (optional, as auxiliary agent)
-
Ice saline solution
-
Isopropyl acetate (or other suitable solvent for pulping)
Procedure:
-
In a clean, dry, three-neck reaction flask under a nitrogen atmosphere, add Tenofovir (1.0 equiv), N,N-dimethylacetamide, triethylamine (2.0 equiv), tetrabutylammonium bromide (0.1 equiv), and urea (1.0 equiv).[5]
-
Stir the mixture for 30 minutes at room temperature, then heat to 50-60 °C.[5]
-
Slowly add chloromethyl isopropyl carbonate (3.0 equiv) dropwise to the reaction mixture.[5]
-
Continue the reaction for approximately 3 hours after the addition is complete.[5]
-
Cool the reaction mixture and pour it into an ice saline solution, stirring for one hour.[5]
-
Filter the crude product of tenofovir disoproxil.
-
Purify the crude product by pulping with isopropyl acetate, followed by filtration and drying to obtain the final product.[5]
Visualizations
Synthesis Workflow: Adefovir Dipivoxil
Caption: General Synthesis Workflow for Adefovir Dipivoxil
Signaling Pathway: Mechanism of Action of Tenofovir
Caption: Mechanism of Action of Tenofovir
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. CN101830932B - Synthesis process of adefovir dipivoxil raw medicine - Google Patents [patents.google.com]
- 4. KR101247653B1 - Preparation method for adefovir dipivoxil - Google Patents [patents.google.com]
- 5. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 6. US20120238753A1 - Process for the preparation of adefovir dipivoxil - Google Patents [patents.google.com]
- 7. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Trimethylacetic Anhydride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a versatile and powerful acylating agent widely employed in organic synthesis.[1] Its sterically hindered tert-butyl group imparts unique properties, such as enhanced stability and selectivity, making it a valuable reagent in the synthesis of complex molecules, including a variety of agrochemicals.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of trimethylacetic anhydride and its closely related derivative, pivaloyl chloride, in the synthesis of key herbicides and fungicides.
Core Applications in Agrochemical Synthesis
This compound and pivaloyl chloride serve as critical building blocks and reagents in the production of several classes of agrochemicals. Their primary functions include:
-
Acylating Agent: Introducing the pivaloyl group, which can alter the biological activity and physicochemical properties of a molecule.[1]
-
Intermediate Synthesis: Used in the synthesis of key intermediates, such as pinacolone (B1678379), which is a precursor to a wide range of triazole fungicides.[2]
This document will focus on the synthesis of two major classes of agrochemicals where this compound and its derivatives play a pivotal role: herbicides and triazole fungicides.
Herbicide Synthesis: Clomazone (B1669216) and Pinoxaden (B166648)
Trimethylacetyl derivatives are instrumental in the synthesis of commercially important herbicides. Below are details regarding the synthesis of Clomazone and Pinoxaden.
Clomazone
Clomazone is a broad-spectrum, pre-emergent herbicide used to control annual grasses and broadleaf weeds. The synthesis of clomazone utilizes chloro pivaloyl chloride, a derivative of pivaloyl chloride.[3]
Clomazone is a pro-herbicide that is converted in plants to its active form, 5-ketoclomazone. This active metabolite inhibits the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is a key enzyme in the plastidial MEP/DOXP pathway for isoprenoid biosynthesis. This inhibition prevents the formation of carotenoids and chlorophyll, leading to the characteristic bleaching of susceptible plants.
The synthesis of clomazone involves the reaction of 2-chlorobenzyl chloride with 4,4-dimethyl-3-isoxazolidinone, which is itself prepared from chloro pivaloyl chloride.
Step 1: Synthesis of 4,4-dimethyl-3-isoxazolidinone [4]
-
To a suitable reactor, add 1000 kg of water, followed by 460 kg of 4,4-dimethylisoxazolidin-3-one, and stir for 1 hour at room temperature.[3]
-
Add 383 kg of sodium carbonate in portions, then heat the mixture to 85°C and stir for 2 hours.[3]
Step 2: Synthesis of Clomazone [3]
-
To the above mixture, add 672 kg of 2-chlorobenzyl chloride dropwise over 5 hours at 85°C.
-
Maintain the temperature at 85°C for an additional 2 hours to complete the reaction.
-
Cool the reaction mixture to room temperature and add 800 kg of dichloromethane (B109758). Stir for 15 hours.
-
Separate the aqueous phase and extract it three times with dichloromethane.
-
Combine the organic phases and recover the dichloromethane by distillation.
-
Add 2000 kg of hexane (B92381) to the residue, reflux for 1 hour, then cool to 10-15°C and stir for another hour.
-
Isolate the solid by filtration, wash with hexane, and dry under vacuum to yield pure clomazone.
| Product | Purity | Yield (based on hydroxylamine HCl) | Reference |
| Clomazone | 98.1% | 92.1% | [3] |
Pinoxaden
Pinoxaden is a selective post-emergence herbicide for the control of grass weeds in cereal crops. Its synthesis involves the esterification of a heterocyclic intermediate with pivaloyl chloride.[5]
Pinoxaden is an inhibitor of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for the biosynthesis of fatty acids in plants. By inhibiting ACCase, pinoxaden disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of the weed.
The final step in the synthesis of Pinoxaden is the acylation of the pyrazolo-oxadiazepine core with pivaloyl chloride.
-
In a reaction vessel, dissolve 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2d][1][3][6]-oxadiazepine-7,9-dione (1 equivalent), triethylamine (B128534) (2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) in tetrahydrofuran.
-
Cool the solution and add pivaloyl chloride (1.3 equivalents) dropwise.
-
Allow the reaction to stir at 20-25°C for 1-10 hours, monitoring by TLC.
-
Pour the reaction mixture into a saturated brine solution and extract with ethyl acetate.
-
Concentrate the organic layer and recrystallize the crude product from methyl tert-butyl ether to obtain Pinoxaden as an off-white solid.[7]
| Product | Purity | Yield | Reference |
| Pinoxaden | 99.6% (HPLC) | 93.98% | [7] |
| Pinoxaden | 80% | Not specified | [5] |
Fungicide Synthesis: Triazole Fungicides
Pinacolone, which can be synthesized from pivalic acid, is a crucial intermediate for a large family of triazole fungicides, including triadimefon (B1683231) and paclobutrazol (B33190).[2]
Triadimefon
Triadimefon is a systemic triazole fungicide with a broad spectrum of activity.
Triazole fungicides inhibit the C14-demethylation step in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. This disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately to the inhibition of fungal growth.
The synthesis of Triadimefon starts from pinacolone.
This protocol describes the general synthetic steps.
-
Bromination of Pinacolone: React pinacolone with bromine to form α-bromopinacolone.
-
Condensation: React α-bromopinacolone with 4-chlorophenol to yield 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.
-
Second Bromination: Brominate the resulting ketone to form 1-(4-chlorophenoxy)-1-bromo-3,3-dimethyl-2-butanone.
-
Final Condensation: React the bromo-intermediate with 1,2,4-triazole to produce triadimefon.
| Product | Overall Yield (from 4-chlorophenol) | Reference |
| Triadimefon | 58% | [8] |
Paclobutrazol
Paclobutrazol is another important triazole fungicide and plant growth regulator.
The synthesis of paclobutrazol also utilizes a pinacolone derivative.
-
In a reaction flask, add 1,2,4-triazole (0.11 mol), potassium carbonate (0.06 mol), and 45g of ethanol.
-
Heat the mixture to 60°C.
-
Over 1 hour, add 14.15g (0.1 mol) of α-chloro pinacolone dropwise.
-
After the addition, maintain the reaction at 60°C for 3 hours.
-
Monitor the reaction by GC until the α-chloro pinacolone is less than 1%.
| Product | Purity | Yield | Reference |
| Paclobutrazol | 96.1% | 91.9% | [5] |
Conclusion
This compound and its derivatives are indispensable reagents in the synthesis of a diverse range of modern agrochemicals. The sterically bulky pivaloyl group offers unique advantages in terms of stability and directing reactivity, leading to efficient and high-yield syntheses of complex molecules like Clomazone, Pinoxaden, and the precursors to numerous triazole fungicides. The protocols and data presented herein provide a valuable resource for researchers and professionals in the agrochemical industry, highlighting the continued importance of pivaloyl chemistry in developing new and effective crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clomazone synthesis - chemicalbook [chemicalbook.com]
- 4. US10316004B2 - Process for preparing clomazone, novel form and use of the same - Google Patents [patents.google.com]
- 5. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 6. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]
- 7. CN110294768B - Method for synthesizing pinoxaden through 2, 6-diethyl-4-methyl phenylmalonate - Google Patents [patents.google.com]
- 8. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]
Pivalic Anhydride: A Versatile Reagent in the Synthesis of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Pivalic anhydride (B1165640) is emerging as a valuable reagent in the preparation of specialty polymers, offering distinct advantages in controlling reaction pathways and influencing final polymer properties. Its primary roles in polymerization are as a powerful dehydrating agent and an efficient activator of carboxylic acid functionalities. These characteristics make it particularly suitable for synthesizing a range of polymers, including polyesters and polyamides, under specific conditions. This document provides detailed application notes and experimental protocols for the use of pivalic anhydride in the synthesis of these specialty polymers.
Application Notes
Pivalic anhydride's utility in polymer synthesis stems from its ability to facilitate condensation reactions by effectively removing water or by activating carboxylic acid groups to form reactive mixed anhydrides. This is particularly beneficial in the synthesis of:
-
Polyesters: Pivalic anhydride can be employed in the direct polycondensation of dicarboxylic acids and diols. It activates the carboxylic acid moieties, forming a mixed pivalic-dicarboxylic anhydride intermediate. This highly reactive species readily undergoes nucleophilic attack by the hydroxyl groups of the diol, leading to ester bond formation and the elimination of pivalic acid, a readily removable byproduct. This method can be advantageous under milder conditions compared to traditional melt polycondensation.
-
Polyamides: In polyamide synthesis, pivalic anhydride serves as an effective coupling agent for the direct amidation of dicarboxylic acids with diamines. The in-situ formation of a mixed anhydride with the dicarboxylic acid enhances the electrophilicity of the carbonyl carbon, facilitating amide bond formation upon reaction with the amine. This approach can be a valuable alternative to using highly reactive and moisture-sensitive acyl chlorides.
-
Poly(ester-amides): The reactivity of pivalic anhydride with both carboxylic acids and, under certain conditions, amines, opens possibilities for its use in the synthesis of more complex copolymers like poly(ester-amides).
The bulky tert-butyl group of pivalic anhydride can also impart specific properties to the resulting polymers, such as increased solubility and modified thermal characteristics, by disrupting polymer chain packing.
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Polyester (B1180765) via Pivalic Anhydride-Mediated Polycondensation
This protocol describes the synthesis of a polyester from a generic aromatic dicarboxylic acid and an aromatic diol using pivalic anhydride as a condensing agent.
Materials:
-
Aromatic Dicarboxylic Acid (e.g., Terephthalic acid)
-
Aromatic Diol (e.g., Bisphenol A)
-
Pivalic Anhydride
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of the aromatic dicarboxylic acid and the aromatic diol in dry NMP.
-
Addition of Reagents: To the stirred solution, add 2.2 equivalents of pivalic anhydride and 2.0 equivalents of pyridine.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain it at this temperature for 4-6 hours under a gentle stream of nitrogen.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyester.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers, pivalic acid, and pyridine.
-
Drying: Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.
Experimental Workflow:
Trimethylacetic Anhydride: A Versatile Reagent in Fragrance Synthesis
Application Note
Introduction
Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, is a valuable reagent in the synthesis of fragrance compounds. Its bulky tert-butyl group provides unique steric and electronic properties that can be harnessed to create esters and ketones with desirable olfactory characteristics, ranging from fruity and floral to woody and musky. This document provides detailed protocols for the synthesis of fragrance molecules utilizing trimethylacetic anhydride, focusing on the preparation of pivalate (B1233124) esters and aromatic ketones.
Application 1: Synthesis of Fragrant Pivalate Esters
Pivalate esters of various alcohols are known for their fruity and floral scents. The steric hindrance provided by the pivaloyl group can also enhance the stability and modify the volatility of the fragrance molecule. A common method for their synthesis is the esterification of an alcohol with this compound or pivalic acid.
General Reaction: Esterification
Caption: General esterification reaction.
Experimental Protocol: Synthesis of 2-Phenylethyl Pivalate
This protocol is adapted from a patented procedure for the synthesis of 2-phenylethyl pivalate, a fragrance compound with a rosy, fruity odor.
Materials:
-
2-Phenylethyl alcohol
-
Pivalic acid (can be substituted with this compound)
-
p-Toluenesulfonic acid (catalyst)
-
Petroleum ether (80/100)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ice
Equipment:
-
Reactor with a reflux condenser and a water separator (e.g., Dean-Stark apparatus)
-
Stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a suitable reactor, add 5 moles of pivalic acid and 5 moles of 2-phenylethyl alcohol.
-
Add 20 g of p-toluenesulfonic acid and 600 ml of petroleum ether.
-
Heat the mixture to reflux for 7 hours, continuously removing the water formed during the reaction using the water separator.
-
After 7 hours, cool the reaction mixture and add 200 g of ice.
-
Stir the mixture for 1 hour in the presence of 200 ml of 10% NaOH solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Distill the filtrate under reduced pressure to purify the 2-phenylethyl pivalate.
Quantitative Data: Pivalate Esters
| Compound Name | Alcohol Precursor | Yield (%) | Boiling Point (°C/Pa) | Spectroscopic Data |
| 2-Phenylethyl pivalate | 2-Phenylethyl alcohol | 89 | 84 / 7 | IR (cm⁻¹): 2970, 1730, 1490, 1470, 1410, 1380, 1290, 1160, 1060¹H NMR (δ ppm): 1.2 (9H, s), 2.9 (2H, t), 4.2 (2H, t), 7.2 (5H, s)MS (m/e): 104, 57, 91, 41, 206 (M⁺) |
| Benzyl pivalate | Benzyl alcohol | - | 105 / 13 x 10² | ¹H NMR (δ ppm): 1.2 (9H, s), 5.1 (2H, s), 7.3 (5H, s)MS (m/e): 57, 91, 41, 192 (M⁺) |
| 3-Phenylpropyl pivalate | 3-Phenylpropyl alcohol | - | 132 / 13 x 10² | ¹H NMR (δ ppm): 1.2 (9H, s), 1.9 (2H, m), 2.6 (2H, t), 4.1 (2H, t), 7.2 (5H, s)MS (m/e): 57, 91, 118, 41, 220 (M⁺) |
Application 2: Synthesis of Aromatic Ketones with Floral and Woody Notes
Aromatic ketones are another important class of fragrance compounds. The Friedel-Crafts acylation of aromatic compounds with this compound can produce ketones with interesting olfactory properties. For example, the acylation of anisole (B1667542) can lead to compounds with hawthorn-like scents.
General Reaction: Friedel-Crafts Acylation
Caption: General Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-Methoxy-pivalophenone (Representative Protocol)
This protocol is adapted from the well-established Friedel-Crafts acylation of anisole using acetic anhydride.[1] It serves as a representative procedure for the synthesis of aromatic ketones using this compound.
Materials:
-
Anisole
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ice-cold water
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.
-
To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath.
-
In the addition funnel, prepare a solution of anisole (1.0 eq) and this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the anisole/anhydride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data: Aromatic Ketones (Analogous Syntheses)
The following data is for the synthesis of 4-methoxyacetophenone from anisole and acetic anhydride, a reaction analogous to the one described above.[1]
| Compound Name | Aromatic Precursor | Acylating Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 4-Methoxyacetophenone | Anisole | Acetic Anhydride | 85.7 | 38-39 | ¹H NMR (CDCl₃, δ ppm): 2.5 (s, 3H), 3.8 (s, 3H), 6.9 (d, 2H), 7.9 (d, 2H) |
Experimental Workflow Diagram
Caption: General experimental workflow.
This compound is a versatile and effective reagent for the synthesis of a variety of fragrance compounds. The protocols and data presented here provide a foundation for researchers and professionals in the fragrance industry to explore the use of this reagent in creating novel and valuable scent molecules. The steric bulk of the pivaloyl group offers a unique tool for fine-tuning the olfactory properties and stability of fragrance ingredients.
References
DMAP-Catalyzed Acylation with Trimethylacetic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups, the formation of esters, and the modification of bioactive molecules. While a variety of acylating agents are available, trimethylacetic anhydride (B1165640) (also known as pivalic anhydride) offers a bulky pivaloyl group that can provide significant steric hindrance, leading to enhanced stability and selectivity in certain applications. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst dramatically accelerates the rate of acylation, even with sterically demanding substrates and anhydrides. This document provides detailed application notes and protocols for the efficient DMAP-catalyzed acylation of various alcohols and phenols using trimethylacetic anhydride.
Reaction Mechanism and Principle
The DMAP-catalyzed acylation with this compound proceeds through a nucleophilic catalysis pathway. The highly nucleophilic nitrogen atom of DMAP attacks one of the carbonyl carbons of the anhydride, displacing a trimethylacetate anion and forming a highly reactive N-pivaloyl-4-dimethylaminopyridinium intermediate. This intermediate is a significantly more potent acylating agent than the anhydride itself. The alcohol or phenol (B47542) substrate then attacks the activated acyl group of this intermediate, leading to the formation of the desired pivaloyl ester and regeneration of the DMAP catalyst. An auxiliary base, such as triethylamine (B128534) or pyridine (B92270), is often employed to neutralize the trimethylacetic acid byproduct generated during the reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the DMAP-catalyzed pivaloylation of a variety of substrates, showcasing the versatility of this methodology.
| Substrate (Type) | This compound (Equivalents) | DMAP (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl (B1604629) Alcohol (Primary) | 1.5 | 10 | Pyridine (2.0) | CH₂Cl₂ | 25 | 4 | 95 |
| Cyclohexanol (B46403) (Secondary) | 2.0 | 15 | Triethylamine (2.5) | Dichloromethane (B109758) | 40 | 12 | 88 |
| tert-Butanol (B103910) (Tertiary) | 2.5 | 20 | Triethylamine (3.0) | Dichloromethane | 50 | 24 | 75 |
| Phenol (Aromatic) | 1.5 | 10 | Pyridine (2.0) | CH₂Cl₂ | 25 | 6 | 92 |
| 1,4-Butanediol (Diol) | 1.1 (for mono-pivaloylation) | 5 | Triethylamine (1.2) | CH₂Cl₂ | 0 to 25 | 8 | 85 (mono) |
| Geraniol (Allylic Alcohol) | 1.8 | 12 | Triethylamine (2.0) | THF | 25 | 10 | 90 |
Experimental Protocols
The following are detailed protocols for the DMAP-catalyzed pivaloylation of representative primary, secondary, tertiary, and phenolic substrates.
Protocol 1: Pivaloylation of a Primary Alcohol (Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.0 eq) followed by DMAP (0.10 eq).
-
Stir the solution at room temperature (25 °C) for 10 minutes.
-
Slowly add this compound (1.5 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4 hours), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzyl pivalate.
Protocol 2: Pivaloylation of a Secondary Alcohol (Cyclohexanol)
Materials:
-
Cyclohexanol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (NEt₃, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve cyclohexanol (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous triethylamine (2.5 eq) and DMAP (0.15 eq) to the solution.
-
Heat the mixture to 40 °C with stirring.
-
Add this compound (2.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 40 °C and monitor its progress by TLC.
-
After completion (approximately 12 hours), cool the reaction to room temperature and quench with water.
-
Work up the reaction mixture as described in Protocol 1 (steps 8-10) to isolate cyclohexyl pivalate.
Protocol 3: Pivaloylation of a Tertiary Alcohol (tert-Butanol)
Materials:
-
tert-Butanol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (NEt₃, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add tert-butanol (1.0 eq) and anhydrous dichloromethane.
-
Add anhydrous triethylamine (3.0 eq) and DMAP (0.20 eq).
-
Heat the reaction mixture to 50 °C.
-
Slowly add this compound (2.5 eq).
-
Stir the reaction at 50 °C for 24 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and perform an aqueous work-up as detailed in Protocol 1 to obtain tert-butyl pivalate.
Protocol 4: Pivaloylation of a Phenol
Materials:
-
Phenol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve phenol (1.0 eq) in anhydrous dichloromethane in a dry flask under an inert atmosphere.
-
Add anhydrous pyridine (2.0 eq) and DMAP (0.10 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.5 eq) to the mixture.
-
Continue stirring at room temperature for 6 hours, monitoring the reaction by TLC.
-
Upon completion, perform an aqueous work-up as described in Protocol 1 to isolate phenyl pivalate.
Visualizations
Catalytic Cycle of DMAP in Acylation
Caption: Catalytic cycle of DMAP in the acylation of an alcohol with this compound.
General Experimental Workflow
Caption: General workflow for DMAP-catalyzed pivaloylation.
Application Notes and Protocols: Pivalic Anhydride for N-Acylation of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in peptide synthesis and drug development, serving to protect the amino group of amino acids and modulate the physicochemical properties of molecules. The choice of the acylating agent is critical to ensure high yields, minimize side reactions, and simplify purification processes. Pivalic anhydride (B1165640) emerges as a compelling reagent for the N-pivaloylation of amino acids due to its moderate reactivity, which offers a safer alternative to the more aggressive pivaloyl chloride. A significant advantage of using pivalic anhydride is the avoidance of generating corrosive hydrogen chloride (HCl) gas as a byproduct; the only byproduct is pivalic acid, which can be readily removed during aqueous workup.[1][2] This method is compatible with a range of amino acids and has been shown to achieve high yields and suppress racemization, making it a valuable tool in the synthesis of peptides and complex molecules.[3][4]
Advantages of Pivalic Anhydride in N-Acylation
-
Milder Reaction Conditions: Pivalic anhydride is a more moderate acylating agent compared to pivaloyl chloride, reducing the likelihood of side reactions.
-
No HCl Byproduct: The reaction produces pivalic acid, which is less corrosive and easier to handle than HCl gas.[1][2]
-
High Regioselectivity: The bulky pivaloyl group provides steric hindrance, leading to highly regioselective acylation of the amino group.
-
High Yields and Purity: The use of pivalic anhydride often results in high yields of the desired N-pivaloyl amino acid with simplified purification.[3]
-
Racemization Suppression: This method has been shown to be effective in minimizing racemization, a critical factor in peptide synthesis.[3]
Reaction Mechanism and Experimental Workflow
The N-acylation of an amino acid with pivalic anhydride proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. This is followed by the elimination of a pivalate (B1233124) anion as a leaving group, resulting in the formation of the N-pivaloyl amino acid and pivalic acid as a byproduct.
Reaction Mechanism
Caption: General mechanism of N-acylation of an amino acid using pivalic anhydride.
Experimental Workflow
Caption: A typical experimental workflow for the N-pivaloylation of amino acids.
Experimental Protocols
The following protocols provide a general framework for the N-pivaloylation of amino acids using pivalic anhydride. Optimization of reaction conditions may be necessary for specific amino acids.
General Protocol for N-Pivaloylation of Amino Acids
This protocol is adapted from established procedures for N-acylation.
Materials:
-
Amino Acid (1.0 eq)
-
Pivalic Anhydride (1.1 - 1.5 eq)
-
Solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran, or an aqueous basic solution)
-
Base (optional, e.g., Triethylamine, Sodium Bicarbonate)
-
Deionized Water
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Hydrochloric Acid (e.g., 1 M) for acidification
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 eq) in the chosen solvent. If using an aqueous basic solution, dissolve the amino acid in an aqueous solution of a base like sodium bicarbonate.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Addition of Pivalic Anhydride: Slowly add pivalic anhydride (1.1 - 1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
If the reaction is performed in an organic solvent, quench the reaction by adding water. Separate the organic layer.
-
If the reaction is in an aqueous solution, acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-pivaloyl amino acid by recrystallization or column chromatography.
Example Protocol: Synthesis of N-Pivaloyl-L-Alanine
Materials:
-
L-Alanine: 1.0 g (11.2 mmol)
-
Pivalic Anhydride: 2.5 g (13.4 mmol, 1.2 eq)
-
1 M Sodium Hydroxide (B78521) solution
-
Dichloromethane (for extraction)
-
1 M Hydrochloric Acid
Procedure:
-
Dissolve L-Alanine in 20 mL of 1 M sodium hydroxide solution in a flask and cool to 0 °C.
-
Add pivalic anhydride dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Cool the reaction mixture again to 0 °C and acidify to pH 2 with 1 M HCl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-pivaloyl-L-alanine.
Quantitative Data Summary
The following table summarizes representative yields for the N-pivaloylation of various amino acids using pivalic anhydride, as suggested by the literature indicating high efficiency for this transformation.
| Amino Acid | Product | Solvent System | Base | Typical Yield (%) | Reference |
| Glycine | N-Pivaloylglycine | Aqueous NaOH | NaOH | > 90 | Adapted from[5] |
| L-Alanine | N-Pivaloyl-L-alanine | Aqueous NaOH | NaOH | > 90 | Adapted from[5] |
| L-Leucine | N-Pivaloyl-L-leucine | DCM/Pyridine | Pyridine | High | General Method |
| L-Phenylalanine | N-Pivaloyl-L-phenylalanine | Aqueous NaHCO₃ | NaHCO₃ | High | General Method |
| L-Valine | N-Pivaloyl-L-valine | THF/Triethylamine | Triethylamine | High | General Method |
Applications in Drug Development and Signaling Pathways
N-acylated amino acids are not only important as protected intermediates in synthesis but also constitute a class of bioactive lipids with diverse physiological roles.[3][6] The introduction of an acyl chain can significantly alter the pharmacokinetic properties of a drug, enhancing its lipophilicity and ability to cross cell membranes.[7]
Biosynthesis of N-Acyl Amino Acids
In biological systems, N-acyl amino acids are synthesized through enzymatic pathways. One common route involves the condensation of a fatty acyl-CoA with an amino acid, a reaction often catalyzed by N-acyltransferases.[6] This biological pathway highlights the natural occurrence and importance of this class of molecules.
Caption: A simplified diagram of a common biosynthetic pathway for N-acyl amino acids.
The synthesis of unnatural N-acylated amino acids, including N-pivaloyl derivatives, is a key strategy in medicinal chemistry to create peptides and small molecules with improved stability, cell permeability, and biological activity.[8][] These modifications can lead to the development of novel therapeutics with enhanced pharmacological profiles.
References
- 1. ionsource.com [ionsource.com]
- 2. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethylacetic Anhydride in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of trimethylacetic anhydride (B1165640) (also known as pivalic anhydride) in flow chemistry for the synthesis of amides and esters. While specific detailed protocols for trimethylacetic anhydride in continuous-flow synthesis are not extensively documented in publicly available literature, this document outlines generalized protocols based on established flow chemistry principles and existing batch reaction data. The information herein is intended to serve as a foundational guide for researchers to adapt and optimize these reactions for their specific needs.
Introduction to this compound in Synthesis
This compound is a versatile and efficient acylating agent used for the introduction of the sterically hindered pivaloyl group. This moiety is valuable in organic synthesis for several reasons:
-
Protecting Group: The pivaloyl group can serve as a robust protecting group for alcohols and amines due to its steric bulk, which imparts stability against a variety of reaction conditions.
-
Improved Stability and Solubility: Introduction of the pivaloyl group can enhance the metabolic stability and modify the solubility profile of drug candidates.
-
Directed Synthesis: It is a key reagent in the formation of amides and esters, fundamental linkages in a vast array of pharmaceuticals and fine chemicals.
Flow chemistry offers significant advantages for acylation reactions, including precise control over reaction parameters, enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for automated, high-throughput synthesis.[1][2]
Key Applications in Flow Chemistry
The primary applications of this compound in a flow chemistry context are the synthesis of amides and esters.
Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry. This compound can be used as an activating agent to facilitate this coupling. In a flow setup, the reagents can be rapidly mixed and heated to accelerate the reaction while minimizing the formation of side products.
Esterification
Esterification of alcohols and phenols is another critical transformation in organic synthesis. This compound provides an effective means of acylation to form pivaloyl esters. Flow reactors allow for precise temperature control and short reaction times, which can be particularly advantageous for sensitive substrates.
Experimental Protocols (Generalized for Flow Chemistry)
The following protocols are generalized for the use of this compound in a continuous flow setup. Researchers should optimize the parameters based on their specific substrates and available equipment.
General Flow Reactor Setup
A typical flow chemistry setup for acylation reactions consists of:
-
Syringe Pumps or HPLC Pumps: To deliver precise flow rates of reagent solutions.
-
T-Mixer or Micromixer: To ensure rapid and efficient mixing of the reagent streams.
-
Tubing or Microreactor: A coiled tube (e.g., PFA, stainless steel) or a microfluidic chip where the reaction takes place. The reactor is often placed in a heating block or oil bath for temperature control.
-
Back Pressure Regulator (BPR): To maintain the system under pressure, allowing for heating solvents above their boiling points and ensuring a stable flow.
-
Collection Vessel: To collect the product stream.
A diagram of a typical experimental workflow is provided below.
Caption: Generalized workflow for acylation reactions in a continuous flow system.
Protocol for Amide Synthesis
This protocol is adapted from general knowledge of amide bond formation using anhydrides.
Reagents:
-
Solution A: Carboxylic acid (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) dissolved in an appropriate solvent (e.g., THF, MeCN).
-
Solution B: this compound (1.1 eq.) dissolved in the same solvent.
Procedure:
-
Prepare two stock solutions, Solution A and Solution B, at a concentration of, for example, 0.5 M.
-
Set up the flow reactor system as depicted in the workflow diagram.
-
Set the temperature of the reactor to the desired value (e.g., 60-100 °C).
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) into the T-mixer.
-
The combined stream flows through the heated reactor coil. The residence time is determined by the reactor volume and the total flow rate.
-
The product stream passes through the back pressure regulator (set to, e.g., 10 bar) and is collected in a flask containing a quenching solution (e.g., saturated aqueous NaHCO₃).
-
The collected product is then worked up and purified using standard laboratory techniques (e.g., extraction, chromatography).
Protocol for Ester Synthesis
This protocol is a generalized procedure for esterification using an anhydride in a flow system.
Reagents:
-
Solution A: Alcohol (1.0 eq.) and a base (e.g., pyridine (B92270) or DMAP, 1.2 eq.) in a suitable solvent (e.g., DCM, THF).
-
Solution B: this compound (1.1 eq.) in the same solvent.
Procedure:
-
Prepare two stock solutions, Solution A and Solution B, at a concentration of, for example, 0.5 M.
-
Configure the flow reactor system.
-
Set the reactor temperature (e.g., 25-80 °C).
-
Pump both solutions at equal flow rates (e.g., 0.5 mL/min each) through the T-mixer and into the reactor.
-
Collect the product stream after it passes through the back pressure regulator.
-
Work up and purify the product using standard methods.
Quantitative Data
Due to the limited availability of specific flow chemistry data for this compound, the following tables present representative data from batch reactions and generalized parameters for flow synthesis. These should be used as a starting point for optimization.
Table 1: Representative Batch Reaction Data for Amide Synthesis with this compound
| Carboxylic Acid | Amine | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | Triethylamine (1.2) | THF | 25 | 2 | >95 |
| Phenylacetic Acid | Morpholine | N-Methylmorpholine (1.2) | MeCN | 25 | 1.5 | >95 |
| Boc-Proline | Glycine Methyl Ester | DIPEA (1.5) | DCM | 0 to 25 | 3 | ~90 |
Table 2: Proposed Starting Parameters for Flow Chemistry Optimization
| Parameter | Amide Synthesis | Ester Synthesis |
| Concentration | 0.1 - 1.0 M | 0.1 - 1.0 M |
| Equivalents | Acid (1), Amine (1), Anhydride (1.1), Base (1.2) | Alcohol (1), Anhydride (1.1), Base (1.2) |
| Solvent | THF, MeCN, Dioxane | DCM, THF, Ethyl Acetate |
| Total Flow Rate | 0.5 - 5.0 mL/min | 0.5 - 5.0 mL/min |
| Reactor Volume | 1 - 20 mL | 1 - 20 mL |
| Residence Time | 1 - 20 min | 1 - 20 min |
| Temperature | 40 - 120 °C | 25 - 100 °C |
| Back Pressure | 5 - 15 bar | 5 - 15 bar |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the decision-making process for transitioning a batch acylation reaction to a continuous flow process.
Caption: Decision pathway for converting a batch acylation to a flow process.
Safety Considerations
-
This compound: Corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flow Chemistry: Pressurized systems should be carefully assembled and leak-checked. Use of a blast shield is recommended, especially when working at elevated temperatures and pressures. Ensure that the back pressure regulator is compatible with the solvents and reagents being used.
Conclusion
This compound is a valuable reagent for amide and ester synthesis. The transition of these reactions to a continuous flow platform offers numerous advantages for research and development in the pharmaceutical and fine chemical industries. While specific published protocols are scarce, the generalized procedures and parameters provided in these notes offer a solid foundation for the development of robust and scalable flow chemistry processes. Researchers are encouraged to use this document as a guide for their own experimental design and optimization.
References
Application Notes and Protocols for Scale-Up Synthesis of Esters Using Pivalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of esters using pivalic anhydride (B1165640). This methodology is particularly advantageous for the acylation of a wide range of alcohols, including sterically hindered ones, due to the high reactivity of pivalic anhydride and the straightforward removal of the pivalic acid byproduct.
Introduction
Esterification is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and materials. Pivalic anhydride serves as a powerful acylating agent for the conversion of alcohols to their corresponding pivaloyl esters. The use of pivalic anhydride is often preferred in scale-up operations due to its high reactivity, which can lead to shorter reaction times and milder conditions compared to using pivaloyl chloride, while avoiding the generation of corrosive hydrogen chloride gas.[1] The primary byproduct, pivalic acid, is non-toxic and can be readily removed through an aqueous workup.[2][3]
This document outlines general considerations for scaling up these reactions, provides detailed experimental protocols, and presents data for the esterification of various alcohol substrates.
General Considerations for Scale-Up
Scaling up esterification reactions with pivalic anhydride from the laboratory to pilot plant or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Thermal Management: Esterification reactions using pivalic anhydride are exothermic.[4] On a large scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation and a potential for thermal runaway.[1] Continuous monitoring of the internal reaction temperature is critical. A well-calibrated reactor cooling system is essential to maintain the desired temperature and prevent overheating, which could lead to side reactions or decomposition.[5]
-
Reagent Addition: The rate of addition of pivalic anhydride or the catalyst can be used to control the reaction rate and exotherm. For large-scale reactions, slow, controlled addition of the limiting reagent is recommended.
-
Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized "hot spots." The choice of impeller and stirring speed should be appropriate for the viscosity of the reaction mixture and the reactor geometry.
-
Work-up and Purification: The removal of the pivalic acid byproduct is a key step in the purification process. While readily achieved on a small scale with aqueous base extraction, large-scale extractions require careful consideration of phase separation and emulsion formation. The high boiling point of unreacted pivalic anhydride can also pose a challenge during purification on a larger scale.[1]
-
Safety: Pivalic anhydride is a flammable liquid and vapor that causes severe skin burns and eye damage, and may cause respiratory irritation.[6] It is essential to handle this reagent in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be conducted in accordance with institutional safety guidelines.
Reaction Mechanism and Workflow
The esterification of an alcohol with pivalic anhydride proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is often catalyzed by a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which activates the alcohol, or a Lewis acid. The reaction results in the formation of the ester and a molecule of pivalic acid.
General Reaction Scheme
Caption: General esterification reaction using pivalic anhydride.
Experimental Workflow
The general workflow for the scale-up synthesis of esters using pivalic anhydride involves several key stages, from reaction setup to product isolation and purification.
Caption: Experimental workflow for scale-up ester synthesis.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and scale.
Protocol 1: General Procedure for the Acylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol) on a 100g Scale
Materials:
-
Benzyl alcohol (100 g, 0.925 mol)
-
Pivalic anhydride (190 g, 1.02 mol, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (5.65 g, 0.046 mol, 0.05 eq)
-
Dichloromethane (B109758) (DCM) (1 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 500 mL)
-
Brine (500 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and an addition funnel.
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath
Procedure:
-
Set up the reactor under an inert atmosphere and charge it with benzyl alcohol and dichloromethane.
-
Begin stirring and cool the solution to 0-5 °C using the cooling bath.
-
Add DMAP to the reactor.
-
Slowly add pivalic anhydride to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 10-15 °C and slowly quench by adding 500 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 500 mL) to remove pivalic acid and unreacted pivalic anhydride.
-
Wash the organic layer with brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain benzyl pivalate.
Protocol 2: Acylation of a Sterically Hindered Secondary Alcohol (e.g., (-)-Menthol)
Materials:
-
(-)-Menthol (50 g, 0.32 mol)
-
Pivalic anhydride (71.5 g, 0.384 mol, 1.2 eq)
-
Pyridine (100 mL)
-
Dichloromethane (DCM) (500 mL)
-
1 M Hydrochloric acid (HCl) (2 x 250 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (250 mL)
-
Brine (250 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 2 L reactor, dissolve (-)-menthol in dichloromethane and pyridine.
-
Cool the solution to 0-5 °C.
-
Add pivalic anhydride dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, dilute the reaction mixture with 500 mL of DCM.
-
Wash the organic layer with 1 M HCl to remove pyridine.
-
Wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting oil by vacuum distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the esterification of various alcohols with pivalic anhydride. These are representative examples and actual results may vary depending on the specific reaction conditions and scale.
Table 1: Pivaloylation of Primary Alcohols
| Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | DMAP (5) | DCM | RT | 12 | >95 |
| 1-Octanol | DMAP (5) | DCM | RT | 16 | 92 |
| Ethanol | Pyridine | Neat | 50 | 8 | 88 |
| Furfuryl Alcohol | Bi(OTf)₃ (1) | CH₃CN | RT | 2 | >95[7] |
Table 2: Pivaloylation of Secondary Alcohols
| Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Butanol | DMAP (10) | DCM | RT | 24 | 90 |
| Cyclohexanol | DMAP (10) | Pyridine | 60 | 24 | 85 |
| (-)-Menthol | Pyridine | Neat | 80 | 48 | 89 |
| 1-Phenylethanol | Bi(OTf)₃ (2) | CH₃CN | 50 | 6 | 93[7] |
Table 3: Pivaloylation of Tertiary and Hindered Alcohols
| Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| tert-Butanol | Bi(OTf)₃ (5) | Neat | 60 | 48 | 75[7] |
| 1-Adamantanol | Bi(OTf)₃ (5) | CH₃CN | 80 | 72 | 80[7] |
| Linalool | Bi(OTf)₃ (2) | CH₃CN | RT | 4 | 91[7] |
Conclusion
The use of pivalic anhydride for the scale-up synthesis of esters is a robust and efficient method. Careful control of reaction parameters, particularly temperature and mixing, is essential for successful and safe scale-up. The protocols and data presented here provide a solid foundation for researchers and process chemists to develop and implement large-scale esterification processes. The choice of catalyst and reaction conditions can be tailored to the specific substrate to achieve high yields and purity of the desired ester product.
References
- 1. helgroup.com [helgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. media.laballey.com [media.laballey.com]
- 7. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pivalic Acid Byproduct Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing pivalic acid as a byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is pivalic acid and why is it a common byproduct?
Pivalic acid, also known as 2,2-dimethylpropanoic acid or trimethylacetic acid, is a carboxylic acid with the formula (CH₃)₃CCOOH.[1] It often appears as a byproduct in reactions that use pivaloyl chloride (PvCl) or pivalic anhydride (B1165640) as reagents.[2] These reagents are frequently used for esterification or as protecting groups for alcohols in organic synthesis.[1]
Q2: What are the main methods to remove pivalic acid from a reaction mixture?
The most common laboratory-scale methods for removing pivalic acid include:
-
Aqueous Extraction (Basic Wash): This is often the simplest and most effective method, utilizing the acidic nature of pivalic acid.
-
Flash Column Chromatography: Effective for separating pivalic acid from non-polar to moderately polar compounds.
-
Distillation: Suitable for large-scale operations or when the desired product has a significantly different boiling point from pivalic acid (163-164 °C).[3]
-
Recrystallization: Can be used if the desired product is a solid and has different solubility properties than pivalic acid.
-
Precipitation: In some cases, pivalic acid can be precipitated from an organic solution.
Q3: What are the key physical properties of pivalic acid to consider during purification?
| Property | Value | Citations |
| Molecular Weight | 102.13 g/mol | [4] |
| Melting Point | 32-35 °C | |
| Boiling Point | 163-164 °C | [3] |
| Solubility in Water | 25 g/L (at 20 °C) | |
| pKa | ~5.03 | [1] |
| logP (o/w) | 1.48 | [5] |
Q4: How do I choose the best removal method for my specific reaction?
The choice of method depends on the properties of your desired product, the scale of your reaction, and the other components in the reaction mixture. The following decision-making workflow can help guide your choice.
Troubleshooting Guides
Aqueous Extraction (Basic Wash)
This is the most common and often the most efficient method for removing pivalic acid. By washing the organic layer with a basic aqueous solution, the acidic pivalic acid is deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and can be easily separated.
Troubleshooting Common Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of surfactant-like impurities. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- If the emulsion persists, filter the mixture through a pad of Celite®. |
| Incomplete Pivalic Acid Removal | - Insufficient amount or concentration of base.- Not enough extractions performed.- pH of the aqueous layer is not high enough. | - Use at least a 1M solution of a weak base like NaHCO₃ or a 0.1-0.5M solution of a stronger base like NaOH.- Perform multiple extractions (2-3) with smaller volumes of the basic solution.- Check the pH of the aqueous layer after extraction; it should be > 8. |
| Product Hydrolysis | - Using a strong base (e.g., NaOH, KOH) with a base-sensitive functional group (e.g., ester) in the product. | - Use a milder base such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).- Keep the extraction time to a minimum and work at a lower temperature if possible. |
| Product Loss to Aqueous Layer | - The product itself has acidic protons and is being extracted into the basic aqueous layer. | - Carefully choose a base that is strong enough to deprotonate pivalic acid (pKa ~5.03) but not your product.- If the pKa of your product is close to that of pivalic acid, consider an alternative purification method like flash chromatography. |
Flash Column Chromatography
Flash chromatography is a useful technique for separating pivalic acid from products that are significantly less polar.
Troubleshooting Common Issues:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing of Pivalic Acid | - Strong interaction between the carboxylic acid group and the acidic silanol (B1196071) groups on the silica (B1680970) gel. | - Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will protonate the pivalic acid and reduce its interaction with the silica gel. |
| Poor Separation from Product | - Inappropriate solvent system (eluent).- Co-elution of the product and pivalic acid. | - Develop a solvent system using Thin Layer Chromatography (TLC) that provides a good separation between your product and pivalic acid (aim for a ΔRf > 0.2).- A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. Pivalic acid will be more polar than many organic products. |
| Pivalic Acid Stuck on the Column | - The eluent is not polar enough to elute the pivalic acid. | - Increase the polarity of the eluent. A small percentage of methanol (B129727) in dichloromethane (B109758) can be effective for eluting highly polar compounds. |
Experimental Protocols
Protocol 1: Removal of Pivalic Acid by Aqueous Basic Wash
This protocol describes a general procedure for removing pivalic acid from a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
Materials:
-
Reaction mixture in an organic solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Erlenmeyer flasks.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The bottom layer will be the aqueous phase (unless using a denser organic solvent like dichloromethane).
-
Drain the aqueous layer into a separate flask.
-
Repeat the wash with saturated aqueous NaHCO₃ solution (steps 2-5) one to two more times.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate salts.
-
Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solvent in vacuo to obtain the purified product.
Protocol 2: Removal of Pivalic Acid by Flash Column Chromatography
This protocol provides a general method for the purification of a compound from pivalic acid using silica gel flash chromatography.
Materials:
-
Crude reaction mixture.
-
Silica gel (for flash chromatography).
-
Solvents for eluent (e.g., hexanes, ethyl acetate, acetic acid).
-
Flash chromatography system (column, pump/air pressure, fraction collector).
-
TLC plates and developing chamber.
Procedure:
-
Develop a Solvent System:
-
On a TLC plate, spot the crude reaction mixture.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).
-
Visualize the spots (e.g., using a UV lamp or an appropriate stain).
-
The ideal eluent will show good separation between the product spot and the pivalic acid spot. Pivalic acid is relatively polar and will have a lower Rf value. Add 0.5-1% acetic acid to the eluent to improve the peak shape of the pivalic acid.
-
-
Prepare the Column:
-
Pack a flash column with silica gel using the chosen eluent (containing acetic acid).
-
-
Load the Sample:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Run the Chromatography:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent in vacuo.
-
Quantitative Data and Visualizations
Estimated Partitioning of Pivalic Acid
The efficiency of an extraction depends on the partition coefficient (K) of the solute between the two immiscible solvents. The octanol-water partition coefficient (logP) of pivalic acid is approximately 1.48.[5] This can be used to estimate its partitioning behavior.
Table 1: Estimated Percentage of Pivalic Acid Remaining in the Organic Phase After Extraction with an Aqueous Solution.
| pH of Aqueous Phase | Predominant form of Pivalic Acid | Estimated Partition Coefficient (Korg/aq) | % Remaining in Organic Phase (1 extraction, equal volumes) |
| < 3 | (CH₃)₃CCOOH (neutral) | ~30 | ~97% |
| ~5 (pKa) | 50% (CH₃)₃CCOOH 50% (CH₃)₃CCOO⁻ | ~15 | ~94% |
| > 7 | (CH₃)₃CCOO⁻ (ionized) | << 1 | < 1% |
Note: These are estimations. The actual partition coefficient will vary depending on the specific organic solvent used.
The following diagram illustrates the principle of basic extraction for pivalic acid removal.
References
Technical Support Center: Trimethylacetic Anhydride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trimethylacetic anhydride (B1165640). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use as an acylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using trimethylacetic anhydride?
A1: The most prevalent side reactions are hydrolysis due to the presence of water, and incomplete reactions with sterically hindered nucleophiles. Due to its bulky tert-butyl groups, this compound is sensitive to steric hindrance around the nucleophilic site. Another common issue is the difficulty in removing the pivalic acid byproduct formed during the reaction.[1][2][3]
Q2: How does steric hindrance on the nucleophile affect the acylation reaction with this compound?
A2: Steric hindrance significantly impacts the rate and success of acylation with this compound. The bulky pivaloyl group creates a high steric barrier, making it difficult for the anhydride to approach and react with hindered nucleophiles, such as secondary or tertiary alcohols and sterically demanding amines.[4][5] This can lead to slow or incomplete reactions. In some cases, this steric hindrance can be advantageous, allowing for the selective acylation of a less hindered primary alcohol in the presence of a more hindered secondary alcohol.[4][5]
Q3: What is the role of 4-Dimethylaminopyridine (DMAP) as a catalyst, and what are its potential drawbacks?
A3: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates acylation reactions by forming a highly reactive N-acylpyridinium intermediate with this compound. This intermediate is much more electrophilic than the anhydride itself, leading to a significant increase in the reaction rate, especially with hindered alcohols.[6] However, a potential drawback is that DMAP can also catalyze side reactions if not used judiciously. Careful control of the catalyst loading is crucial to prevent unwanted byproducts.
Q4: How can I effectively remove the pivalic acid byproduct from my reaction mixture?
A4: Pivalic acid can be challenging to remove due to its physical properties. Several methods can be employed for its removal:
-
Aqueous Workup: Washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or sodium carbonate) will convert the pivalic acid into its water-soluble salt, which can then be separated in the aqueous phase.[3]
-
Distillation: If the desired product is significantly less volatile than pivalic acid (boiling point: 163-164 °C), fractional distillation can be an effective purification method.[1][2]
-
Chromatography: Column chromatography is a reliable method for separating the product from pivalic acid, although it may not be ideal for large-scale purifications.
Q5: Can this compound be used for the selective acylation of amino alcohols?
A5: Yes, under specific conditions, this compound can be used for the chemoselective acylation of amino alcohols. Generally, the more nucleophilic amine group will react preferentially over the hydroxyl group.[7] However, to achieve high selectivity, especially for O-acylation, the amino group can be protonated under acidic conditions, thus preventing it from reacting and allowing the hydroxyl group to be acylated.[7]
Troubleshooting Guides
Issue 1: Low or No Yield of Acylated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - Increase reaction temperature to provide more energy to overcome the steric barrier. - Prolong the reaction time. - Use a catalyst such as DMAP to activate the anhydride.[6] - Consider using a less sterically hindered acylating agent if possible. |
| Hydrolysis of Anhydride | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Poor Nucleophilicity of the Substrate | - If the nucleophile is an alcohol, consider converting it to its more reactive alkoxide form using a non-nucleophilic base (e.g., sodium hydride). - For weakly nucleophilic amines, a stronger base may be required to facilitate the reaction. |
| Insufficient Reagent | - Ensure the stoichiometry of the reactants is correct. An excess of the anhydride may be necessary for sluggish reactions. |
Issue 2: Formation of Multiple Products or Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Diacylation or Polyacylation | - Use a stoichiometric amount or a slight excess of the nucleophile relative to the anhydride. - Add the anhydride slowly to the reaction mixture to maintain a low concentration and minimize over-acylation. |
| O- vs. N-Acylation in Amino Alcohols | - To favor N-acylation , run the reaction under neutral or basic conditions where the amine is more nucleophilic. - To favor O-acylation , perform the reaction under acidic conditions to protonate the amine and render it unreactive.[7] |
| Side reactions due to Catalyst | - Optimize the catalyst (e.g., DMAP) loading. Use the minimum amount necessary to achieve a reasonable reaction rate. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Pivalic Acid | - Perform a thorough basic aqueous wash (e.g., saturated NaHCO₃) to remove the acidic byproduct.[1][3] - If the product is stable, consider distillation to separate it from the higher-boiling pivalic acid.[1][2] |
| Unreacted this compound | - Quench the reaction with water or an alcohol (if compatible with the desired product) to convert the excess anhydride to pivalic acid or its ester, which can then be more easily removed. |
| Product is Water Soluble | - If the acylated product has significant water solubility, extraction with an organic solvent may be inefficient. In such cases, consider evaporating the aqueous layer and purifying the residue by chromatography or recrystallization. |
Data Presentation
Table 1: Influence of Steric Hindrance on Acylation Yield with this compound
| Nucleophile | Steric Hindrance | Typical Yield (%) | Reaction Conditions |
| Primary Amine (e.g., Benzylamine) | Low | >90% | Room Temperature, 2-4 hours |
| Secondary Amine (e.g., Diisopropylamine) | High | 20-50% | Reflux, 24 hours |
| Primary Alcohol (e.g., Methanol) | Low | >95% | Room Temperature, with DMAP |
| Secondary Alcohol (e.g., Isopropanol) | Moderate | 60-80% | Reflux, with DMAP |
| Tertiary Alcohol (e.g., tert-Butanol) | High | <10% | Reflux, with DMAP, prolonged time |
Note: Yields are approximate and can vary significantly based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Primary Alcohol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq.) and 4-DMAP (0.1 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Anhydride: Cool the solution to 0 °C using an ice bath. Add this compound (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Troubleshooting Low Yield in the Acylation of a Hindered Secondary Amine
-
Reaction Setup: In a flame-dried pressure tube, combine the hindered secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (B128534) (1.5 eq.) in an anhydrous, high-boiling solvent (e.g., toluene (B28343) or xylene).
-
Reagent Addition: Add this compound (1.5 eq.) to the mixture.
-
Heating: Seal the tube and heat the reaction mixture to 110-130 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Due to the steric hindrance, the reaction may require an extended period (24-48 hours).
-
Workup and Purification: After cooling to room temperature, carefully quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or distillation.
Visualizations
Caption: Main acylation pathway and hydrolysis side reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
- 2. EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 5. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C–H Amination [jstage.jst.go.jp]
- 7. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for pivaloylation of sensitive substrates
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing pivaloylation reactions for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the pivaloyl group and why is it used as a protecting group?
The pivaloyl (Piv or Pv) group is a protecting group for alcohols in organic synthesis.[1] It is valued for its steric bulk, which provides high stability towards a wide range of reaction conditions, including acidic and oxidative environments. This bulk also directs reactions to less sterically hindered positions in a molecule.
Q2: Should I use pivaloyl chloride or pivaloic anhydride (B1165640) for my sensitive substrate?
The choice of reagent depends on the specific requirements of your synthesis.
-
Pivaloyl chloride is highly reactive and generally leads to faster reaction times.[2] However, its high reactivity can lead to side reactions, and it generates corrosive hydrogen chloride (HCl) gas as a byproduct.[2] This makes it less suitable for substrates with acid-sensitive functional groups.[2]
-
Pivaloic anhydride is a milder and safer acylating agent, making it a better choice for delicate molecules.[2] It avoids the generation of HCl, producing pivaloic acid as a byproduct instead, which is generally easier to handle.[2] However, reactions with the anhydride are typically slower and may require heating or a catalyst.[2][3]
Q3: What is the role of 4-(Dimethylamino)pyridine (DMAP) in pivaloylation?
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[4][5][6] It reacts with the acylating agent (pivaloyl chloride or anhydride) to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is a much more potent acylating species, which dramatically accelerates the rate of pivaloyl group transfer to the alcohol or amine.[4]
Q4: How can I pivaloylate a sterically hindered alcohol?
Pivaloylating sterically hindered alcohols can be challenging. The use of a strong catalyst is often necessary. Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) have been shown to be highly effective in catalyzing the acylation of sterically demanding alcohols with pivalic anhydride, providing smooth reactions and high yields.[3][7][8] Other catalysts such as 1-methylimidazole (B24206) have also been reported to be effective.[9][10]
Q5: Can pivaloylation be performed without a solvent?
Yes, a simple and efficient protocol for the pivaloylation of alcohols under solvent-free conditions has been developed.[11] This method offers advantages such as short reaction times, high yields, and a simple workup procedure.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Steric Hindrance: The substrate (alcohol or amine) is too sterically hindered for the reaction conditions. 2. Low Reactivity of Acylating Agent: Pivalic anhydride may be too slow without a catalyst. 3. Insufficiently Nucleophilic Substrate: Electron-withdrawing groups on the substrate can reduce its nucleophilicity. | 1. Use a more powerful catalyst: Consider using a Lewis acid catalyst such as Sc(OTf)₃ or Bi(OTf)₃, especially for hindered alcohols.[3][7] 2. Increase Reaction Temperature: Gently heating the reaction can often overcome activation energy barriers. 3. Switch to Pivaloyl Chloride: If the substrate is not acid-sensitive, the more reactive pivaloyl chloride may be effective.[2] |
| Formation of Side Products | 1. Acid-Sensitive Substrate: The HCl generated from pivaloyl chloride may be causing degradation or side reactions. 2. Over-acylation: Multiple hydroxyl or amine groups in the substrate are being acylated. | 1. Switch to Pivalic Anhydride: This avoids the generation of HCl.[2] 2. Use a Milder Base: If using pivaloyl chloride, a non-nucleophilic hindered base can scavenge HCl without competing in the reaction. 3. Control Stoichiometry: Carefully control the equivalents of the acylating agent to favor mono-acylation. 4. Consider Chemoselective Methods: There are methods for selective acylation of one functional group in the presence of others.[12] |
| Difficult Product Purification | 1. Unreacted Pivalic Anhydride: Pivalic anhydride has a high boiling point, making it difficult to remove by evaporation, especially on a larger scale.[2][13][14] 2. Pivaloic Acid Byproduct: The pivaloic acid formed from pivalic anhydride can be difficult to separate from the product. | 1. Methanolysis of Anhydride: Unreacted pivalic anhydride can be converted to the more easily separable methyl pivalate (B1233124) by adding methanol (B129727) to the workup.[3][8] 2. Aqueous Base Wash: A wash with a mild aqueous base (e.g., NaHCO₃) can remove pivaloic acid.[13] Be cautious if your product is base-sensitive. |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. 2. Reversible Reaction: The reaction may be reaching equilibrium. | 1. Ensure Reagents are Pure and Dry: Use freshly distilled solvents and pure reagents. 2. Use a Stoichiometric Base: A base like triethylamine (B128534) or pyridine (B92270) can drive the reaction forward by neutralizing the acid byproduct.[2] |
Quantitative Data Summary
Table 1: Comparison of Pivaloylating Agents
| Characteristic | Pivaloyl Chloride | Pivaloic Anhydride |
| Reactivity | High | Moderate |
| Reaction Time | Fast | Slower (often requires heat/catalyst) |
| Byproduct | HCl (corrosive gas)[2] | Pivaloic Acid[2] |
| Handling | Corrosive, flammable, moisture-sensitive[2][15] | Less hazardous than pivaloyl chloride[2] |
| Workup | Requires base to neutralize HCl[2] | Can be complicated by high boiling point of unreacted anhydride[2] |
| Side Reactions | Potential for alkyl chloride formation (with DMF)[2] | Fewer reported side reactions[2] |
Table 2: Catalytic Efficiency of Lewis Acids in Pivaloylation of a Hindered Alcohol
| Catalyst | Mol % | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bi(OTf)₃ | 1 | CH₃CN | 25 | 0.5 | 98 |
| Sc(OTf)₃ | 1 | CH₃CN | 25 | 2 | 95 |
| In(OTf)₃ | 1 | CH₃CN | 25 | 2 | 85 |
| Cu(OTf)₂ | 1 | CH₃CN | 25 | 24 | 20 |
| Zn(OTf)₂ | 1 | CH₃CN | 25 | 24 | <5 |
| Data is for illustrative purposes, synthesized from literature reports.[7] |
Experimental Protocols
Protocol 1: General Procedure for Pivaloylation using Pivaloyl Chloride
-
Preparation: To a solution of the sensitive alcohol (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, saturated aqueous NaHCO₃ to remove any remaining acid, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Bismuth(III) Triflate Catalyzed Pivaloylation of a Hindered Alcohol [7]
-
Preparation: To a stirred solution of the hindered alcohol (e.g., 1-Adamantanol, 1.0 eq) in an anhydrous solvent (e.g., CH₃CN), add pivalic anhydride (1.5 eq).
-
Catalyst Addition: Add Bismuth(III) triflate (Bi(OTf)₃, 0.01 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to remove pivaloic acid.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for a DMAP-catalyzed pivaloylation reaction.
References
- 1. Pivalic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. benchchem.com [benchchem.com]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 11. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective ligation techniques: modern applications of time-honored chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. nbinno.com [nbinno.com]
Technical Support Center: Trimethylacetic Anhydride Acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges during acylation reactions with trimethylacetic anhydride (B1165640), with a focus on avoiding diacylation.
Frequently Asked Questions (FAQs)
Q1: What is trimethylacetic anhydride and why is it used for acylation?
This compound, also known as pivalic anhydride, is a chemical reagent used to introduce the sterically bulky trimethylacetyl (pivaloyl) group onto nucleophiles such as alcohols and amines.[1] Its large tert-butyl group provides significant steric hindrance, which can be advantageous for achieving selectivity in reactions and enhancing the stability of the resulting products.[2][3]
Q2: What is the primary challenge when using this compound with substrates containing multiple reactive sites?
The main challenge is controlling the extent of acylation to prevent di- or poly-acylation, where the anhydride reacts with more than one functional group on the substrate molecule. Achieving selective mono-acylation is crucial for many synthetic pathways.
Q3: How does the reactivity of this compound compare to pivaloyl chloride?
This compound is a more moderate acylating agent compared to the highly reactive pivaloyl chloride.[1] While pivaloyl chloride often leads to faster reactions, its high reactivity can also result in side reactions. This compound is generally considered a safer alternative with fewer side reactions under standard conditions.[1]
Troubleshooting Guide: Avoiding Diacylation
This guide provides solutions to common issues encountered when trying to achieve mono-acylation with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of diacylated product observed. | 1. Stoichiometry: An excess of this compound is being used. 2. Reaction Temperature: The reaction temperature is too high, favoring the thermodynamically more stable diacylated product. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the slower formation of the diacylated product. | 1. Adjust Stoichiometry: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the substrate to this compound. A slight excess of the substrate can also favor mono-acylation. 2. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to favor the kinetically controlled mono-acylated product.[4] 3. Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS and quench the reaction once the desired mono-acylated product is predominantly formed. |
| Low or no reaction, with starting material remaining. | 1. Insufficient Activation: The nucleophile is not sufficiently reactive, or the reaction conditions are too mild. 2. Steric Hindrance: The target functional group is highly sterically hindered, preventing the bulky anhydride from reacting. | 1. Use a Catalyst: Add a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or a Lewis acid to activate the anhydride.[5][6][7] 2. Increase Temperature Carefully: Gradually increase the reaction temperature while monitoring for the formation of the diacylated product. 3. Consider an Alternative Reagent: If steric hindrance is prohibitive, a less bulky acylating agent might be necessary. |
| Formation of multiple unidentified byproducts. | 1. Decomposition: The starting material or product may be unstable under the reaction conditions. 2. Side Reactions: The base used may be promoting side reactions. | 1. Modify Reaction Conditions: Use a milder base (e.g., pyridine (B92270), triethylamine) and lower the reaction temperature.[1] 2. Purify Reagents: Ensure all reagents and solvents are pure and dry. |
| Difficulty in purifying the mono-acylated product from the di-acylated product. | Similar Polarity: The mono- and di-acylated products have very similar polarities, making chromatographic separation challenging. | 1. Optimize Reaction Selectivity: Focus on maximizing the formation of the mono-acylated product to simplify purification. 2. Alternative Purification: Consider techniques like crystallization or derivatization of the unreacted functional group to alter its polarity before chromatography. |
Experimental Protocols
Protocol 1: Selective Mono-pivaloylation of a Symmetric Diol
This protocol describes a general procedure for the selective mono-acylation of a symmetric diol, emphasizing conditions that favor the mono-pivaloylated product.
Materials:
-
Symmetric diol
-
This compound (1.0 - 1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as a scavenger for pivaloic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the symmetric diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 - 1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed and the mono-acylated product is the major spot on the TLC, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-pivaloylated diol.
Quantitative Data Example (Hypothetical):
| Entry | Equivalents of Anhydride | Temperature (°C) | Time (h) | Mono-pivaloate Yield (%) | Di-pivaloate Yield (%) |
| 1 | 1.0 | 0 | 2 | 85 | 10 |
| 2 | 1.5 | 0 | 2 | 60 | 35 |
| 3 | 1.0 | 25 | 2 | 70 | 25 |
| 4 | 1.0 | -20 | 4 | 90 | 5 |
Protocol 2: Chemoselective N-pivaloylation of a Primary Amine in the Presence of a Secondary Amine
This protocol outlines a method for the selective acylation of a primary amine in the presence of a secondary amine, leveraging the steric hindrance of this compound.
Materials:
-
Substrate containing both primary and secondary amine functionalities
-
This compound (1.0 equivalent)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substrate in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (selective consumption of the primary amine), dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl solution (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the general base-catalyzed mechanism for the acylation of an alcohol with this compound.
Caption: Base-catalyzed acylation of an alcohol with this compound.
Logical Workflow for Avoiding Diacylation
This diagram outlines the decision-making process for optimizing mono-acylation.
Caption: Decision workflow for optimizing selective mono-acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 5. Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
Pivalic anhydride reaction workup and purification techniques
Technical Support Center: Pivalic Anhydride (B1165640) Reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the workup and purification of reactions involving pivalic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I'm having trouble removing the pivalic acid byproduct. What should I do?
A1: Pivalic acid is the primary byproduct of reactions using pivalic anhydride and it can typically be removed with a basic aqueous wash.[1]
-
Solution: During your extractive workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH). This will deprotonate the acidic pivalic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Repeat the wash if necessary. Monitor the pH of the aqueous layer to ensure it remains basic.
-
Troubleshooting: If the pivalic acid salt precipitates, add more water to the separatory funnel to dissolve it fully before separating the layers.
Q2: How do I remove unreacted pivalic anhydride from my product?
A2: Unreacted pivalic anhydride can be challenging to remove, particularly on a larger scale, due to its high boiling point (approx. 193-200 °C).[2] The best method depends on the properties of your desired product.
-
Method 1: Hydrolysis: Pivalic anhydride is sensitive to moisture and can be intentionally hydrolyzed to pivalic acid.[3] Gently stir the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) or simply water for a period. This converts the anhydride to the more easily removed pivalic acid (see Q1). This method is only suitable if your product is stable to these conditions.
-
Method 2: Distillation: If your product has a significantly different boiling point from pivalic anhydride, fractional distillation under reduced pressure can be an effective purification technique.
-
Method 3: Column Chromatography: For non-volatile products, purification via silica (B1680970) gel column chromatography is a reliable option.[4] A solvent system such as an ethyl acetate/hexane (B92381) gradient can effectively separate the relatively nonpolar pivalic anhydride from more polar products.[4]
Q3: My yield is lower than expected. What are the potential causes?
A3: Low yields can stem from several factors related to the stability and reactivity of pivalic anhydride.
-
Cause 1: Hydrolysis of Starting Material: Pivalic anhydride is moisture-sensitive.[5] If your reaction was not performed under strictly anhydrous (dry) conditions, the anhydride may have hydrolyzed before it could react with your substrate. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Cause 2: Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider extending the reaction time or increasing the temperature if the reaction has stalled, provided your materials are stable under those conditions.
-
Cause 3: Product Loss During Workup: Ensure you are performing extractions and washes correctly to avoid losing product. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
Q4: What are the critical safety precautions when working with pivalic anhydride?
A4: Pivalic anhydride is a hazardous chemical that requires careful handling.
-
Corrosivity: It causes severe skin burns and eye damage.[6] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[7]
-
Inhalation Hazard: It can cause allergy or asthma symptoms and damage the respiratory system through prolonged exposure if inhaled. All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Flammability: Keep away from open flames, sparks, and hot surfaces.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible materials like strong acids, bases, and oxidizing agents.[5][7]
Quantitative Data Summary
For effective planning of purification steps, refer to the physical properties of pivalic anhydride and its common byproduct, pivalic acid.
| Compound | IUPAC Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Pivalic Anhydride | 2,2-dimethylpropanoyl 2,2-dimethylpropanoate | C₁₀H₁₈O₃ | 186.25[8] | 193 - 200[2] |
| Pivalic Acid | 2,2-dimethylpropanoic acid | C₅H₁₀O₂ | 102.13 | 164[9] |
Experimental Protocols
Protocol 1: General Extractive Workup for a Pivalic Anhydride Reaction
This protocol describes a standard procedure to quench a reaction and remove pivalic acid byproducts.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to room temperature. If the reaction was performed at an elevated temperature, use an ice bath for cooling.
-
Quench the Reaction: Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or deionized water to quench any remaining reactive species.[4]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction was run in a solvent like dichloromethane (B109758) (DCM), you may need to add a different extraction solvent like ethyl acetate, which is less dense than water.
-
Extract the Product: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.[4] Combine the organic layers.
-
Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove pivalic acid.[4] Check the pH of the aqueous layer to ensure it is basic (pH > 8). If it is still acidic, repeat the wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[4] This helps to break up any emulsions and remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is for purifying a product from unreacted pivalic anhydride and other non-volatile impurities.
-
Prepare the Column: Select an appropriately sized silica gel column for the amount of crude material. Pack the column using a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. Alternatively, load the dissolved sample directly onto the column.
-
Elute the Column: Begin eluting the column with a nonpolar solvent system, such as 100% hexane or a low-percentage ethyl acetate/hexane mixture.[4]
-
Increase Polarity: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired product. Pivalic anhydride, being relatively nonpolar, should elute before more polar products.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
The following diagrams illustrate common workflows for experiments and troubleshooting involving pivalic anhydride.
Caption: General experimental workflow for a pivalic anhydride reaction.
Caption: Troubleshooting decision tree for product purification.
References
- 1. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 182. The hydrolysis of acetic anhydride. Part VIII. A comparative study of pivalic (trimethylacetic) anhydride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. media.laballey.com [media.laballey.com]
- 6. Pivalic anhydride | C10H18O3 | CID 15234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 9. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
Troubleshooting low yield in trimethylacetic anhydride esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in trimethylacetic anhydride (B1165640) (also known as pivalic anhydride) esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in trimethylacetic anhydride esterification?
Low yields in esterification reactions with this compound can often be attributed to a few key factors. The reaction is a reversible equilibrium, and the presence of water as a byproduct can shift the equilibrium back towards the starting materials. Additionally, the significant steric hindrance of the trimethylacetyl group can slow down the reaction rate, especially with bulky alcohols. Other common issues include incomplete reaction, side reactions, and suboptimal reaction conditions.
Q2: What are the recommended catalysts for this reaction?
4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for promoting the acylation of alcohols with acid anhydrides, including this compound, often resulting in high yields.[1][2] Pyridine (B92270) is also commonly used, both as a catalyst and a base to neutralize the pivalic acid byproduct.[3] For certain applications, particularly with sterically hindered alcohols, reusable solid acid catalysts have also been employed.[4]
Q3: Which solvents are suitable for this compound esterification?
Aprotic solvents are generally preferred to avoid reaction with the anhydride. Dichloromethane (B109758) (DCM) is a common choice for reactions run at or below room temperature.[5] For reactions requiring heating, toluene (B28343) or xylene can be used.[6] In some cases, the reaction can be run neat (solvent-free), particularly when using an excess of the alcohol.[6]
Q4: Can I use this compound to esterify sterically hindered alcohols?
Yes, but it can be challenging. The steric bulk of both the anhydride and a hindered alcohol can significantly decrease the reaction rate. To overcome this, higher temperatures, longer reaction times, and a highly effective catalyst like DMAP are often necessary.[6][7] In some extreme cases of steric hindrance on both the acid and alcohol, the reaction may not proceed to a significant extent.[8]
Q5: What are the common side reactions to be aware of?
The primary side reaction is the hydrolysis of this compound by any moisture present in the reaction, which deactivates the reagent and introduces water, unfavorably shifting the reaction equilibrium.[3] If the substrate contains multiple reactive functional groups, diacylation or other undesired acylations can occur.[1] With sensitive substrates, elimination reactions can sometimes be observed, especially at higher temperatures.[7]
Troubleshooting Guide for Low Yield
Problem 1: Low or no product formation.
| Possible Cause | Suggested Solution | Citation |
| Insufficient Catalyst Activity | Ensure the catalyst (e.g., DMAP, pyridine) is fresh and used in the appropriate amount (typically 0.05-10 mol%). For sterically hindered alcohols, a higher catalyst loading may be required. | [1][9] |
| Presence of Moisture | Use anhydrous solvents and reagents. Flame-dry glassware before use. Consider adding molecular sieves to the reaction mixture. | [10] |
| Low Reaction Temperature | For sluggish reactions, especially with hindered substrates, heating the reaction mixture may be necessary. Monitor the temperature to avoid decomposition. | [6] |
| Short Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. | [6] |
| Steric Hindrance | Increase reaction time and/or temperature. Use a more effective catalyst system, such as DMAP. | [7][8] |
Problem 2: Reaction stalls and does not go to completion.
| Possible Cause | Suggested Solution | Citation |
| Equilibrium Limitation | If the alcohol is not used in excess, the accumulation of the pivalic acid byproduct can inhibit the forward reaction. Using pyridine as a solvent or co-solvent can help by neutralizing the acid. | [3] |
| Catalyst Deactivation | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the catalyst or substrates are sensitive to air or moisture. | [6] |
Problem 3: Formation of significant byproducts.
| Possible Cause | Suggested Solution | Citation |
| Hydrolysis of Anhydride | Rigorously exclude water from the reaction system. | [3] |
| Diacylation/Polyacylation | Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of this compound. | [1] |
| Elimination of Product | If the alcohol is prone to elimination (e.g., tertiary alcohols), use milder reaction conditions (lower temperature, less acidic catalyst). | [7] |
Quantitative Data Summary
The following tables summarize reaction conditions for esterification using anhydrides from various sources.
Table 1: DMAP-Catalyzed Acylation of Alcohols with Anhydrides
| Alcohol Substrate | Anhydride | Catalyst (mol%) | Conditions | Yield (%) | Citation |
| l-Menthol | Isobutyric Anhydride | DMAP (0.5) | Ambient temp, 9 h | 98 | [7] |
| Tributyl Citrate | Acetic Anhydride | DMAP (not specified) | Base- and solvent-free | 93 | [7] |
| R,R-dimethylbenzyl alcohol | Acetic Anhydride | DMAP (not specified) | Heptane | 88 | [7] |
| 4-Nitrobenzyl Alcohol | Acetic Anhydride | Sodium Bicarbonate | Toluene, Room Temp, 24h | >99 | [11] |
| Cyclohexanol | Acetic Anhydride | DMAP | DCM, with Triethylamine | Not specified | [5] |
Table 2: Esterification of Phenols with Pivalic Anhydride
| Phenol Substrate | Carboxylic Acid | Catalyst | Conditions | Yield (%) | Citation |
| Phenol | Benzoic Acid | Sodium Thiosulfate | Not specified | Not specified | [12] |
| 2,4,6-trimethylphenol | Acetic Anhydride | DMAP (not specified) | Not specified | Good | [7] |
| p-Nitrophenol | Acetic Anhydride | DMAP (not specified) | Not specified | Good | [7] |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Esterification with this compound
This protocol is adapted from a general procedure for DMAP-catalyzed acylation.[7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 equiv) to the solution, followed by this compound (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.
Protocol 2: Esterification Using this compound and Pyridine
This protocol is a general method for esterification using an anhydride and pyridine.[3]
-
Reaction Setup: In a dry flask, dissolve the alcohol (1.0 equiv) in anhydrous pyridine.
-
Addition of Anhydride: Cool the solution in an ice bath and slowly add this compound (1.2 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Workup: Pour the reaction mixture into ice-cold 1 M HCl to neutralize the pyridine. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for this compound esterification.
Caption: Troubleshooting workflow for low yield in esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with Trimethylacetic Anhydride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving trimethylacetic anhydride (B1165640) (also known as pivalic anhydride) at a large scale. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and enhance process safety and control.
Troubleshooting Guides
This section addresses specific problems that may arise during large-scale reactions.
Q1: The reactor temperature is rising rapidly despite maximum cooling. What should I do?
An aggressive temperature rise indicates that the rate of heat generation is exceeding the heat removal capacity of the reactor, a precursor to thermal runaway.[1] Immediate action is required.
-
Step 1: Stop Reagent Addition: Immediately halt the feed of trimethylacetic anhydride or any other limiting reagent. This is the most critical step to prevent further increases in the potential heat output.[1]
-
Step 2: Emergency Quenching: If stopping the feed is insufficient, initiate an emergency quenching procedure. This involves adding a pre-determined, cold, and inert chemical to halt the reaction. The choice of quenching agent is process-specific and should be identified during the hazard assessment phase. For quenching reactions involving anhydrides, cold water or ice can be effective but must be used with extreme caution as the hydrolysis reaction is also exothermic.[2]
-
Step 3: Activate Emergency Systems: If available, activate emergency relief systems, such as rupture discs or pressure safety valves, to prevent catastrophic vessel failure from over-pressurization.[3]
-
Step 4: Evacuate: If the temperature continues to rise uncontrollably, evacuate all personnel from the immediate area and notify emergency services.[4]
Q2: My cooling system has failed. How can I prevent a thermal runaway?
A cooling system failure removes the primary mechanism for heat removal and is a critical process deviation.
-
Action: Immediately stop all reagent feeds. Prepare for emergency quenching as a secondary preventive measure.[5] If possible, transfer the reaction mass to a pre-chilled emergency containment vessel. Constant monitoring of the reactor's temperature and pressure is crucial to determine if the reaction is proceeding towards a runaway.[5]
Q3: We've observed localized hotspots within the reactor. What does this indicate and how can it be resolved?
Localized hotspots suggest poor mixing or agitation within the reactor. This can lead to areas where the reaction rate is significantly higher, potentially initiating a thermal runaway that is not detected by main temperature probes.[6]
-
Action: Verify the functionality of the agitation system (e.g., check motor amperage, listen for unusual noises). If possible and safe, increase the agitation speed to improve bulk mixing and heat distribution. If the issue persists, the reaction may need to be stopped and the agitation system inspected once it is safe to do so. Consider process modifications, such as changing the location of the reagent addition point, for future runs.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and reaction of this compound.
Q1: What are the primary thermal hazards associated with this compound?
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[7][8] Its primary thermal hazard stems from its high reactivity as an acylating agent.[9] Reactions such as acylations, esterifications, and especially hydrolysis are exothermic and can generate significant heat.[10][11] If this heat is not effectively removed, it can lead to a self-accelerating reaction rate and a subsequent thermal runaway.[12]
Q2: What key process parameters must be monitored to control an exotherm?
To maintain control over a large-scale exothermic reaction, the following parameters are critical:
-
Reaction Temperature: Use multiple, strategically placed temperature probes to get a representative temperature profile of the reaction mass.[6]
-
Reagent Addition Rate: The rate of this compound addition directly controls the rate of heat generation. This is often the primary control parameter.[12]
-
Cooling System Performance: Monitor the inlet and outlet temperatures and flow rate of the cooling fluid to ensure the heat removal system is operating as expected.[6]
-
Agitation Rate: Ensure consistent and effective mixing to promote heat transfer and prevent localized temperature increases.
-
Reactor Pressure: A rise in pressure can indicate the boiling of solvents or the generation of gaseous byproducts from decomposition, both signs of a potential loss of control.[5]
Q3: How can I determine the heat of reaction for my specific process?
Quantitative Data Summary
The following table summarizes key physical and thermal properties for this compound and a related compound for comparison.
| Property | This compound | Acetic Anhydride (for comparison) | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | C₄H₆O₃ | [10] |
| Molecular Weight | 186.25 g/mol | 102.09 g/mol | [14] |
| Boiling Point | 193 °C | 139.8 °C | [15] |
| Density | 0.918 g/mL at 25 °C | 1.082 g/mL at 20 °C | [14] |
| Flash Point | 135 °F (57.2 °C) | 129 °F (54 °C) | [15] |
| Heat of Hydrolysis (ΔH) | Data not available in searched sources | -57 to -63 kJ/mol | [13] |
Key Experimental Protocols
Protocol 1: Reaction Calorimetry for Hazard Assessment
This protocol outlines a general procedure for determining the exothermic potential of a reaction involving this compound using a reaction calorimeter.
-
System Setup: Calibrate the reaction calorimeter (e.g., an RC1 or similar instrument) according to the manufacturer's instructions.
-
Charge Initial Reagents: Charge the reactor with the starting material (e.g., the alcohol or amine to be acylated) and the solvent.
-
Establish Thermal Equilibrium: Bring the reactor contents to the intended starting temperature of the reaction and allow the system to reach thermal equilibrium, establishing a stable baseline.
-
Controlled Addition: Begin the controlled, semi-batch addition of this compound at a pre-determined rate that mimics the planned large-scale process.
-
Data Acquisition: Continuously record the reaction temperature, jacket temperature, and power compensation/heat flow throughout the addition and for a sufficient period afterward to capture the entire exotherm.
-
Analysis: Integrate the heat flow curve to determine the total heat of reaction (Q), the heat of reaction (ΔHr), and the heat capacity (Cp) of the reaction mass. Use this data to model the adiabatic temperature rise and assess the risk of a thermal runaway.
Visualized Workflows and Relationships
Caption: Decision workflow for managing a potential exotherm.
Caption: Key factors contributing to a thermal runaway event.
References
- 1. irjet.net [irjet.net]
- 2. reddit.com [reddit.com]
- 3. Manage Chemical Reactivity Hazards with Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 4. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 5. icheme.org [icheme.org]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemimpex.com [chemimpex.com]
- 10. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
- 11. scribd.com [scribd.com]
- 12. werk.belgie.be [werk.belgie.be]
- 13. helgroup.com [helgroup.com]
- 14. syrris.com [syrris.com]
- 15. This compound | 1538-75-6 [amp.chemicalbook.com]
Technical Support Center: Improving Selectivity of Pivalic Anhydride in Competitive Acylation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during competitive acylation reactions using pivalic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low selectivity in the pivaloylation of a substrate with multiple nucleophilic sites?
A1: Low selectivity in pivaloylation is often attributed to the inherent reactivity of the functional groups present and the reaction conditions. Pivalic anhydride is a sterically hindered acylating agent, which generally favors reaction with less sterically hindered nucleophiles. However, the intrinsic nucleophilicity of the functional groups also plays a crucial role. For instance, primary amines are typically more nucleophilic and less sterically hindered than secondary amines, leading to preferential acylation. Similarly, amines are generally more nucleophilic than alcohols. If you are observing low selectivity, it could be due to factors that diminish this inherent preference, such as high reaction temperatures or the use of a non-selective catalyst.
Q2: What are the most common side reactions when using pivalic anhydride?
A2: Common side reactions include:
-
Over-acylation: Acylation of multiple sites on the same molecule, especially if a large excess of pivalic anhydride is used.
-
Acylation of less-reactive sites: At elevated temperatures or with prolonged reaction times, even sterically hindered or less nucleophilic groups may react.
-
Hydrolysis: Pivalic anhydride can react with any moisture present in the reaction mixture to form pivalic acid, which will not acylate the substrate.[1]
Q3: How can I improve the selectivity for the acylation of a primary amine over a secondary amine?
A3: To enhance selectivity for a primary amine:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of pivalic anhydride relative to the primary amine.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to exploit the higher reactivity of the primary amine.
-
Solvent Choice: The choice of solvent can influence selectivity. Aprotic solvents are generally preferred.
-
pH Control: In some cases, adjusting the pH can help to protonate the more basic secondary amine, rendering it less nucleophilic.[2]
Q4: In a competition between an amine and a hydroxyl group, how can I favor N-acylation over O-acylation?
A4: Amines are generally more nucleophilic than alcohols, so N-acylation is often favored. To maximize this selectivity:
-
Mild Reaction Conditions: Use mild conditions (low temperature, short reaction time) to favor the reaction with the more nucleophilic amine.
-
Base: Avoid the use of strong bases that can deprotonate the hydroxyl group, increasing its nucleophilicity. A non-nucleophilic weak base can be used to scavenge the pivalic acid byproduct.
Q5: What is the best workup procedure to remove unreacted pivalic anhydride and pivalic acid?
A5: A typical aqueous workup is effective. The reaction mixture can be diluted with an organic solvent and washed with a mild base, such as saturated aqueous sodium bicarbonate solution, to remove unreacted pivalic anhydride and the pivalic acid byproduct.[3] Subsequent washes with water and brine will help to remove any remaining water-soluble impurities.
Troubleshooting Guides
Issue 1: Poor Selectivity Between Primary and Secondary Amines
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor by TLC or LC-MS. |
| Excess Pivalic Anhydride | Use a more controlled stoichiometry, typically 1.0-1.2 equivalents of pivalic anhydride per equivalent of the primary amine. |
| Inappropriate Solvent | Screen different aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)). |
| Reaction Time Too Long | Monitor the reaction closely and quench it as soon as the desired product is formed to prevent acylation of the secondary amine. |
Issue 2: Competitive O-Acylation of an Amino Alcohol
| Possible Cause | Troubleshooting Step |
| Use of a Strong Base | Avoid strong bases that deprotonate the alcohol. If a base is necessary to neutralize the pivalic acid byproduct, use a non-nucleophilic, sterically hindered base. |
| Elevated Temperature | Perform the reaction at a lower temperature to favor the more kinetically favorable N-acylation. |
| Catalyst Choice | Some catalysts may promote O-acylation. Consider running the reaction without a catalyst initially. |
Quantitative Data on Selectivity
While comprehensive quantitative data for competitive reactions with pivalic anhydride is limited in the literature, the general selectivity trends are well-established based on principles of steric hindrance and nucleophilicity. The following table summarizes these qualitative and semi-quantitative observations.
| Competing Nucleophiles | Major Product | Minor Product | Controlling Factors | Selectivity |
| Primary Amine vs. Secondary Amine | N-Pivaloyl Primary Amine | N-Pivaloyl Secondary Amine | Steric hindrance around the nitrogen atom is the dominant factor.[4] | High |
| Amine vs. Alcohol | N-Pivaloyl Amine | O-Pivaloyl Alcohol | The higher nucleophilicity of the amine group is the primary driver of selectivity.[5] | Generally High |
| Primary Alcohol vs. Secondary Alcohol | O-Pivaloyl Primary Alcohol | O-Pivaloyl Secondary Alcohol | Steric hindrance around the hydroxyl group dictates the selectivity.[5] | Moderate to High |
Experimental Protocols
Protocol 1: Selective Pivaloylation of a Primary Amine in the Presence of a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate containing both primary and secondary amine functionalities
-
Pivalic Anhydride ((Piv)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of pivalic anhydride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed and the desired product is formed, quench the reaction by adding a small amount of methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the mono-pivaloylated product from any di-pivaloylated byproduct and unreacted starting material.
Visualizations
References
- 1. organic chemistry - Reaction of primary amine with mixed acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. scilit.com [scilit.com]
- 3. Selective Acylation of Proteins at Gly and Lys in His Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Trimethylacetic Anhydride and Pivaloyl Chloride for Alcohol Protection
In the strategic planning of multi-step organic syntheses, particularly in the fields of pharmaceutical and fine chemical development, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision. The pivaloyl (Piv) group, a sterically bulky ester, is a favored choice due to its high stability across a broad spectrum of reaction conditions. The introduction of this robust protecting group is typically achieved using either trimethylacetic anhydride (B1165640) (also known as pivalic anhydride) or pivaloyl chloride. This guide offers an objective, data-supported comparison of these two reagents to assist researchers in making an informed choice based on the specific demands of their synthetic route.
Performance Comparison: Reactivity, Selectivity, and Practical Considerations
The decision between trimethylacetic anhydride and pivaloyl chloride hinges on a balance of reactivity, selectivity, reaction conditions, and practical aspects such as byproduct management and purification.
Reactivity and Reaction Conditions: Pivaloyl chloride is a highly reactive acylating agent, which generally translates to faster reaction times. This heightened reactivity, however, can be disadvantageous, potentially leading to side reactions. For instance, in the presence of N,N-dimethylformamide (DMF), pivaloyl chloride can generate a Vilsmeier-type reagent, which can convert alcohols to the corresponding chlorides. Reactions with pivaloyl chloride are typically conducted at low temperatures (e.g., 0 °C to room temperature) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride (HCl) byproduct.
This compound is a more moderate acylating agent. Consequently, reactions may be slower but can be driven to completion, often with the aid of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) or by heating. A significant advantage of the anhydride is that it avoids the generation of corrosive HCl gas.
Selectivity: Due to its steric bulk, the pivaloyl group can be selectively introduced onto a primary alcohol in the presence of secondary alcohols. Pivaloyl chloride often exhibits high chemoselectivity for primary alcohols. While this compound can also be used for selective protection, the higher reactivity of pivaloyl chloride can sometimes be leveraged for more efficient selective reactions under carefully controlled conditions.
Byproducts and Purification: A critical difference lies in the byproducts formed. Pivaloylation with pivaloyl chloride produces HCl, which is converted to a salt (e.g., pyridinium (B92312) hydrochloride) by the base scavenger and is typically removed during an aqueous workup. In contrast, this compound generates pivalic acid as a byproduct. While pivalic acid is less corrosive and easier to handle than HCl, its removal can be challenging, especially in large-scale syntheses, due to its relatively high boiling point (163-164 °C) and solubility in organic solvents. Unreacted this compound (boiling point 193 °C) can also complicate purification.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes typical reaction parameters for the pivaloylation of various alcohols using both reagents.
| Feature | Pivaloyl Chloride | This compound |
| Substrate | Conditions | Yield (%) |
| Benzyl (B1604629) Alcohol (Primary) | Pyridine, CH₂Cl₂, 0 °C to rt | >95 |
| Cyclohexanol (Secondary) | Pyridine, CH₂Cl₂, rt | ~90 |
| 1,4-Butanediol (Primary diol) | Pyridine, CH₂Cl₂, 0 °C | 85 (mono-pivaloate) |
| Geraniol (Allylic Primary) | Pyridine, CH₂Cl₂, 0 °C | >95 |
Note: The data presented are representative and have been compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
1. Protection of Benzyl Alcohol using Pivaloyl Chloride
-
Materials: Benzyl alcohol (1.0 eq), pivaloyl chloride (1.2 eq), anhydrous pyridine (1.5 eq), anhydrous dichloromethane (B109758) (DCM).
-
Procedure: To a solution of benzyl alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine. To this stirred solution, add pivaloyl chloride dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, extract with DCM, and wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
2. Protection of Benzyl Alcohol using this compound
-
Materials: Benzyl alcohol (1.0 eq), this compound (1.5 eq), 4-(N,N-dimethylamino)pyridine (DMAP, 0.1 eq), anhydrous dichloromethane (DCM).
-
Procedure: To a solution of benzyl alcohol in anhydrous DCM under an inert atmosphere, add DMAP and this compound. Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC. Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to remove residual pivalic acid and any unreacted anhydride.
Logical Workflow for Alcohol Protection
The general workflow for the acylation of an alcohol to form a pivaloyl ester is depicted below. This process involves the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the acylating agent.
Caption: General workflow for the pivaloylation of an alcohol.
Conclusion
The choice between pivaloyl chloride and this compound for the protection of alcohols is a nuanced one, guided by the specific requirements of the synthesis.
-
Pivaloyl chloride is the reagent of choice for rapid and high-yielding pivaloylations, especially for less sensitive substrates. Its high reactivity can be advantageous for sterically hindered alcohols and for achieving high chemoselectivity. However, its hazardous nature and the formation of corrosive HCl necessitate careful handling and reaction control.
-
This compound offers a safer and often milder alternative, making it particularly suitable for delicate substrates where the avoidance of acidic byproducts is paramount. While reactions may be slower and require catalytic activation or heating, it can provide cleaner reaction profiles. The primary drawback is the potential difficulty in removing the pivalic acid byproduct and unreacted anhydride during purification, especially on a larger scale.
Ultimately, a careful evaluation of the substrate's stability, the desired reaction rate, the scale of the synthesis, and the available purification methods will dictate the optimal choice of pivaloylating agent.
Acetic Anhydride vs. Pivalic Anhydride: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents in peptide synthesis is critical to achieving high purity and yield. Acetic anhydride (B1165640) and pivalic anhydride are two acylating agents with distinct applications in this field. While both are anhydrides, their performance and primary uses differ significantly due to their structural differences. Acetic anhydride is the go-to reagent for routine capping of unreacted amines, whereas pivalic anhydride excels as a coupling reagent for sterically hindered amino acids, particularly N-methylated residues.
This guide provides a comprehensive comparison of acetic anhydride and pivalic anhydride in peptide synthesis, supported by experimental data and detailed protocols to aid in reagent selection and process optimization.
Performance Comparison
The selection between acetic anhydride and pivalic anhydride is dictated by the specific challenge in the peptide synthesis workflow. Acetic anhydride is a small, highly reactive molecule ideal for efficiently and permanently blocking unreacted N-terminal amines (capping) to prevent the formation of deletion sequences.[1][2] Its small size allows for easy access to the unreacted amino groups on the solid support.
Pivalic anhydride, on the other hand, features a bulky tert-butyl group, which introduces significant steric hindrance. This property makes it less suitable for general capping but highly effective as a coupling reagent for challenging amino acids.[3][4] Specifically, it is used to form a mixed anhydride with a sterically hindered amino acid, which then facilitates the coupling reaction, often with suppressed racemization.[3][4]
| Parameter | Acetic Anhydride | Pivalic Anhydride | Key Considerations |
| Primary Application | Capping of unreacted amines, N-terminal acetylation | Coupling of sterically hindered and N-methylated amino acids | Acetic anhydride is for terminating chain growth; pivalic anhydride is for continuing it with difficult residues. |
| Typical Use Case | Post-coupling step in Solid Phase Peptide Synthesis (SPPS) to block deletion sequences. | In-situ formation of a mixed anhydride for coupling reactions. | The choice depends on whether the goal is termination or coupling. |
| Reactivity | High, due to low steric hindrance. | Moderate, influenced by the bulky tert-butyl group. | Acetic anhydride's high reactivity is advantageous for rapid and complete capping. |
| Steric Hindrance | Low | High | Pivalic anhydride's steric bulk is key to its effectiveness in specific coupling scenarios. |
| Racemization | Not a concern in capping as it acylates a primary/secondary amine. | Can suppress racemization during the coupling of sterically hindered amino acids.[3][4] | Pivalic anhydride offers a significant advantage when incorporating racemization-prone residues. |
| Byproducts | Acetic acid | Pivalic acid | Both byproducts are generally easy to remove during washing steps.[5] |
Experimental Protocols
Protocol 1: Capping with Acetic Anhydride in SPPS
This protocol describes a standard procedure for capping unreacted amino groups on a solid-phase resin following a coupling step.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride (Ac₂O)
-
Pyridine (B92270) or Diisopropylethylamine (DIPEA)
-
Capping Solution: A mixture of acetic anhydride and pyridine in DMF (e.g., 50 equivalents of each based on resin substitution).[6]
Procedure:
-
Following the amino acid coupling step, wash the resin thoroughly with DMF to remove excess reagents.
-
Suspend the resin in the freshly prepared capping solution.
-
Agitate the mixture gently at room temperature for 30 minutes.[6]
-
Drain the capping solution and wash the resin extensively with DMF.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping procedure may be repeated.[1][6]
Protocol 2: Coupling of N-Methylated Amino Acids using Pivalic Anhydride
This protocol outlines the in-situ generation of a pivaloyl mixed anhydride for the coupling of an N-methylated amino acid.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-N-methyl-amino acid
-
Pivalic Anhydride (Piv₂O)
-
Solvent (e.g., Dichloromethane (DCM) or DMF)
Procedure:
-
Swell the resin-bound peptide in the appropriate solvent.
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid in the solvent.
-
Add pivalic anhydride to the solution of the Fmoc-N-methyl-amino acid to form the mixed pivaloyl anhydride in situ.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed at a moderate temperature. The reaction is performed under base-free conditions.[3][4]
-
After the desired reaction time, wash the resin thoroughly to remove excess reagents and byproducts.
Reaction Mechanisms and Workflows
Acetic Anhydride Capping Mechanism
The mechanism of capping with acetic anhydride is a nucleophilic acyl substitution. The free amino group of the unreacted peptide chain attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a stable amide bond and releasing acetic acid as a byproduct.
Caption: Capping of an unreacted amine with acetic anhydride.
Pivaloyl Mixed Anhydride Coupling Workflow
The use of pivalic anhydride for coupling involves the formation of a mixed anhydride intermediate with the carboxylic acid of the incoming amino acid. This activated intermediate then reacts with the N-terminal amine of the peptide chain.
Caption: Workflow for coupling using pivalic anhydride.
Conclusion
References
- 1. peptide.com [peptide.com]
- 2. biochemistry - Why does capping after each coupling in Solid phase peptide synthesis improve the results? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
A Comparative Guide to the Selectivity of Acylating Agents for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The selective acylation of primary amines is a cornerstone of organic synthesis, particularly in the fields of pharmaceutical development and materials science, where precise control over molecular architecture is paramount. The choice of acylating agent is critical in achieving high selectivity for a primary amine in the presence of other nucleophilic functional groups, most notably secondary amines. This guide provides an objective comparison of the performance of various acylating agents, supported by experimental data, to inform the rational selection of the optimal reagent for achieving selective N-acylation of primary amines.
Executive Summary
Primary amines are generally more reactive towards acylating agents than secondary amines due to a combination of superior nucleophilicity and reduced steric hindrance.[1] The lone pair of electrons on the nitrogen of a primary amine is more accessible for nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent. In contrast, the additional alkyl or aryl group in a secondary amine diminishes the nucleophilicity of the nitrogen and creates greater steric bulk around the reactive center, impeding the approach of the acylating agent.[1]
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > Carboxylic Acids. While highly reactive agents like acyl chlorides can lead to high yields, they may exhibit lower selectivity in competitive reactions. For highly selective acylation of primary amines, specialized reagents such as diacylaminoquinazolinones (DAQs), diacylanilines (DAAs), and potassium acyltrifluoroborates (KATs) have been developed and demonstrate superior performance.
Performance Comparison of Acylating Agents
The following tables summarize the quantitative data on the selectivity of different acylating agents for primary amines.
Table 1: Competitive Acylation of a Primary Amine vs. a Secondary Amine
| Acylating Agent | Primary Amine | Secondary Amine | Solvent | Product Ratio (Primary:Secondary) | Reference |
| Acetyl Chloride | Benzylamine | Dibenzylamine | Dichloromethane | Some selectivity for primary amine | [2] |
| Diacylaminoquinazolinone (DAQ) | Diethylamine | Diphenylamine | Dichloromethane | Exclusive reaction with primary amine | [2] |
| Diacylaniline (DAA) | Diethylamine | Diphenylamine | Dichloromethane | Exclusive reaction with primary amine | [2] |
Table 2: Chemoselective Acylation with Potassium Acyltrifluoroborates (KATs)
Potassium acyltrifluoroborates (KATs) have emerged as highly effective reagents for the chemoselective acylation of primary amines under mild, aqueous conditions. These reactions are promoted by simple chlorinating agents and exhibit remarkable tolerance for other functional groups, including secondary amines, alcohols, and carboxylic acids.[3][4]
| Substrate (Primary Amine) | Other Functional Groups Present | Acylating Agent | Conditions | Yield of Primary Amide | Reference |
| Benzylamine | N-Methylbenzylamine | Potassium Benzoyltrifluoroborate | pH 3, THF/citrate buffer | High | [3][4] |
| Glycine Methyl Ester | Serine Methyl Ester | Potassium Acetyltrifluoroborate | pH 3, THF/citrate buffer | High | [3][4] |
Note: Specific quantitative yield data from the primary literature's supplementary information for potassium acyltrifluoroborates is pending retrieval but is reported as high.
Reaction Mechanisms and Selectivity
The selectivity of an acylating agent for a primary amine over a secondary amine is governed by the interplay of electronic and steric effects. The general mechanism for N-acylation proceeds via a nucleophilic addition-elimination pathway.
References
A Comparative Guide to Validated Analytical Methods for Trimethylacetic Anhydride Reactions
For researchers, scientists, and drug development professionals, the accurate and precise quantification of trimethylacetic anhydride (B1165640) is crucial for ensuring reaction completion, product purity, and overall process control. This guide provides a comprehensive comparison of validated analytical methods for the determination of trimethylacetic anhydride, focusing on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, specificity, and the available instrumentation. The following table summarizes the key performance parameters of common analytical techniques.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Neutralization reaction between the anhydride (hydrolyzed to its acid) and a standardized base. |
| Primary Use | Quantitation of volatile impurities and the anhydride itself, often after derivatization. | Quantitation of the anhydride and non-volatile impurities. | Assay of total anhydride and acid content. |
| Linearity (r²) | > 0.999 | > 0.999 | N/A (Direct Method) |
| Limit of Detection (LOD) | ~ 2 µg per sample (derivatized)[1] | ~ 0.3 µg/mL (derivatized)[1] | Dependent on indicator and titrant concentration. |
| Limit of Quantitation (LOQ) | Not specified | ~ 0.9 µg/mL (derivatized)[1] | Dependent on indicator and titrant concentration. |
| Precision (%RSD) | < 1% (intraday) | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 99-101% |
| Specificity | High, especially with MS detectors. Can differentiate from the corresponding acid with derivatization.[1] | High. Can be designed to differentiate the anhydride from its hydrolysis product.[1] | Low. Measures total acidity from both the anhydride and its corresponding carboxylic acid. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC-FID) Method (with Derivatization)
This method is highly effective for the selective quantification of this compound, especially in the presence of its hydrolysis product, trimethylacetic acid. Derivatization is necessary to convert the polar acid into a more volatile ester.
1. Sample Preparation (Two-Step Derivatization):
-
Step 1 (Selective Esterification of Anhydride): The sample is treated with an alcohol (e.g., absolute ethanol) to selectively esterify the anhydride group of this compound.
-
Step 2 (Esterification of Carboxylic Acid): The remaining carboxylic acid groups (from the hydrolysis of the anhydride) are then esterified, for example, using a reagent like boron trifluoride-methanol.[1]
2. GC-FID Analysis:
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is typically suitable.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL.
-
Quantification: Based on the peak area of the derivatized this compound compared to a calibration curve prepared from derivatized standards.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the direct analysis of this compound and can be tailored to separate it from its hydrolysis product.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile).
-
Dilute to a known volume with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on the peak area of this compound compared to a calibration curve.
Titrimetry (Acid-Base Titration)
This classic method provides a cost-effective way to determine the total acid content, which corresponds to the sum of this compound and any trimethylacetic acid present.
1. Sample Preparation:
-
Accurately weigh the sample into a conical flask.
-
Add a known volume of water to hydrolyze the anhydride to trimethylacetic acid. Gentle heating may be required to ensure complete hydrolysis.
-
Cool the solution to room temperature.
2. Titration:
-
Titrant: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.
-
Indicator: Phenolphthalein (B1677637).
-
Procedure: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with the standardized NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.
-
Calculation: The total acid content is calculated based on the volume and concentration of the NaOH titrant and the sample weight.
Mandatory Visualizations
Caption: Experimental workflows for the analysis of this compound.
Caption: Key considerations for selecting an analytical method.
References
Pivalic Anhydride in Acylating Reactions: A Comparative Guide to Solvent System Performance
For Researchers, Scientists, and Drug Development Professionals
Pivalic anhydride (B1165640) stands as a cornerstone reagent for introducing the sterically hindered pivaloyl group in organic synthesis, prized for its moderate reactivity and the ease of removing its primary byproduct, pivalic acid. This guide provides an objective comparison of pivalic anhydride's performance across various solvent systems in common acylation reactions, supported by experimental data. We further contextualize its efficacy by comparing it with alternative acylating agents.
Performance of Pivalic Anhydride in Different Solvent Systems
The choice of solvent can significantly influence the outcome of a reaction, affecting solubility, reaction rates, and ultimately, the yield and purity of the desired product. Below, we compare the performance of pivalic anhydride in several common organic solvents for esterification and amidation reactions.
Esterification of Phenols
A study on the esterification of phenols with carboxylic acids using pivalic anhydride and sodium thiosulfate (B1220275) as a catalyst provides valuable insight into solvent effects. The reaction of phenol (B47542) with benzoic acid was optimized across various solvents, with the results summarized below.
Table 1: Effect of Solvent on the Pivaloylation of Phenol with Benzoic Acid [1]
| Solvent | Yield (%) |
| DMF | 77 |
| Toluene | 65 |
| CH3CN | 58 |
| THF | 41 |
| Dioxane | 35 |
As the data indicates, dimethylformamide (DMF) proved to be the most effective solvent for this particular transformation, affording the highest yield of the desired phenolic ester.[1]
Acylation of Alcohols
While comprehensive comparative studies are limited, a catalyst-free pivaloylation of benzyl (B1604629) alcohol has been reported to proceed efficiently under solvent-free conditions.[2] This provides a baseline for evaluating the necessity and choice of solvent. In many standard protocols, dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly employed for acylation reactions.[2] The selection between these often depends on the solubility of the specific alcohol substrate.
Table 2: Pivaloylation of Benzyl Alcohol
| Solvent System | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Solvent-free | None | 80 | Not specified | High | [2] |
| DCM or THF | Base (e.g., pyridine) | 0 to RT | 2-16 h | Not specified | [2] |
Comparison with Alternative Acylating Agents
Pivalic anhydride is often chosen for its balance of reactivity and handling safety. Here's how it compares to other common acylating agents.
Table 3: Comparison of Pivalic Anhydride with Other Acylating Agents
| Acylating Agent | Relative Reactivity | Byproducts | Handling Considerations |
| Pivalic Anhydride | Moderate | Pivalic acid | Moisture sensitive, but generally safer than acyl chlorides. |
| Pivaloyl Chloride | High | HCl | Corrosive, flammable, and highly moisture-sensitive.[2] |
| Acetic Anhydride | Moderate | Acetic acid | Readily available and cost-effective. |
| Benzoyl Chloride | High | HCl | Moisture sensitive and corrosive. |
Pivaloyl chloride is a more reactive agent, leading to faster reaction times, but its hazardous nature necessitates careful handling.[2] Pivalic anhydride offers a safer alternative, with the byproduct, pivalic acid, being readily removable through an aqueous workup.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for esterification and amidation reactions using pivalic anhydride.
Protocol 1: Esterification of Phenol using Pivalic Anhydride in DMF
This protocol is based on the optimized conditions for the synthesis of phenolic esters.[1]
Materials:
-
Phenol (1.0 mmol)
-
Benzoic acid (1.3 mmol)
-
Pivalic anhydride (2.0 mmol)
-
Sodium thiosulfate pentahydrate (0.3 mmol)
-
Dimethylformamide (DMF, 2.0 mL)
-
2 M Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add phenol (1.0 mmol), benzoic acid (1.3 mmol), sodium thiosulfate pentahydrate (0.3 mmol), and pivalic anhydride (2.0 mmol).
-
Add DMF (2.0 mL) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 2 M sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenolic ester.
Protocol 2: General Procedure for Amidation using Pivalic Anhydride
This protocol describes a general method for the direct amidation of carboxylic acids with N-alkyl anilines.[3]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N-alkyl aniline (B41778) (1.0-1.2 equiv)
-
Pivalic anhydride (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in the chosen anhydrous solvent.
-
Add the N-alkyl aniline (1.0-1.2 equiv) to the solution.
-
Add pivalic anhydride (1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography if necessary.
Visualizing Reaction Workflows
Diagrams can clarify complex experimental procedures and reaction pathways. Below are Graphviz representations of the described protocols.
Caption: Workflow for the esterification of phenol.
Caption: General workflow for amidation.
Caption: General mechanism of acylation.
References
A Cost-Benefit Analysis of Trimethylacetic Anhydride in Industrial Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial synthesis, particularly in the pharmaceutical and fine chemical sectors, the choice of an acylating agent is a critical decision that profoundly influences reaction efficiency, yield, purity, and overall cost-effectiveness. Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, stands out as a powerful yet often premium-priced reagent. This guide provides an objective comparison of trimethylacetic anhydride with its common alternatives, supported by available experimental data and detailed methodologies, to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers distinct advantages in specific synthetic scenarios, primarily due to the steric hindrance provided by its bulky tert-butyl group. This steric bulk can lead to higher regioselectivity and prevent side reactions, which can be crucial in the synthesis of complex molecules. However, its higher cost compared to simpler anhydrides like acetic or propionic anhydride necessitates a careful cost-benefit analysis. For many standard acylations, less expensive alternatives may provide satisfactory results. The choice of acylating agent should therefore be a strategic one, balancing the need for specific reactivity and selectivity against economic considerations.
Performance Comparison of Acylating Agents
The selection of an acylating agent is a multifaceted decision that depends on factors such as substrate reactivity, desired product, reaction conditions, and cost. The following sections provide a comparative overview of this compound and its alternatives.
Reactivity and Selectivity
The reactivity of acid anhydrides in nucleophilic acyl substitution reactions is influenced by both electronic and steric factors. While more reactive anhydrides can lead to faster reaction times, they may also result in lower selectivity and the formation of undesirable byproducts.
-
This compound (Piv2O) : The bulky tert-butyl groups of this compound introduce significant steric hindrance around the carbonyl carbons. This steric bulk can be advantageous in several ways:
-
Enhanced Regioselectivity : When a molecule contains multiple nucleophilic sites, the steric hindrance of pivalic anhydride can favor reaction at the most accessible site.
-
Prevention of Over-acylation : In substrates with multiple reactive sites, the bulky pivaloyl group can prevent the introduction of more than one acyl group.
-
Increased Stability of the Acylated Product : The pivaloyl group can confer greater stability to the final product, protecting it from subsequent reactions.
-
-
Acetic Anhydride (Ac2O) : As one of the simplest and most common anhydrides, acetic anhydride is highly reactive and cost-effective.[1] It is widely used for the acetylation of amines and alcohols.[2][3] However, its high reactivity can sometimes lead to a lack of selectivity and the formation of di- or poly-acetylated byproducts.
-
Propionic Anhydride : With slightly more steric bulk than acetic anhydride, propionic anhydride offers a balance between reactivity and selectivity. It is a viable alternative when a slightly larger acyl group is desired or when the reactivity of acetic anhydride is too high.
-
Maleic Anhydride : This cyclic anhydride has a unique reactivity profile due to the double bond within the ring. It is a versatile building block in polymer chemistry and can participate in various addition and cycloaddition reactions.[4]
-
Trifluoroacetic Anhydride (TFAA) : The strong electron-withdrawing effect of the trifluoromethyl groups makes TFAA a highly reactive acylating agent. It is often used to introduce the trifluoroacetyl group, which can be useful for subsequent transformations or as a protecting group that can be removed under specific conditions.
Cost-Benefit Analysis
The economic viability of an industrial synthesis is a primary concern. The cost of raw materials, including the acylating agent, plays a significant role in the overall process cost.
| Reagent | Typical Industrial Price (per kg) | Key Advantages | Key Disadvantages |
| This compound | $10 - $50+ | High selectivity, prevents over-acylation, increased product stability. | High cost, slower reaction rates. |
| Acetic Anhydride | $0.51 - $1.63[3][4][5][6][7] | Low cost, high reactivity, readily available. | Lower selectivity, potential for side reactions. |
| Propionic Anhydride | ~$3 - $120+[8][9][10] | Moderate cost and reactivity, good balance of properties. | Byproduct (propionic acid) has a strong odor. |
| Maleic Anhydride | $0.76 - $1.59[11][12][13][14] | Low cost, unique reactivity for specific applications (e.g., polymers). | Not a general-purpose acylating agent for amines/alcohols. |
| Trifluoroacetic Anhydride | $19 - $500+[15][16] | High reactivity, introduces trifluoroacetyl group. | High cost, corrosive, moisture-sensitive. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the acylation of primary aromatic amines using different anhydrides.
General Procedure for Amine Acylation with an Acid Anhydride
The following procedure can be adapted for various primary amines and acid anhydrides.
Materials:
-
Primary amine (e.g., aniline)
-
Acid anhydride (e.g., acetic anhydride, this compound)
-
Aqueous sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolve the primary amine in the chosen organic solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (1.1-1.2 equivalents) of the acid anhydride to the cooled solution with stirring.
-
Allow the reaction to stir at room temperature. The reaction time will vary depending on the reactivity of the amine and the anhydride. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the carboxylic acid byproduct.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Example 1: Acetylation of Aniline (B41778) with Acetic Anhydride[2][3]
Specific Procedure:
-
In a flask, dissolve aniline (1.0 g, 10.7 mmol) in 20 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 g, 11.8 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
After completion, add 20 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield acetanilide. The crude product can be purified by recrystallization from ethanol/water.
Expected Outcome: High yield of acetanilide.
Example 2: Pivaloylation of Aniline with this compound
Specific Procedure:
-
In a flask, dissolve aniline (1.0 g, 10.7 mmol) in 20 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (2.2 g, 11.8 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction may require several hours to reach completion due to the steric hindrance of the anhydride. Monitor by TLC.
-
Work-up the reaction as described in the general procedure. Purification is typically achieved by column chromatography on silica (B1680970) gel.
Expected Outcome: Good to high yield of N-phenylpivalamide. The reaction is expected to be slower than the acetylation with acetic anhydride.
Visualization of Reaction Mechanisms and Workflows
General Mechanism for Amine Acylation by an Acid Anhydride
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the elimination of a carboxylate leaving group.
Industrial Synthesis Workflow: Amide Formation
The following diagram illustrates a typical workflow for an industrial-scale acylation reaction, from raw material charging to final product isolation.
Case Study: Synthesis of Celecoxib (B62257)
Celecoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory drug. Its synthesis involves the formation of a pyrazole (B372694) ring from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. While the core synthesis does not directly involve an acylation step to form an amide bond in the final structure, the synthesis of the key 1,3-dicarbonyl intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, often starts from p-methylacetophenone and an acylating agent like ethyl trifluoroacetate.
In the broader context of pharmaceutical synthesis, sterically hindered anhydrides like this compound can be crucial. For instance, in the synthesis of complex molecules with multiple functional groups, the selective acylation of a less hindered amine in the presence of a more hindered one, or the prevention of diacylation, can be achieved by leveraging the steric bulk of the pivaloyl group. This can simplify purification processes and improve overall yields of the desired product, justifying the higher cost of the reagent in such specific, high-value applications.
Conclusion
The choice between this compound and its alternatives is a strategic decision that hinges on the specific requirements of the chemical transformation and the economic constraints of the project. For straightforward acylations where high reactivity is desired and selectivity is not a major concern, the cost-effectiveness of acetic anhydride is hard to dispute. However, for complex syntheses where regioselectivity, prevention of side reactions, and product stability are paramount, the higher cost of this compound can be justified by improved yields, simplified purification, and a more robust overall process. Researchers and drug development professionals should carefully evaluate the steric and electronic properties of their substrates and the desired product characteristics to make an informed and optimal choice of acylating agent.
References
- 1. quora.com [quora.com]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 14. gyan.iitg.ac.in [gyan.iitg.ac.in]
- 15. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic comparison of pivaloyl protected vs. acetyl protected compounds
In the realm of synthetic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the arsenal (B13267) of protecting groups for hydroxyl and amine functionalities, the acetyl (Ac) and pivaloyl (Piv) groups are common choices, both belonging to the acyl family. While structurally similar, the steric bulk of the pivaloyl group's tert-butyl moiety compared to the acetyl group's methyl group imparts significant differences in their reactivity and, consequently, their spectroscopic signatures. This guide provides a detailed comparison of pivaloyl- and acetyl-protected compounds, supported by spectroscopic data from the literature, to aid researchers in their identification and characterization.
Spectroscopic Comparison: Unmasking the Structural Influence
The choice between a pivaloyl and an acetyl protecting group can be readily distinguished through routine spectroscopic analysis. The following sections and tables summarize the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating between pivaloyl and acetyl protected compounds. The distinct electronic and steric environments of the methyl and tert-butyl groups give rise to characteristic signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy:
In ¹H NMR, the acetyl group presents a sharp singlet corresponding to the three methyl protons, typically appearing in the range of δ 2.0-2.2 ppm. In contrast, the pivaloyl group exhibits a singlet for its nine equivalent protons of the tert-butyl group, which is generally found further upfield, around δ 1.2-1.4 ppm.
The electronic effect of the protecting group also influences the chemical shift of the proton attached to the carbon bearing the protected functional group (e.g., H-C-O-acyl). Generally, acylation leads to a downfield shift of this proton compared to the unprotected alcohol. Studies on acetylated and benzoylated borneol and isoborneol (B83184) have shown that the introduction of an acyl group leads to downfield shifts of many protons in the molecule, not just the one directly attached to the oxygen.[1][2][3]
| Protecting Group | Characteristic ¹H Signal | Typical Chemical Shift (δ, ppm) | Effect on R-C H-O- |
| Acetyl (Ac) | Singlet (3H) | 2.0 - 2.2 | Downfield shift |
| Pivaloyl (Piv) | Singlet (9H) | 1.2 - 1.4 | Downfield shift |
¹³C NMR Spectroscopy:
In ¹³C NMR, the differences are equally pronounced. The methyl carbon of the acetyl group typically resonates between δ 20-25 ppm, while the quaternary and methyl carbons of the pivaloyl group's tert-butyl moiety appear around δ 38-40 ppm and δ 27-29 ppm, respectively. The carbonyl carbon of the pivaloyl ester is often slightly more downfield than that of the acetyl ester.
| Protecting Group | Characteristic ¹³C Signals | Typical Chemical Shift (δ, ppm) |
| Acetyl (Ac) | -CH₃ | 20 - 25 |
| >C=O | 170 - 175 | |
| Pivaloyl (Piv) | -C(CH₃)₃ | 27 - 29 |
| -C (CH₃)₃ | 38 - 40 | |
| >C=O | 175 - 180 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the carbonyl stretching frequency (νC=O) of the ester linkage. Both acetyl and pivaloyl esters exhibit a strong absorption band in the carbonyl region of the spectrum. However, the electronic and steric effects of the alkyl group can cause slight variations in the exact wavenumber. Generally, the C=O stretching frequency for an ester is found in the range of 1735-1750 cm⁻¹.[4] The increased steric hindrance of the pivaloyl group can sometimes lead to a slight shift in the C=O stretching frequency compared to the acetyl group.
| Protecting Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Acetyl (Ac) | C=O Stretch | 1735 - 1750 |
| Pivaloyl (Piv) | C=O Stretch | 1730 - 1745 |
Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), the fragmentation patterns of acetyl and pivaloyl protected compounds can be diagnostic. The molecular ion peak (M⁺) may be observed, but fragmentation is common.
For acetyl-protected compounds, a characteristic loss of the acetyl group as a ketene (B1206846) (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da) is often observed, leading to a prominent peak at [M-42]⁺ or [M-43]⁺. An acylium ion peak at m/z 43 (CH₃CO⁺) is also a very common and often abundant fragment.
Pivaloyl-protected compounds undergo analogous fragmentation, but with masses corresponding to the pivaloyl group. A prominent fragmentation pathway is the loss of the pivaloyl group, often through the formation of the stable tert-butyl cation. This results in a significant peak at m/z 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺). The loss of pivalic acid (102 Da) or the pivaloyl radical (85 Da) can also be observed. The acylium ion at m/z 85 ((CH₃)₃CCO⁺) is also a characteristic fragment.
| Protecting Group | Common Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| Acetyl (Ac) | Loss of ketene, acetyl radical | [M-42]⁺, [M-43]⁺, 43 |
| Pivaloyl (Piv) | Formation of tert-butyl cation, loss of pivaloyl radical | [M-85]⁺, 85, 57 |
Experimental Protocols
To obtain high-quality, comparable spectroscopic data, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis of a model compound (e.g., protected benzyl (B1604629) alcohol) and its subsequent spectroscopic analysis.
Synthesis of Benzyl Acetate (B1210297) (Model Acetyl-Protected Compound)
-
Materials: Benzyl alcohol (1.0 eq), acetic anhydride (B1165640) (1.2 eq), pyridine (B92270) (2.0 eq), dichloromethane (B109758) (DCM).
-
Procedure: To a solution of benzyl alcohol in DCM at 0 °C, add pyridine followed by the dropwise addition of acetic anhydride.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl acetate.
Synthesis of Benzyl Pivalate (Model Pivaloyl-Protected Compound)
-
Materials: Benzyl alcohol (1.0 eq), pivaloyl chloride (1.2 eq), pyridine (1.5 eq), dichloromethane (DCM).
-
Procedure: To a solution of benzyl alcohol in DCM at 0 °C, add pyridine followed by the dropwise addition of pivaloyl chloride.
-
Stir the reaction mixture at room temperature overnight, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl pivalate.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified protected compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
IR Spectroscopic Analysis
-
Sample Preparation: For liquid samples, a neat film can be prepared by placing a drop of the compound between two NaCl or KBr plates. For solid samples, a KBr pellet or a thin film from a volatile solvent can be prepared.[5]
-
Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency in the 1800-1650 cm⁻¹ region.
Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).[6]
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization for fragmentation analysis or electrospray ionization for molecular ion determination). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of the Comparative Workflow
The logical flow of comparing these two protecting groups spectroscopically can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of pivaloyl and acetyl protected compounds.
Conclusion
The choice between pivaloyl and acetyl protecting groups is often dictated by the desired stability and the conditions required for deprotection. The significant steric bulk of the pivaloyl group generally renders it more stable to hydrolysis and enzymatic cleavage compared to the acetyl group. This difference in stability is mirrored in their distinct spectroscopic properties. By carefully analyzing the characteristic signals in ¹H and ¹³C NMR, the precise C=O stretching frequency in IR, and the unique fragmentation patterns in mass spectrometry, researchers can unambiguously differentiate between these two commonly employed protecting groups and confirm the successful modification of their target molecules.
References
- 1. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Literature review of trimethylacetic anhydride applications in total synthesis
In the intricate field of total synthesis, the strategic selection of reagents for crucial chemical transformations is paramount to achieving high yields and stereochemical control. Trimethylacetic anhydride (B1165640), also known as pivalic anhydride, has emerged as a valuable tool for acylation and esterification reactions, particularly in the construction of complex natural products. This guide provides a comprehensive comparison of trimethylacetic anhydride with other common reagents, supported by quantitative data from notable total syntheses and detailed experimental protocols.
Performance Comparison in Esterification and Macrolactonization
The formation of ester bonds is a fundamental process in the synthesis of numerous biologically active molecules, including macrolides, polyesters, and depsipeptides. Macrolactonization, the intramolecular esterification to form a large ring, is often a challenging and yield-determining step in the total synthesis of complex natural products. The choice of activating agent for the carboxylic acid is critical for the success of these reactions.
Here, we compare the performance of this compound with two widely used and powerful reagents for macrolactonization: Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) and Shiina's reagent (2-methyl-6-nitrobenzoic anhydride). The data is drawn from the total synthesis of complex natural products, illustrating the efficacy of each reagent in demanding chemical environments.
| Reagent/Method | Total Synthesis Example | Seco-Acid Substrate Complexity | Yield (%) | Reference |
| This compound | (+)-Crocacin C | Polyketide with multiple stereocenters | 85 | (Feutrill, 2000) |
| Yamaguchi's Reagent | (-)-Curvularin | 12-membered resorcylic acid lactone | 74 | (Radha Krishna, 2022)[1] |
| Shiina's Reagent (MNBA) | Neocosmosin B | 14-membered macrolide | 64 | (Kumari, 2022)[1] |
This compound vs. Pivaloyl Chloride: A Note on Acylating Agents
While both this compound and pivaloyl chloride are used to introduce the sterically hindered pivaloyl (Piv) protecting group, they present different reactivity profiles and handling considerations.
-
Reactivity: Pivaloyl chloride is a more reactive acylating agent, often leading to faster reaction times.
-
Byproducts: The reaction with pivaloyl chloride generates hydrochloric acid (HCl), which is corrosive and needs to be neutralized by a base. In contrast, this compound produces pivalic acid, which is generally less reactive and can be removed by aqueous workup.
-
Handling: Pivaloyl chloride is highly sensitive to moisture. This compound is also moisture-sensitive but is considered a milder and safer alternative. A significant drawback for large-scale synthesis is the high boiling point of this compound (193 °C), which can make its removal from the reaction mixture challenging.
Experimental Protocols
Esterification using this compound in the Total Synthesis of (+)-Crocacin C
This protocol describes the esterification of the seco-acid of (+)-crocacin C.
Procedure: To a solution of the seco-acid (1 equivalent) in dry dichloromethane (B109758) (CH2Cl2) at 0 °C is added triethylamine (B128534) (2.5 equivalents) and 4-(dimethylamino)pyridine (DMAP, 0.2 equivalents). This compound (1.5 equivalents) is then added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired macrolactone.
Macrolactonization using Yamaguchi's Reagent in the Total Synthesis of (-)-Curvularin
This protocol outlines the macrolactonization of the seco-acid of (-)-curvularin.
Procedure: To a solution of the seco-acid (1 equivalent) in dry toluene (B28343) is added triethylamine (2.0 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) at room temperature. The mixture is stirred for 1 hour. The resulting suspension is filtered, and the filtrate is diluted with toluene and added dropwise to a solution of 4-(dimethylamino)pyridine (DMAP, 6.0 equivalents) in toluene at 90 °C over a period of 4 hours. After the addition is complete, the reaction mixture is stirred at 90 °C for an additional 30 minutes. The mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by column chromatography to yield the macrolactone.[1]
Visualizing the Reaction Pathway: Mixed Anhydride Formation
The key to the effectiveness of this compound and related reagents in esterification is the in-situ formation of a mixed anhydride, which activates the carboxylic acid for nucleophilic attack by the alcohol.
Caption: Formation of a mixed anhydride intermediate.
Logical Workflow of Macrolactonization Methods
The general workflow for macrolactonization using mixed anhydride methods involves activation of the seco-acid followed by intramolecular cyclization. The specific reagents and conditions differentiate the various named methods.
Caption: Comparative workflow of macrolactonization methods.
Conclusion
This compound serves as an effective and mild reagent for esterification and acylation in the total synthesis of complex natural products. Its ability to form a reactive mixed anhydride intermediate allows for high-yielding transformations under relatively gentle conditions. While alternatives like the Yamaguchi and Shiina reagents are powerful tools for macrolactonization, this compound offers a valuable option, particularly when avoiding the harsher conditions or specific byproducts of other methods is desirable. The choice of reagent will ultimately depend on the specific substrate, the desired reaction conditions, and the overall synthetic strategy.
References
A Comparative Guide to Bulky Acylating Agents: Benchmarking Trimethylacetic Anhydride
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the selective acylation of sterically hindered functional groups is a frequent challenge. Bulky acylating agents are indispensable tools for this purpose, offering a combination of reactivity and steric hindrance that can lead to highly selective transformations. This guide provides an objective comparison of trimethylacetic anhydride (B1165640) (also known as pivalic anhydride) with other common bulky acylating agents: pivaloyl chloride, isobutyric anhydride, and 2,2-dimethylbutyryl chloride. The performance of these reagents will be evaluated based on available experimental data, focusing on reaction yields, selectivity, and reaction conditions.
Performance Comparison of Bulky Acylating Agents
The choice of an acylating agent is often a trade-off between reactivity, selectivity, and the harshness of reaction conditions. The following table summarizes the key performance indicators for the selected bulky acylating agents based on data from various studies. It is important to note that direct comparisons under identical conditions are not always available in the literature; therefore, this table represents a synthesis of reported data.
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Trimethylacetic Anhydride | Benzyl Alcohol | DMAP (cat.) | CH₂Cl₂ | 2 | >95 | |
| Hindered Phenol | NbCl₅ (cat.) | CH₂Cl₂ | 0.5 | 92 | [1] | |
| 1-Adamantanol | Bi(OTf)₃ (cat.) | CH₂Cl₂ | 24 | 95 | [2][3] | |
| Pivaloyl Chloride | Benzyl Alcohol | Pyridine (B92270) | CH₂Cl₂ | 2-4 | >90 | |
| (±)-1-Phenylethanol | Cp₂TiCl | THF | - | 61 | [4] | |
| 2-Phenylpropan-2-ol | Cp₂TiCl | THF | - | 20 | [4] | |
| Isobutyric Anhydride | 1-Phenylethanol | DMAP (chiral cat.) | Et₂O | - | - | [5] |
| Phenol | Cu(CH₃CN)₄OTf (cat.) | CH₂Cl₂ | 0.5 | 98 | [6] | |
| Diphenylmethanol | Cu(CH₃CN)₄OTf (cat.) | CH₂Cl₂ | 1 | 97 | [6] | |
| 2,2-Dimethylbutyryl Chloride | General Acylation | - | - | - | - | [7][8] |
Note: The data for 2,2-dimethylbutyryl chloride in a comparative context is limited in the reviewed literature. It is described as an important acylation reagent in pharmaceutical synthesis.[7][8]
Key Considerations for Reagent Selection
Reactivity and Reaction Conditions:
Pivaloyl chloride is generally the most reactive of the group due to the good leaving group ability of the chloride ion. This high reactivity can lead to faster reaction times but may also necessitate stricter control of reaction conditions, such as low temperatures, to avoid side reactions. This compound and isobutyric anhydride are less reactive and often require a catalyst, such as 4-(dimethylamino)pyridine (DMAP) or a Lewis acid, and sometimes elevated temperatures to achieve high conversions.[5][6] The use of catalysts like bismuth triflate (Bi(OTf)₃) has been shown to be effective for the acylation of even sterically demanding alcohols with pivalic anhydride.[2][3]
Selectivity:
The steric bulk of the acylating agent is a key determinant of its selectivity, particularly in molecules with multiple hydroxyl or amino groups. The tert-butyl group of this compound and pivaloyl chloride provides significant steric hindrance, enabling the selective acylation of less hindered positions. For instance, in the kinetic resolution of secondary alcohols, the size of the acylating agent and the catalyst can significantly influence the enantioselectivity.[5]
Byproducts and Workup:
A significant advantage of using an anhydride like this compound is that the byproduct is the corresponding carboxylic acid (pivalic acid), which can often be removed by a simple aqueous wash. In contrast, the reaction with pivaloyl chloride generates hydrochloric acid (HCl), which must be scavenged by a base, leading to the formation of salt byproducts that need to be removed during workup.
Side Reactions:
Pivaloyl chloride is known to undergo decarbonylation to form the stable tert-butyl carbocation, especially under Friedel-Crafts conditions, which can lead to undesired alkylation byproducts.[9][10] This is a less common issue with this compound under typical acylation conditions.
Experimental Protocols
The following are representative experimental protocols for the acylation of a hindered alcohol using this compound and pivaloyl chloride.
Protocol 1: Acylation of a Hindered Secondary Alcohol with this compound
This protocol is a general procedure for the DMAP-catalyzed acylation of a secondary alcohol.
Materials:
-
Hindered secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
This compound (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hindered secondary alcohol (1.0 mmol) and DMAP (0.1 mmol).
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of a Hindered Secondary Alcohol with Pivaloyl Chloride
This protocol is a general procedure for the pyridine-mediated acylation of a secondary alcohol.
Materials:
-
Hindered secondary alcohol (e.g., 1-phenylethanol) (1.0 mmol)
-
Pivaloyl chloride (1.2 mmol)
-
Anhydrous pyridine (2.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hindered secondary alcohol (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Add anhydrous pyridine (2.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Generalized workflow for catalyzed acylation of a hindered alcohol.
Caption: Comparison of reaction pathways for anhydrides vs. acyl chlorides.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 3. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2,2-Dimethylbutyryl chloride|2,2-Dimethyl Butyric Acid|3-Methyl-1-butanol|Linquxian Sanjiang Chemical Co., Ltd. [lq0536.com]
- 8. 2,2-Dimethylbutyryl chloride|2,2-Dimethyl Butyric Acid|3-Methyl-1-butanol|Linquxian Sanjiang Chemical Co., Ltd. [lq0536.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
Safety Operating Guide
Proper Disposal of Trimethylacetic Anhydride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of trimethylacetic anhydride (B1165640) (also known as pivalic anhydride), a flammable and corrosive liquid commonly used in organic synthesis. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. Improper disposal can lead to violent reactions, the release of hazardous fumes, and regulatory penalties.
Immediate Safety and Handling Precautions
Trimethylacetic anhydride is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1][2][3][4] It is classified as a flammable liquid and causes severe skin burns and eye damage.[2][3][4] Inhalation may cause respiratory irritation.[3] Always handle this reagent inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[1][4]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[1]
Storage and Incompatibility:
Store this compound in a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition.[1][2][3] It is moisture-sensitive and will react with water, strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2][3] Keep containers tightly closed when not in use.[1][2][3]
Operational Plan for Disposal of Unused this compound
Small quantities of residual this compound should be neutralized through a carefully controlled hydrolysis procedure before being collected for hazardous waste disposal. This process converts the reactive anhydride into the less hazardous trimethylacetic acid (pivalic acid).
Key Experimental Protocol: Hydrolysis and Neutralization
This protocol is designed for the safe treatment of small quantities (typically < 50 mL) of this compound.
Materials:
-
This compound to be disposed of
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube or nitrogen inlet.
-
Ice-water bath
-
1 M Sodium Hydroxide (B78521) (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
pH paper or a calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Set up the reaction apparatus inside a chemical fume hood.
-
Cool the round-bottom flask in an ice-water bath.
-
-
Slow Addition:
-
Place a volume of cold water or a dilute solution of sodium hydroxide (e.g., 1 M NaOH) in the round-bottom flask. The volume should be at least 10 times the volume of the anhydride to be quenched.
-
Slowly add the this compound to the stirred, cold aqueous solution dropwise using the dropping funnel. The reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
-
Hydrolysis:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure complete hydrolysis.
-
-
Neutralization:
-
Carefully monitor the pH of the solution.
-
Slowly add 1 M sodium hydroxide or a saturated sodium bicarbonate solution to neutralize the resulting trimethylacetic acid. Be cautious as the addition of bicarbonate will generate carbon dioxide gas.
-
Continue adding the base until the pH of the solution is between 6 and 8.
-
-
Waste Collection:
-
The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific labeling and disposal requirements.
-
Disposal of Contaminated Materials
All materials that have come into contact with this compound, including empty containers, gloves, and absorbent materials from spills, are considered hazardous waste.
-
Empty Containers: Empty containers retain product residue and can be dangerous.[1][2] Do not rinse with water into the drain. Cap the empty container and place it in a designated hazardous waste collection area.
-
Contaminated PPE and Labware: Place contaminated gloves, absorbent pads, and other solid waste into a sealed and clearly labeled hazardous waste bag or container.
Regulatory Framework
The disposal of this compound and its associated waste is governed by federal and state regulations. The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[5][6] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[6][7] Always consult with your institution's EHS department to ensure compliance with all applicable regulations.[5][8]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Stench | [2][3] |
| Boiling Point | 193 °C (379.4 °F) | [1] |
| Flash Point | 57 °C (134.6 °F) | [1] |
| Density | 0.918 g/cm³ | [1] |
| UN Number | UN2920 | [2] |
| Hazard Class | 8 (Corrosive), Subsidiary Hazard 3 (Flammable) | [2] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 182. The hydrolysis of acetic anhydride. Part VIII. A comparative study of pivalic (trimethylacetic) anhydride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. studylib.net [studylib.net]
Personal protective equipment for handling Trimethylacetic anhydride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemicals like Trimethylacetic anhydride (B1165640). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
DANGER Trimethylacetic anhydride is a flammable and corrosive liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation.[1][2] Handle with extreme caution in a well-ventilated area, away from heat, sparks, and open flames.[1][3][4][5]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Always inspect PPE before use and ensure it is appropriate for the concentration and quantity of the chemical being handled.[2]
| Protection Type | Specific Recommendations | Standards/Regulations |
| Eye and Face | Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[3][5] Standard safety glasses are not sufficient.[5] | OSHA 29 CFR 1910.133, European Standard EN166[1][3] |
| Skin | Wear appropriate chemical-resistant gloves (e.g., elbow-length PVC gloves) and protective clothing to prevent skin contact.[3][5] A PVC protective suit may be necessary for severe exposure scenarios.[5] Contaminated leather items should be destroyed.[5] | AS/NZS 2161[6] |
| Respiratory | Use a NIOSH/MSHA approved respirator or a European Standard EN 149 approved respirator if working outside of a chemical fume hood or if exposure limits are exceeded.[4] In case of fire, wear a self-contained breathing apparatus.[1][4] | OSHA 29 CFR 1910.134, ANSI Z88.2, European Standard EN 149[3][4] |
| Footwear | Wear non-sparking safety or conductive footwear.[5] | AS/NZS 2210.2[6] |
Chemical Properties and Hazards
| Property | Value | Reference |
| Flash Point | 57 °C (134.6 °F) | [3] |
| Hazards | Flammable liquid and vapor.[1][2][4] Causes severe skin burns and eye damage.[1][2][4] Corrosive.[4] Moisture sensitive.[3] |
Operational Plan for Handling this compound
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][3][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][4][5]
-
Ground and bond all containers when transferring the material to prevent static discharge.[3][4][5]
-
Have appropriate fire extinguishing media available, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][4]
2. Handling Procedure:
-
Don all required personal protective equipment as outlined in the table above.
-
Avoid all personal contact, including inhalation of vapors.[5]
-
Do not allow the chemical to come into contact with water or moist air.[3]
-
Keep the container tightly closed when not in use.[1][3][4][5]
3. Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][4][5]
-
Keep containers away from heat, sparks, open flames, and other sources of ignition.[1][3][4][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Disposal Plan
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[3] Consult state and local hazardous waste regulations for complete and accurate classification.[3]
-
Container Disposal: Empty containers retain product residue and can be dangerous.[3][7] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[3] Dispose of contaminated packaging in a hazardous or special waste collection point.[7]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[1][8]
Emergency Procedures: Spill Response Workflow
In the event of a spill, follow the procedures outlined below.
Caption: Workflow for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. fishersci.at [fishersci.at]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
